L-Aspartic acid-1,4-13C2,15N
説明
特性
分子式 |
C4H7NO4 |
|---|---|
分子量 |
136.08 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i3+1,4+1,5+1 |
InChIキー |
CKLJMWTZIZZHCS-MULCOQLSSA-N |
異性体SMILES |
C([C@@H]([13C](=O)O)[15NH2])[13C](=O)O |
正規SMILES |
C(C(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
L-Aspartic Acid-1,4-¹³C₂,¹⁵N: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid-1,4-¹³C₂,¹⁵N is a stable isotope-labeled form of the non-essential amino acid L-aspartic acid. In this molecule, the two carboxyl carbons (C1 and C4) are replaced with the heavy isotope carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with the heavy isotope nitrogen-15 (B135050) (¹⁵N). This isotopic enrichment makes it a powerful tool in metabolic research, particularly in studies involving metabolic flux analysis (MFA) and as an internal standard for highly accurate quantification of L-aspartic acid in complex biological samples. Its ability to act as a tracer allows researchers to follow the metabolic fate of aspartate through various biochemical pathways.
L-aspartic acid itself is a crucial molecule in cellular metabolism, playing a central role in the synthesis of other amino acids and nucleotides, the urea (B33335) cycle, and the citric acid cycle. The use of its isotopically labeled form provides a precise method to investigate these processes in both healthy and diseased states.
Physicochemical Properties
The key physicochemical properties of L-Aspartic acid-1,4-¹³C₂,¹⁵N are summarized in the table below. These properties are essential for its use as an internal standard and for the accurate preparation of experimental solutions.
| Property | Value | Reference |
| Molecular Formula | ¹³C₂C₂H₇¹⁵NO₄ | --INVALID-LINK-- |
| Molecular Weight | 136.06 g/mol | --INVALID-LINK-- |
| Isotopic Purity (¹³C) | ≥ 99% | --INVALID-LINK-- |
| Isotopic Purity (¹⁵N) | ≥ 98% | --INVALID-LINK-- |
| Chemical Purity | ≥ 98% | --INVALID-LINK-- |
| Appearance | White solid | General knowledge |
| Solubility | Soluble in water | General knowledge |
Applications in Research and Drug Development
The primary applications of L-Aspartic acid-1,4-¹³C₂,¹⁵N stem from its utility as a tracer and an internal standard in analytical methodologies.
Metabolic Flux Analysis (MFA)
L-Aspartic acid-1,4-¹³C₂,¹⁵N is an invaluable tracer for metabolic flux analysis. By introducing this labeled compound into a biological system, researchers can track the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites. This allows for the quantitative determination of the rates (fluxes) of metabolic pathways. Key pathways that can be investigated using this tracer include:
-
Amino Acid Biosynthesis: Aspartate is a precursor for the synthesis of several other amino acids, including lysine, methionine, threonine, and isoleucine.
-
Citric Acid Cycle (TCA Cycle): Aspartate can be converted to oxaloacetate, an intermediate of the TCA cycle.
-
Urea Cycle: Aspartate donates a nitrogen atom in the urea cycle for the detoxification of ammonia.
-
Nucleotide Synthesis: The aspartate carbon skeleton is incorporated into purines and pyrimidines.
Quantitative Analysis using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
As a stable isotope-labeled internal standard, L-Aspartic acid-1,4-¹³C₂,¹⁵N is used for the accurate and precise quantification of endogenous L-aspartic acid in various biological matrices such as plasma, tissues, and cell culture media. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes in chromatographic separations and experiences similar ionization efficiency in mass spectrometry, thus correcting for matrix effects and variations in sample preparation and instrument response. This is crucial in metabolomics studies and clinical research where accurate concentration measurements are essential.
Experimental Protocols
While specific experimental conditions will vary depending on the research question and the biological system under investigation, the following sections provide a general framework for the use of L-Aspartic acid-1,4-¹³C₂,¹⁵N in metabolic flux analysis and as an internal standard.
Metabolic Flux Analysis using LC-MS
This protocol outlines a general workflow for a stable isotope tracing experiment to determine the metabolic fate of L-aspartic acid.
-
Cell Culture and Isotope Labeling:
-
Culture cells of interest to a desired confluence or cell density.
-
Replace the standard culture medium with a medium containing a known concentration of L-Aspartic acid-1,4-¹³C₂,¹⁵N.
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled aspartate. The incubation time will depend on the metabolic rates of the specific pathways being studied and should be optimized.
-
-
Metabolite Extraction:
-
Rapidly quench the metabolic activity of the cells, typically by using cold methanol (B129727) or by flash-freezing in liquid nitrogen.
-
Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile (B52724), and water.
-
-
LC-MS Analysis:
-
Separate the extracted metabolites using liquid chromatography (LC), often with a column designed for polar molecule separation (e.g., HILIC or reversed-phase with an ion-pairing agent).
-
Analyze the eluting compounds using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.
-
Monitor for the incorporation of ¹³C and ¹⁵N into downstream metabolites by looking for the expected mass shifts.
-
-
Data Analysis:
-
Identify and quantify the different isotopologues (molecules of the same elemental composition but different isotopic composition) of the metabolites of interest.
-
Use specialized software to calculate the metabolic fluxes based on the distribution of the labeled isotopes.
-
Quantitative Analysis of L-Aspartic Acid using LC-MS/MS with an Internal Standard
This protocol describes the use of L-Aspartic acid-1,4-¹³C₂,¹⁵N as an internal standard for the accurate quantification of L-aspartic acid.
-
Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a known amount of L-Aspartic acid-1,4-¹³C₂,¹⁵N internal standard solution.
-
Perform a protein precipitation step, typically by adding a cold organic solvent like acetonitrile or methanol.
-
Centrifuge the sample to pellet the precipitated proteins and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an LC system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Develop a multiple reaction monitoring (MRM) method to specifically detect the transition of the parent ion to a specific product ion for both the unlabeled L-aspartic acid and the labeled internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak area of the endogenous L-aspartic acid to the peak area of the L-Aspartic acid-1,4-¹³C₂,¹⁵N internal standard.
-
Determine the concentration of the endogenous L-aspartic acid by comparing this ratio to a standard curve generated with known concentrations of unlabeled L-aspartic acid and a fixed concentration of the internal standard.
-
Visualizations
L-Aspartic Acid Metabolism Signaling Pathway
The following diagram illustrates the central metabolic pathways involving L-aspartic acid, which can be traced using L-Aspartic acid-1,4-¹³C₂,¹⁵N.
Caption: Key metabolic pathways involving L-Aspartic acid.
Experimental Workflow for Quantitative Analysis
The diagram below outlines the typical experimental workflow for the quantification of L-aspartic acid using L-Aspartic acid-1,4-¹³C₂,¹⁵N as an internal standard.
Caption: Workflow for L-aspartic acid quantification.
In-Depth Technical Guide: Physical Properties of L-Aspartic acid-1,4-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of the isotopically labeled amino acid, L-Aspartic acid-1,4-13C2,15N. This document is intended to be a valuable resource for researchers and professionals in drug development and various scientific fields who utilize stable isotope-labeled compounds for their studies.
Introduction
L-Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins and as a metabolite in the urea (B33335) and citric acid cycles. The isotopically labeled variant, this compound, is a stable, non-radioactive compound where the carbon atoms at the 1 and 4 positions are replaced with Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling provides a distinct mass signature, making it an invaluable tool for a variety of research applications, including metabolic flux analysis, protein structure determination using nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in quantitative mass spectrometry (MS) studies. The incorporation of stable isotopes has minimal impact on the chemical and physical properties of the molecule, allowing it to mimic the behavior of its unlabeled counterpart in biological systems.
Physical and Chemical Properties
The physical properties of this compound are expected to be nearly identical to those of its unlabeled form. The data presented below is for unlabeled L-Aspartic acid and serves as a close approximation for the labeled compound.
| Property | Value | Reference |
| Chemical Formula | ¹³C₂C₂H₇¹⁵NO₄ | [1](--INVALID-LINK--) |
| Molecular Weight | 136.06 g/mol | [1](--INVALID-LINK--) |
| CAS Number (Labeled) | 2483830-03-9 | [1](--INVALID-LINK--) |
| CAS Number (Unlabeled) | 56-84-8 | [1](--INVALID-LINK--) |
| Appearance | White crystalline powder | [2](--INVALID-LINK--) |
| Melting Point | >300 °C (decomposes) | [3](--INVALID-LINK--) |
| Solubility in Water | 5 g/L (25 °C) | [3](--INVALID-LINK--) |
| Solubility in Other Solvents | Insoluble in alcohol and ether; Soluble in dilute acids and alkalis.[3](--INVALID-LINK--) | |
| Specific Optical Rotation [α] | +25.0° (c=2 in 5 M HCl) | [4](--INVALID-LINK--) |
| Storage Temperature | Room temperature, away from light and moisture.[1](--INVALID-LINK--) |
Experimental Protocols
Detailed experimental protocols for the determination of the key physical properties of this compound are provided below. These are generalized methods standardly used for amino acids.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the crystalline solid transitions to a liquid.
Apparatus:
-
Melting point apparatus with a heating block and calibrated thermometer or digital temperature sensor.
-
Glass capillary tubes (sealed at one end).
-
Mortar and pestle.
Procedure:
-
Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid value to approach the expected melting point and then reduce the rate to 1-2 °C per minute for accurate determination.
-
Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range. For L-Aspartic acid, decomposition is typically observed at temperatures above 300 °C.
Solubility Determination in Water
Objective: To quantify the solubility of this compound in water at a specific temperature.
Apparatus:
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Constant temperature water bath or incubator.
-
Magnetic stirrer and stir bars.
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of deionized water in a sealed flask.
-
Place the flask in a constant temperature bath (e.g., 25 °C) and stir vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a pipette, ensuring no solid particles are transferred.
-
Dilute the collected supernatant to a known volume with deionized water.
-
Analyze the concentration of the diluted solution using a suitable analytical method. For amino acids, HPLC is a common and accurate method. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculate the original concentration of the saturated solution to determine the solubility in g/L or mg/mL.
Specific Optical Rotation Measurement
Objective: To measure the rotation of plane-polarized light caused by a solution of this compound.
Apparatus:
-
Polarimeter.
-
Sodium D-line lamp (589 nm).
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 dm).
-
Volumetric flask and analytical balance.
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a specific solvent (e.g., 5 M HCl) in a volumetric flask to prepare a solution of known concentration (c, in g/mL).
-
Calibrate the polarimeter with the pure solvent (blank reading).
-
Rinse and fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed optical rotation (α) at a constant temperature (e.g., 20 °C).
-
The specific optical rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation in degrees, l is the path length of the cell in decimeters (dm), and c is the concentration of the solution in g/mL.
Signaling and Metabolic Pathways
L-Aspartic acid is a central metabolite involved in numerous key biochemical pathways. The isotopically labeled form is an excellent tracer for studying the flux and interconnectivity of these pathways.
References
- 1. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 2. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optical Polarization-Based Measurement Methods for Characterization of Self-Assembled Peptides’ and Amino Acids’ Micro- and Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
L-Aspartic Acid-1,4-¹³C₂,¹⁵N: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Aspartic acid-1,4-¹³C₂,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its chemical structure, physicochemical properties, and provides comprehensive experimental protocols for its synthesis and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical Structure and Physicochemical Properties
L-Aspartic acid-1,4-¹³C₂,¹⁵N is a non-essential amino acid in which the carbon atoms at positions 1 and 4 are replaced by the stable isotope carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced by the stable isotope nitrogen-15 (B135050) (¹⁵N). These isotopic labels make it a powerful tool for tracing metabolic pathways and quantifying biological molecules without the use of radioactive materials.
The molecular formula for L-Aspartic acid-1,4-¹³C₂,¹⁵N is HOO¹³C CH₂CH(¹⁵NH₂)¹³COOH. Its molecular weight is approximately 136.06 g/mol . The CAS number for this labeled compound is 2483830-03-9, while the unlabeled L-Aspartic acid corresponds to CAS number 56-84-8.
Quantitative Physicochemical Data
The following table summarizes key quantitative data for L-Aspartic acid. The crystallographic data provided is for unlabeled L-Aspartic acid, as the introduction of stable isotopes results in negligible changes to bond lengths and angles[1].
| Property | Value |
| Molecular Formula | HOO¹³C CH₂CH(¹⁵NH₂)¹³COOH |
| Molecular Weight | 136.06 g/mol |
| Labeled CAS Number | 2483830-03-9 |
| Unlabeled CAS Number | 56-84-8 |
| Crystal System | Monoclinic (P21)[1] |
| Unit Cell Parameters | a = 7.617 Å, b = 6.982 Å, c = 5.142 Å, β = 99.84°[1] |
Crystallographic Data: Bond Lengths and Angles
The bond lengths and angles provided below are for the zwitterionic form of L-Aspartic acid in its crystalline state. These values are derived from X-ray diffraction studies of unlabeled L-Aspartic acid and serve as a precise reference for the isotopically labeled analogue[1][2].
| Bond | Length (Å) | Angle | Degrees (°) |
| C1 - O1 | 1.25 | O1 - C1 - O2 | 125.0 |
| C1 - O2 | 1.26 | O1 - C1 - C2 | 117.5 |
| C1 - C2 | 1.53 | O2 - C1 - C2 | 117.5 |
| C2 - N | 1.49 | C1 - C2 - N | 110.9 |
| C2 - C3 | 1.53 | C1 - C2 - C3 | 111.4 |
| C3 - C4 | 1.52 | N - C2 - C3 | 110.1 |
| C4 - O3 | 1.25 | C2 - C3 - C4 | 113.1 |
| C4 - O4 | 1.26 | O3 - C4 - O4 | 124.5 |
| O3 - C4 - C3 | 117.7 | ||
| O4 - C4 - C3 | 117.8 |
Mandatory Visualization: Chemical Structure
The following diagram illustrates the chemical structure of L-Aspartic acid-1,4-¹³C₂,¹⁵N, highlighting the positions of the isotopic labels.
Caption: Chemical structure of L-Aspartic acid-1,4-¹³C₂,¹⁵N.
Experimental Protocols
Synthesis of L-Aspartic Acid-1,4-¹³C₂,¹⁵N
The synthesis of isotopically labeled amino acids can be achieved through various chemical and enzymatic methods. A representative enzymatic approach for the synthesis of ¹⁵N-labeled L-amino acids involves the use of amino acid dehydrogenases. For the specific labeling pattern of L-Aspartic acid-1,4-¹³C₂,¹⁵N, a chemoenzymatic approach is often employed, starting from ¹³C-labeled precursors.
Materials:
-
¹³C-labeled fumarate (B1241708) (1,4-¹³C₂)
-
¹⁵N-Ammonium chloride (¹⁵NH₄Cl)
-
Aspartase (from E. coli)
-
Buffer solution (e.g., Tris-HCl, pH 8.5)
-
Cation-exchange chromatography resin (e.g., Dowex 50WX8)
-
Elution buffer (e.g., 2 M NH₄OH)
-
Standard laboratory glassware and equipment
Protocol:
-
Reaction Setup: Dissolve ¹³C-labeled fumarate and ¹⁵NH₄Cl in the buffer solution.
-
Enzymatic Reaction: Add aspartase to the solution. The enzyme catalyzes the stereospecific addition of ammonia (B1221849) to the double bond of fumarate to form L-aspartate.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 30-37 °C) for a sufficient period (e.g., 24-48 hours) to ensure complete conversion.
-
Reaction Termination: Terminate the reaction by heating the mixture or by adding an acid to denature the enzyme.
-
Purification:
-
Load the reaction mixture onto a cation-exchange column equilibrated with a low concentration acid (e.g., 0.1 M HCl).
-
Wash the column with deionized water to remove unreacted fumarate and other anionic components.
-
Elute the ¹³C,¹⁵N-labeled L-Aspartic acid using an ammonia solution (e.g., 2 M NH₄OH).
-
-
Isolation: Collect the fractions containing the amino acid and evaporate the solvent under reduced pressure to obtain the purified L-Aspartic acid-1,4-¹³C₂,¹⁵N.
-
Characterization: Confirm the identity, purity, and isotopic enrichment of the final product using NMR and mass spectrometry.
Caption: Enzymatic synthesis workflow.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the isotopic labeling pattern and assessing the purity of L-Aspartic acid-1,4-¹³C₂,¹⁵N.
Sample Preparation:
-
Dissolve 5-10 mg of the labeled L-Aspartic acid in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
For samples in D₂O, adjust the pH to a desired value (e.g., 7.0) using dilute NaOD or DCl.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters (Example for a 600 MHz Spectrometer):
-
¹H NMR:
-
Acquire a standard 1D proton spectrum to check for impurities.
-
Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 2 s.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. The signals for C1 and C4 will be prominent due to ¹³C enrichment.
-
Typical parameters: 1024-4096 scans, spectral width of 200 ppm, relaxation delay of 5 s.
-
-
¹⁵N NMR:
-
Acquire a ¹⁵N spectrum, often using an indirect detection method like a ¹H-¹⁵N HSQC experiment for enhanced sensitivity.
-
In a 1D ¹⁵N spectrum, a single resonance corresponding to the labeled amino group will be observed.
-
-
2D NMR (¹H-¹³C HSQC):
-
This experiment correlates protons with their directly attached carbons, confirming the positions of the ¹³C labels.
-
Expected ¹³C Chemical Shifts (in D₂O, pH 7):
| Atom | Chemical Shift (ppm) |
| Cα (C2) | ~55 |
| Cβ (C3) | ~39 |
| Cγ (C4, ¹³C-labeled) | ~177 |
| Cδ (C1, ¹³C-labeled) | ~180 |
Note: The exact chemical shifts can vary slightly depending on the pH, temperature, and solvent.
Analysis by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of L-Aspartic acid-1,4-¹³C₂,¹⁵N. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
3.3.1. GC-MS Analysis
Sample Preparation and Derivatization:
Amino acids are not volatile and require derivatization prior to GC-MS analysis. A common method is silylation.
-
Drying: Ensure the sample is completely dry.
-
Derivatization: Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in a suitable solvent (e.g., acetonitrile).
-
Reaction: Heat the mixture at 60-100 °C for 30-60 minutes.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-600.
-
Expected Results: The mass spectrum of the derivatized L-Aspartic acid-1,4-¹³C₂,¹⁵N will show a molecular ion peak and characteristic fragment ions that are shifted by +3 amu (due to two ¹³C and one ¹⁵N) compared to the unlabeled standard.
3.3.2. LC-MS Analysis
LC-MS allows for the analysis of amino acids without derivatization.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., water with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter.
Instrumentation and Parameters:
-
Liquid Chromatograph:
-
Column: A reversed-phase C18 column or a HILIC column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan or selected ion monitoring (SIM).
-
Expected Results: In positive ESI mode, the protonated molecule [M+H]⁺ will be observed at m/z 137.06, which is 3 units higher than the unlabeled L-Aspartic acid (m/z 134.04).
Caption: GC-MS and LC-MS analysis workflows.
Applications in Research and Drug Development
L-Aspartic acid-1,4-¹³C₂,¹⁵N is a valuable tool in various scientific disciplines:
-
Metabolic Flux Analysis: Tracing the metabolic fate of aspartate in central carbon and nitrogen metabolism.
-
Proteomics: Used as an internal standard for the absolute quantification of proteins and for studying protein turnover.[]
-
NMR-based Structural Biology: As a labeled precursor for the production of isotopically labeled proteins for structural and dynamic studies.
-
Drug Development: Investigating the mechanism of action of drugs that target amino acid metabolism and for pharmacokinetic studies.[4]
This guide provides a foundational understanding of L-Aspartic acid-1,4-¹³C₂,¹⁵N for researchers and professionals. The detailed protocols and data serve as a starting point for its application in advanced research and development projects.
References
An In-depth Technical Guide to the Synthesis of L-Aspartic Acid-1,4-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and metabolic relevance of L-Aspartic acid-1,4-¹³C₂,¹⁵N. This isotopically labeled amino acid is a powerful tool in metabolic research, enabling the precise tracing of aspartate through various biochemical pathways.
Introduction
L-Aspartic acid is a non-essential amino acid that plays a crucial role in central metabolism, including the urea (B33335) cycle, the citric acid (TCA) cycle, and as a precursor for the synthesis of other amino acids and nucleotides[1][2][3]. The targeted isotopic labeling of L-aspartic acid with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) allows for its unambiguous detection and quantification in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[4].
The specific labeling pattern of L-Aspartic acid-1,4-¹³C₂,¹⁵N, with ¹³C at the two carboxyl carbons and ¹⁵N at the amino group, provides a unique tracer to investigate the metabolic fate of both the carbon skeleton and the amino nitrogen of aspartate simultaneously. This guide details a robust enzymatic synthesis approach for this compound, along with purification and analytical characterization methods.
Synthesis of L-Aspartic Acid-1,4-¹³C₂,¹⁵N
The synthesis of L-Aspartic acid-1,4-¹³C₂,¹⁵N is most efficiently achieved through an enzymatic approach, which offers high stereospecificity and yield. The key reaction is the amination of ¹³C-labeled fumaric acid using ¹⁵N-labeled ammonia, catalyzed by the enzyme L-aspartate ammonia-lyase (aspartase)[5][6][7][8].
Synthesis Workflow
The overall workflow for the synthesis is depicted below. It involves the enzymatic reaction followed by product purification and analysis.
Caption: Workflow for the synthesis of L-Aspartic acid-1,4-¹³C₂,¹⁵N.
Experimental Protocol: Enzymatic Synthesis
This protocol is adapted from established methods for the enzymatic synthesis of L-aspartic acid[5][7][9].
Materials:
-
Fumaric acid-1,4-¹³C₂ (Isotopic Purity: ≥99 atom % ¹³C)
-
¹⁵N-Ammonium chloride (¹⁵NH₄Cl) (Isotopic Purity: ≥99 atom % ¹⁵N)
-
Recombinant L-aspartate ammonia-lyase (Aspartase) from E. coli or other suitable microbial source
-
Tris-HCl buffer (50 mM, pH 8.5)
-
Magnesium chloride (MgCl₂)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
Procedure:
-
Reaction Mixture Preparation:
-
In a temperature-controlled reaction vessel, dissolve Fumaric acid-1,4-¹³C₂ and ¹⁵NH₄Cl in Tris-HCl buffer (50 mM, pH 8.5). The molar ratio of ammonium (B1175870) to fumarate (B1241708) should be approximately 1.5:1.
-
Add MgCl₂ to a final concentration of 2 mM.
-
Adjust the pH of the solution to 8.5 with NaOH.
-
Warm the solution to the optimal temperature for the aspartase enzyme (typically 30-37°C).
-
-
Enzymatic Reaction:
-
Add the L-aspartate ammonia-lyase to the reaction mixture. The amount of enzyme will depend on its specific activity and the desired reaction time.
-
Maintain the reaction at the optimal temperature with gentle stirring.
-
Monitor the progress of the reaction by measuring the decrease in fumarate concentration (e.g., by HPLC or by monitoring the absorbance at 240 nm).
-
-
Reaction Termination:
-
Once the reaction has reached completion (typically after several hours), terminate the reaction by heating the mixture to 80-90°C for 15-20 minutes to denature and precipitate the enzyme.
-
Cool the reaction mixture to room temperature.
-
Experimental Protocol: Purification
Purification is critical to isolate the L-Aspartic acid-1,4-¹³C₂,¹⁵N from the reaction mixture, which contains unreacted substrates, buffer salts, and the denatured enzyme.
Materials:
-
Dowex 50W-X8 cation-exchange resin (or similar)
-
Ammonium hydroxide solution (for elution)
-
Ethanol
-
Deionized water
Procedure:
-
Enzyme Removal:
-
Centrifuge the cooled reaction mixture to pellet the denatured enzyme.
-
Carefully decant the supernatant containing the product.
-
-
Ion-Exchange Chromatography:
-
Load the supernatant onto a pre-equilibrated cation-exchange column (Dowex 50W-X8, H⁺ form).
-
Wash the column with deionized water to remove unreacted fumaric acid and buffer salts.
-
Elute the bound L-Aspartic acid-1,4-¹³C₂,¹⁵N with a gradient of ammonium hydroxide.
-
-
Crystallization:
-
Collect the fractions containing the L-aspartic acid.
-
Evaporate the solvent under reduced pressure.
-
Adjust the pH of the concentrated solution to the isoelectric point of aspartic acid (pH ≈ 2.8) with HCl to induce crystallization.
-
Cool the solution to 4°C to maximize crystal formation.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of L-Aspartic acid-1,4-¹³C₂,¹⁵N.
Table 1: Synthesis Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material: Fumaric Acid-1,4-¹³C₂ | 1.0 g | N/A |
| Starting Material: ¹⁵N-Ammonium Chloride | 0.5 g | N/A |
| Enzyme | L-Aspartate Ammonia-lyase | [5][6] |
| Reaction Temperature | 37°C | [5] |
| Reaction pH | 8.5 | [5] |
| Reaction Time | 12-24 hours | [5] |
| Expected Yield | >90% | [7][8] |
Table 2: Analytical Characterization of L-Aspartic Acid-1,4-¹³C₂,¹⁵N
| Parameter | Method | Expected Value | Reference |
| Chemical Purity | HPLC | ≥98% | N/A |
| ¹³C Isotopic Enrichment | GC-MS | ≥99 atom % | [10] |
| ¹⁵N Isotopic Enrichment | GC-MS | ≥99 atom % | [10] |
| Molecular Weight | Mass Spectrometry | 136.06 g/mol | N/A |
Metabolic Pathway Analysis
L-Aspartic acid-1,4-¹³C₂,¹⁵N is a valuable tracer for studying central metabolic pathways. One of its key roles is its participation in the urea cycle and its connection to the TCA cycle via transamination[1][2][3].
Urea Cycle and its Interface with the TCA Cycle
The diagram below illustrates how the labeled aspartate enters the urea cycle. The ¹⁵N is incorporated into argininosuccinate (B1211890) and subsequently into arginine and urea. The ¹³C-labeled carbon skeleton is released as fumarate, which can then enter the TCA cycle.
Caption: Metabolic fate of L-Aspartic acid-1,4-¹³C₂,¹⁵N in the Urea Cycle.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the isotopic enrichment and purity of the synthesized L-Aspartic acid-1,4-¹³C₂,¹⁵N.
Protocol for GC-MS Analysis:
-
Derivatization: Amino acids are not volatile and require derivatization prior to GC analysis. A common method is the formation of N-acetyl methyl esters[10].
-
Esterify the carboxyl groups using methanolic HCl.
-
Acetylate the amino group using acetic anhydride.
-
-
GC Separation:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5).
-
Use a temperature gradient program to separate the derivatized aspartic acid from any impurities.
-
-
MS Detection:
-
The eluent from the GC is introduced into a mass spectrometer.
-
Analyze the mass spectrum of the derivatized L-Aspartic acid-1,4-¹³C₂,¹⁵N to confirm its molecular weight and fragmentation pattern, which will be shifted due to the presence of the stable isotopes.
-
Quantify the isotopic enrichment by analyzing the relative intensities of the mass isotopomer peaks[10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the position of the ¹³C labels and to assess the overall structure and purity of the final product.
-
¹³C NMR: The ¹³C NMR spectrum will show signals corresponding to the two labeled carboxyl carbons (C1 and C4). The chemical shifts of these carbons will be distinct from the other carbons in the molecule.
-
¹H NMR: The proton NMR spectrum can be used to confirm the overall structure and purity of the L-aspartic acid.
-
¹⁵N NMR: Direct ¹⁵N NMR or indirect detection through ¹H-¹⁵N correlation experiments can confirm the incorporation of the ¹⁵N label at the amino group.
Conclusion
The enzymatic synthesis of L-Aspartic acid-1,4-¹³C₂,¹⁵N provides an efficient and highly specific method for producing this valuable isotopic tracer. This technical guide outlines a comprehensive workflow from synthesis and purification to analytical characterization and illustrates its application in tracing key metabolic pathways. The use of such precisely labeled molecules is indispensable for researchers and scientists in the fields of metabolism, drug development, and systems biology to unravel the complexities of cellular biochemistry.
References
- 1. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. L-Aspartic acid (1,4-¹³Câ, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. EP0127940A2 - Process for preparing L-aspartic acid - Google Patents [patents.google.com]
- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
A Technical Guide to L-Aspartic acid-1,4-¹³C₂,¹⁵N: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Core Topic: L-Aspartic acid-1,4-¹³C₂,¹⁵N CAS Number: 2483830-03-9[1][2]
This technical guide provides an in-depth overview of L-Aspartic acid-1,4-¹³C₂,¹⁵N, a stable isotope-labeled amino acid critical for advancing research in metabolic pathways, drug development, and structural biology. Its precise labeling with two Carbon-13 atoms and one Nitrogen-15 atom makes it an invaluable tracer for elucidating complex biological processes.
Core Data and Specifications
L-Aspartic acid-1,4-¹³C₂,¹⁵N is a non-essential amino acid where the carbon atoms at positions 1 and 4, and the nitrogen atom are replaced with their respective heavy isotopes. This labeling provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled counterpart in various analytical techniques.
| Property | Value | Reference |
| Labeled CAS Number | 2483830-03-9 | [1][2] |
| Unlabeled CAS Number | 56-84-8 | [1][2] |
| Molecular Formula | HOOCCH₂CH(*NH₂)COOH | [1] |
| Molecular Weight | 136.06 g/mol | [1] |
| Chemical Purity | Typically ≥98% | [1] |
| Isotopic Enrichment | ¹³C: ≥99%, ¹⁵N: ≥98% | [1] |
| Primary Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics | [1] |
Key Applications in Research and Drug Development
The unique isotopic signature of L-Aspartic acid-1,4-¹³C₂,¹⁵N makes it a versatile tool in several advanced research areas:
-
Metabolic Flux Analysis (MFA): As a key node in central carbon and nitrogen metabolism, labeled aspartate is used to trace the flow of carbon and nitrogen atoms through interconnected metabolic pathways. This allows for the quantification of reaction rates (fluxes) in processes like the Citric Acid (TCA) Cycle and amino acid biosynthesis. Such studies are crucial for understanding metabolic reprogramming in diseases like cancer.[3][4]
-
Biomolecular NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, the ¹³C and ¹⁵N labels provide additional nuclei to probe the structure, dynamics, and interactions of proteins and other macromolecules. It aids in resonance assignment and the determination of three-dimensional structures.
-
Quantitative Mass Spectrometry (MS): L-Aspartic acid-1,4-¹³C₂,¹⁵N serves as an ideal internal standard for the accurate quantification of unlabeled aspartic acid in complex biological samples using mass spectrometry.[5] Its chemical properties are nearly identical to the analyte, but it is distinguishable by its mass, correcting for variations in sample preparation and instrument response.
-
Drug Development: In drug development, this labeled compound can be used in tracer studies to understand how a drug affects specific metabolic pathways. It is also employed in the synthesis of labeled prodrugs to investigate their absorption, distribution, metabolism, and excretion (ADME) properties.[5]
Experimental Protocols and Methodologies
Metabolic Flux Analysis using LC-MS
This protocol outlines a general workflow for a stable isotope tracing experiment in cell culture to investigate metabolic pathways.
Experimental Workflow for Metabolic Flux Analysis
Caption: Workflow for a metabolic flux analysis experiment using stable isotope tracing.
Detailed Steps:
-
Cell Culture: Plate cells at a density that will allow them to reach approximately 80% confluency at the time of the experiment.
-
Media Preparation: Prepare the experimental medium by supplementing a base medium deficient in aspartic acid with a known concentration of L-Aspartic acid-1,4-¹³C₂,¹⁵N. The concentration will depend on the cell line and experimental goals but often ranges from the physiological concentration of aspartate up to the concentration in standard media formulations.
-
Isotopic Labeling: Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the prepared labeling medium. The incubation time should be sufficient to reach isotopic steady-state, which can range from hours to days depending on the metabolic pathway of interest.
-
Metabolic Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and add ice-cold quenching solution (e.g., 80% methanol).
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells and separate the metabolite-containing supernatant from the cell debris by centrifugation.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic method should be optimized to separate aspartic acid from other cellular metabolites. The mass spectrometer will be set to detect the mass-to-charge ratios of both unlabeled and labeled aspartic acid and its downstream metabolites.
-
Data Analysis: The raw data is processed to determine the mass isotopomer distribution (the relative abundance of different isotopically labeled forms) of aspartic acid and other metabolites. This data is then used in computational models to calculate the metabolic fluxes.
Biomolecular NMR Spectroscopy
This protocol provides a general outline for preparing a protein sample for NMR analysis using labeled aspartic acid.
NMR Sample Preparation Workflow
Caption: General workflow for preparing an isotopically labeled protein for NMR analysis.
Detailed Steps:
-
Protein Expression: The protein of interest is overexpressed in a bacterial or yeast expression system. The cells are grown in a minimal medium where the sole nitrogen source is ¹⁵N-labeled ammonium chloride and the primary carbon source is ¹³C-labeled glucose.
-
Amino Acid Supplementation: To specifically label aspartic acid residues, the minimal medium is supplemented with L-Aspartic acid-1,4-¹³C₂,¹⁵N. This allows for the specific incorporation of the labeled amino acid into the protein.
-
Protein Purification: After expression, the cells are harvested, and the labeled protein is purified using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
NMR Sample Preparation: The purified, labeled protein is buffer-exchanged into a suitable NMR buffer, which typically has a specific pH and ionic strength to ensure protein stability and solubility. A small amount of deuterium (B1214612) oxide (D₂O) is added for the NMR instrument's lock system. Protein concentrations for NMR are typically in the range of 0.1 to 1 mM.
-
NMR Data Acquisition: A series of NMR experiments are performed to assign the chemical shifts of the protein's atoms and to obtain structural and dynamic information. The presence of ¹³C and ¹⁵N labels is essential for many modern multi-dimensional NMR experiments.
Signaling and Metabolic Pathways
L-Aspartic acid is a central metabolite involved in numerous critical cellular pathways. The use of L-Aspartic acid-1,4-¹³C₂,¹⁵N allows for the detailed tracing of its fate in these interconnected networks.
Central Carbon and Nitrogen Metabolism
Caption: Central metabolic pathways involving L-Aspartic acid.
L-Aspartic acid is synthesized from the TCA cycle intermediate oxaloacetate via transamination. It serves as a precursor for the synthesis of other amino acids, including asparagine, methionine, threonine, lysine, and isoleucine. Furthermore, the nitrogen from aspartate is incorporated into the urea cycle for the disposal of excess nitrogen, and its carbon skeleton is a building block for pyrimidine (B1678525) synthesis.
Malate-Aspartate Shuttle
Caption: The Malate-Aspartate shuttle for transporting reducing equivalents into the mitochondria.
The malate-aspartate shuttle is a crucial system for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix for oxidative phosphorylation. L-Aspartic acid is a key component of this shuttle, and using labeled aspartate can help quantify the activity of this pathway, which is vital for cellular energy homeostasis.
Conclusion
L-Aspartic acid-1,4-¹³C₂,¹⁵N is a powerful and versatile tool for researchers and drug developers. Its applications in metabolic flux analysis, biomolecular NMR, and as an internal standard in quantitative mass spectrometry provide deep insights into cellular physiology and disease. The detailed experimental protocols and pathway diagrams presented in this guide offer a foundation for the effective utilization of this important stable isotope-labeled compound in cutting-edge research.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolving Nitrogen-15 and Proton Chemical Shifts for Mobile Segments of Elastin with Two-dimensional NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-Aspartic acid-1,4-13C2,15N for Researchers and Drug Development Professionals
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and technical applications of L-Aspartic acid-1,4-13C2,15N. This stable isotope-labeled amino acid is a critical tool in various research fields, including metabolomics, proteomics, and nuclear magnetic resonance (NMR) studies.
Commercial Suppliers and Quantitative Data
This compound is a specialized biochemical available from a select number of commercial suppliers. The following table summarizes the key quantitative data for this product from leading vendors, allowing for straightforward comparison.
| Supplier | Catalog Number | Isotopic Enrichment | Chemical Purity | Molecular Weight | Labeled CAS # | Package Sizes |
| Cambridge Isotope Laboratories, Inc. | CNLM-7817 | 13C, 99%; 15N, 98% | >98% | 136.06 | 2483830-03-9 | 0.25 g |
| MedChemExpress | HY-138981S | Not Specified | >98% | 136.06 | 2483830-03-9 | 1 mg, 5 mg |
| Eurisotop | CNLM-7817 | 13C, 99%; 15N, 98% | >98% | 136.06 | 2483830-03-9 | 0.25 g |
Note: Data is subject to change and should be verified with the supplier. Prices are not listed as they are subject to frequent changes.
Core Applications and Experimental Protocols
Stable isotope-labeled compounds like this compound are invaluable for their ability to act as tracers in biological systems and as internal standards for quantitative analysis.[1] The incorporation of heavy isotopes (¹³C and ¹⁵N) allows these molecules to be distinguished from their natural, "light" counterparts by mass spectrometry (MS) and NMR spectroscopy.[][3]
Key Applications Include:
-
Metabolic Flux Analysis (MFA): Tracing the flow of metabolites through biochemical pathways, such as the Krebs cycle.[4][5]
-
Quantitative Proteomics: Used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to precisely quantify changes in protein abundance.[]
-
Biomolecular NMR: Probing the structure, dynamics, and binding of macromolecules.
-
Pharmacokinetic Studies: Quantifying drug absorption, distribution, metabolism, and excretion (ADME) during drug development.[1]
-
Internal Standard: Serving as a spike-in standard for highly accurate quantification of unlabeled L-Aspartic acid in complex biological samples via isotope dilution mass spectrometry.[1][5]
Experimental Protocol: Use as an Internal Standard for LC-MS Quantification
This protocol outlines a general procedure for using this compound as an internal standard (IS) to quantify endogenous L-Aspartic acid in a biological sample (e.g., cell lysate, plasma).
1. Preparation of Stock Solutions:
- Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl or ultrapure water). Store at -20°C.
- Analyte Stock: Prepare a 1 mg/mL stock solution of unlabeled L-Aspartic acid for the calibration curve.
2. Preparation of Calibration Curve Standards:
- Perform serial dilutions of the unlabeled L-Aspartic acid stock solution to create a series of calibration standards at known concentrations (e.g., ranging from 1 ng/mL to 1000 ng/mL).
- Spike a fixed, known concentration of the IS into each calibration standard. This ensures a constant IS signal across the curve.
3. Sample Preparation:
- Thaw the biological samples (e.g., plasma, cell extracts) on ice.
- Add a precise volume of the IS stock solution to a known volume or mass of the sample. The amount of IS added should be comparable to the expected concentration of the endogenous analyte.
- Perform protein precipitation to remove larger molecules. A common method is to add 3 volumes of ice-cold methanol (B129727) or acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Carefully collect the supernatant for analysis.
4. LC-MS/MS Analysis:
- Inject the prepared calibration standards and samples onto an appropriate liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
- Develop a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the unlabeled L-Aspartic acid and the labeled this compound internal standard.
- Example Transition for Unlabeled L-Aspartic Acid: m/z 134 → m/z 74
- Example Transition for this compound: m/z 137 → m/z 76 (Note: The +3 Da mass shift is due to two ¹³C atoms and one ¹⁵N atom).
5. Data Analysis:
- Integrate the peak areas for both the analyte and the IS in all samples and standards.
- Calculate the ratio of the analyte peak area to the IS peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled standards.
- Determine the concentration of L-Aspartic acid in the biological samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding the role of L-Aspartic acid in metabolic pathways and its application in experimental designs.
Caption: Role of L-Aspartic Acid in the Citric Acid Cycle.
Caption: Workflow for Quantification via Isotope Dilution MS.
References
Applications of Stable Isotope-Labeled Aspartic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications of stable isotope-labeled aspartic acid in metabolic research, proteomics, and drug development. By replacing atoms such as ¹²C, ¹⁴N, or ¹H with their heavier, non-radioactive isotopes (¹³C, ¹⁵N, or ²H/D), researchers can precisely trace the fate of aspartic acid in complex biological systems. This guide provides detailed experimental methodologies, quantitative data summaries, and visual workflows to facilitate the integration of these powerful techniques into your research.
Metabolic Flux Analysis with ¹³C-Labeled Aspartic Acid
Stable isotope-labeled aspartic acid is a critical tool for ¹³C-Metabolic Flux Analysis (¹³C-MFA), enabling the quantification of carbon flow through central metabolic pathways.[1] Aspartic acid is intrinsically linked to the Tricarboxylic Acid (TCA) cycle through its transamination product, oxaloacetate.[2] By introducing [U-¹³C]-Aspartic Acid (where all four carbons are ¹³C), researchers can trace its entry into the TCA cycle and subsequent distribution into connected pathways. This provides a detailed snapshot of cellular metabolic activity and reprogramming in response to various stimuli or disease states.[3][][5]
Data Presentation: TCA Cycle Metabolite Enrichment
The following table summarizes representative data from a ¹³C-MFA experiment where human umbilical vein endothelial cells (HUVECs) were treated with a metabolic inhibitor. The data shows the percentage decrease in ¹³C enrichment of TCA cycle intermediates and related amino acids derived from a ¹³C-labeled carbon source, indicating a reduction in TCA cycle activity.
| Metabolite | Mean ¹³C Enrichment Decrease (%) | Standard Deviation (%) | p-value |
| Aspartate | 16 | 2.1 | < 0.05 |
| Malate | 7 | 1.5 | < 0.01 |
| Fumarate | 6 | 1.3 | < 0.01 |
| Citrate/Isocitrate | 5 | 1.1 | < 0.01 |
| α-Ketoglutarate | 4 | 0.9 | < 0.01 |
| Glutamate | 7 | 1.4 | < 0.05 |
| (Data is representative, adapted from observed trends in metabolic flux studies.)[6] |
Mandatory Visualization: Aspartic Acid in the TCA Cycle
Experimental Protocol: ¹³C-MFA Using Labeled Aspartate
This protocol outlines the key steps for a ¹³C-MFA experiment using [U-¹³C]-Aspartic Acid to probe TCA cycle metabolism in cultured mammalian cells.
-
Cell Culture and Labeling:
-
Culture cells to mid-log phase in standard growth medium.
-
Replace the standard medium with a custom medium containing all necessary amino acids and nutrients, but with unlabeled aspartic acid replaced by a known concentration of [U-¹³C]-Aspartic Acid (e.g., 100 µM).
-
Incubate the cells for a sufficient duration (e.g., 6-24 hours) to approach isotopic steady state. The exact time should be determined empirically for the specific cell line and experimental conditions.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifuge at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube and dry it using a vacuum concentrator.
-
-
Sample Derivatization for GC-MS Analysis:
-
To make the polar metabolites volatile for Gas Chromatography (GC) analysis, a two-step derivatization is performed.
-
First, add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried metabolites. Incubate at 37°C for 90 minutes. This step protects carbonyl groups.
-
Second, add 80 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% tert-Butyldimethylchlorosilane (TBDMCS). Incubate at 60°C for 60 minutes. This step silylates hydroxyl and amine groups.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Analyze the derivatized samples using a GC-MS system.
-
GC Parameters (Representative):
-
Column: DB-5ms or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
-
MS Parameters (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
Data Acquisition: Full scan mode to capture the mass isotopomer distributions of aspartate and other TCA cycle intermediates.
-
-
-
Data Analysis:
-
Identify metabolite peaks based on retention time and mass spectra by comparing to a library of known standards.
-
Correct the raw mass isotopomer distributions for natural isotope abundances.
-
Use software (e.g., INCA, Metran) to fit the corrected labeling data to a metabolic network model to estimate intracellular fluxes.[7]
-
Proteomics: Measuring Protein Turnover with ¹⁵N-Labeled Aspartic Acid
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[8] While typically employing labeled lysine (B10760008) and arginine, the principle can be extended to other amino acids like ¹⁵N-aspartic acid to measure protein synthesis and degradation rates (turnover). In a pulsed-SILAC (pSILAC) experiment, cells are switched to a medium containing the "heavy" amino acid for a defined period, and the rate of its incorporation into proteins is measured by mass spectrometry.[9]
Data Presentation: Protein Synthesis Rates
The table below shows representative fractional synthesis rates (FSR) for several proteins in pancreatic cancer cells cultured for 72 hours in a medium containing a ¹⁵N-labeled amino acid mixture. FSR represents the percentage of a specific protein that is newly synthesized during the labeling period.
| Protein ID (Example) | Protein Name | Fractional Synthesis Rate (FSR) (%) |
| P00734 | Pyruvate Kinase | 76 |
| P06733 | Vimentin | 68 |
| P62736 | Profilin-1 | 62 |
| P02768 | Albumin | 55 |
| P08670 | Vinculin | 49 |
| P60709 | Actin, cytoplasmic 1 | 44 |
| (Data is representative of typical results from ¹⁵N labeling experiments.) |
Mandatory Visualization: SILAC Experimental Workflow
Experimental Protocol: pSILAC for Protein Turnover Analysis
This protocol details the steps for measuring protein turnover using pulsed labeling with ¹⁵N-Aspartic Acid.
-
Cell Culture and Adaptation:
-
Culture two populations of cells. One in standard "light" medium and one in "heavy" SILAC medium where ¹⁴N-aspartic acid is replaced with ¹⁵N-aspartic acid.
-
Culture for at least 6-8 cell doublings to ensure complete incorporation of the heavy amino acid in the "heavy" cell line. Verify incorporation (>98%) by MS analysis of a small cell sample.
-
-
Pulse Labeling Experiment (Forward Labeling):
-
Begin with cells fully adapted to the "light" medium.
-
At time t=0, switch the cells to "heavy" SILAC medium.
-
Harvest cell populations at various time points (e.g., 0, 6, 12, 24, 48 hours) after the switch.
-
-
Sample Preparation:
-
For each time point, harvest the labeled cells.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Mix an equal amount of protein from a "heavy" reference sample (from step 1) with each "light-to-heavy" time point sample. This heavy reference acts as an internal standard.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the combined protein samples.
-
In-solution: Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest with a protease like Trypsin overnight at 37°C.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap).
-
LC Parameters (Representative):
-
Column: C18 reverse-phase column.
-
Gradient: A 90-minute gradient from 2% to 40% acetonitrile (B52724) with 0.1% formic acid.
-
-
MS Parameters (Representative):
-
Mode: Data-Dependent Acquisition (DDA).
-
MS1 Scan: High resolution (e.g., 60,000) scan to detect peptide precursor ions.
-
MS2 Scan: Fragmentation (e.g., HCD) of the top 10-20 most intense precursor ions for identification.
-
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of heavy-to-light peptide pairs.
-
For each protein, plot the ratio of heavy/(heavy+light) intensity over time.
-
Calculate the protein synthesis rate by fitting the data to a first-order kinetics model. The half-life (t₁/₂) can be calculated from the rate constant (k) as t₁/₂ = ln(2)/k.
-
Drug Development: Pharmacokinetic Studies with Deuterated Aspartic Acid
In drug development, replacing hydrogen atoms with their stable isotope, deuterium (B1214612) (²H or D), can significantly alter a molecule's pharmacokinetic profile. This "deuterium switch" can slow down metabolism by enzymes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. Deuterated aspartic acid (e.g., L-Aspartic acid-d₃) can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of aspartic acid itself or of drugs that are conjugated to it.[2]
Data Presentation: Representative Pharmacokinetic Parameters
The following table presents a hypothetical comparison of key pharmacokinetic parameters for a standard compound (e.g., L-Aspartic Acid) and its deuterated analog after oral administration. Slower metabolism of the deuterated compound typically results in a longer half-life and increased systemic exposure.
| Parameter | L-Aspartic Acid (Standard) | L-Aspartic Acid-d₃ (Deuterated) |
| Tₘₐₓ (h) (Time to max concentration) | 0.5 | 0.7 |
| Cₘₐₓ (ng/mL) (Max plasma concentration) | 150 | 220 |
| t₁/₂ (h) (Elimination half-life) | 1.2 | 2.5 |
| AUC₀-t (ng·h/mL) (Area under the curve) | 350 | 780 |
| (This data is representative and illustrates the potential effects of deuteration on pharmacokinetics.) |
Mandatory Visualization: Logic of a Pharmacokinetic Tracer Study
Experimental Protocol: Quantifying Deuterated Aspartic Acid in Plasma
This protocol provides a method for the quantification of L-Aspartic acid-d₃ in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Collection:
-
Following administration of L-Aspartic acid-d₃ to test subjects, collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at specified time points (e.g., 0, 15, 30, 60 min; 2, 4, 8, 12, 24 h).
-
Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C,¹⁵N-labeled Aspartic Acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
-
-
Liquid Chromatography (LC) Separation:
-
Inject the reconstituted sample onto an LC system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar molecules like amino acids.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at high %B, and gradually decrease to increase elution of polar compounds. A representative gradient might be: 95% B to 40% B over 5 minutes.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Optimize the detection method using Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
L-Aspartic acid-d₃: Precursor ion (Q1) m/z 137.1 -> Product ion (Q3) m/z 74.1 (loss of carboxyl and deuterated fragments).
-
Internal Standard ([¹³C₄,¹⁵N]-Aspartic Acid): Precursor ion (Q1) m/z 138.1 -> Product ion (Q3) m/z 74.1.
-
-
Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
Data Analysis and Pharmacokinetic Calculation:
-
Construct a calibration curve by spiking known concentrations of L-Aspartic acid-d₃ into blank plasma and processing as above.
-
Quantify the concentration of the deuterated tracer in the study samples by interpolating from the calibration curve (using the ratio of the analyte peak area to the internal standard peak area).
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the concentration-time data to determine parameters like Cₘₐₓ, Tₘₐₓ, t₁/₂, and AUC.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Primary deuterium isotope effects for the 3-methylaspartase-catalyzed deamination of (2S)-aspartic acid, (2S,3S)-3-methylaspartic acid, and (2S,3S)-3-ethylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspartic acid - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to L-Aspartic Acid-1,4-13C2,15N in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Dual Isotope Labeling
Stable isotope tracers are indispensable tools in metabolic research, allowing scientists to track the journey of atoms through complex biochemical networks.[1] L-Aspartic acid-1,4-¹³C₂,¹⁵N is a sophisticated tracer that incorporates heavy isotopes of both carbon (¹³C) at the first and fourth positions and nitrogen (¹⁵N) at the amino group.[2][3] This dual-labeling strategy provides a powerful advantage, enabling the simultaneous quantification and tracing of both carbon and nitrogen fluxes from aspartate into various critical downstream pathways.[4] This guide details the core applications, experimental considerations, and data interpretation associated with the use of this potent metabolic probe.
Core Applications in Metabolic Research
L-Aspartic acid is a non-essential amino acid that serves as a crucial node in cellular metabolism.[5] It is a fundamental building block for proteins and a key precursor for the biosynthesis of other amino acids, purine (B94841) and pyrimidine (B1678525) nucleotides, and an anaplerotic source for the Tricarboxylic Acid (TCA) cycle.[5][6][7][8] The use of L-Aspartic acid-1,4-¹³C₂,¹⁵N allows researchers to dissect these interconnected pathways with high precision.
-
Tracing Nucleotide Synthesis: Aspartate is essential for the synthesis of all nucleotides.[5] In pyrimidine synthesis, it contributes three carbon atoms and one nitrogen atom to the pyrimidine ring.[6][8] In purine synthesis, its nitrogen atom is incorporated into the purine ring.[5][6] By tracing the ¹³C and ¹⁵N labels, researchers can quantify the contribution of aspartate to de novo nucleotide biosynthesis, a pathway often upregulated in proliferating cancer cells.[8][9]
-
Investigating TCA Cycle Anaplerosis: Aspartate can replenish TCA cycle intermediates via its conversion to oxaloacetate through a transamination reaction.[6][10] The ¹³C labels from L-Aspartic acid-1,4-¹³C₂,¹⁵N can be tracked into TCA cycle intermediates like malate (B86768) and citrate, providing insights into the dynamics of the cycle and the malate-aspartate shuttle.[6][11] This is particularly relevant in contexts of metabolic stress, such as hypoxia or mitochondrial dysfunction, where aspartate availability can become a limiting factor for cell proliferation.[6][12]
-
Elucidating Amino Acid Metabolism: The ¹⁵N label allows for the direct tracing of aspartate's amino group as it is transferred to other molecules. This is critical for studying the activity of transaminases and the synthesis of other amino acids like asparagine and arginine.[8] It also provides a means to study nitrogen flux throughout the cellular metabolic network.[4]
Visualization of Metabolic Fates
The diagrams below illustrate the primary metabolic routes for the labeled atoms from L-Aspartic acid-1,4-¹³C₂,¹⁵N and a typical experimental workflow for its use in cell culture.
Experimental Protocols and Methodologies
A successful metabolic tracing experiment requires careful planning and execution. The following provides a generalized protocol for an in vitro cell culture experiment.
Objective: To determine the fractional contribution of aspartate to the TCA cycle and nucleotide pools in cancer cells.
Materials:
-
Cell line of interest (e.g., A549, HCT116)
-
Standard cell culture medium and supplements
-
Custom medium lacking unlabeled L-aspartic acid
-
L-Aspartic acid-1,4-¹³C₂,¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent)[3]
-
80:20 Methanol:Water extraction buffer (pre-chilled to -80°C)
-
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) system[13][14]
Protocol:
-
Cell Culture: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
Labeling: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the custom medium supplemented with L-Aspartic acid-1,4-¹³C₂,¹⁵N at a concentration similar to that of the original medium.
-
Incubation: Culture the cells in the labeling medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.[4] Reaching steady state, where the isotopic enrichment of metabolites becomes constant, is crucial for metabolic flux analysis.[4]
-
Metabolite Extraction:
-
Aspirate the labeling medium rapidly.
-
Wash the cell monolayer with ice-cold normal saline.
-
Immediately add 1 mL of pre-chilled (-80°C) 80:20 methanol:water to quench all enzymatic activity.
-
Scrape the cells in the extraction buffer and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Preparation: Transfer the supernatant containing the polar metabolites to a new tube and dry it using a vacuum concentrator. Store the dried pellets at -80°C until analysis.
-
LC-MS/MS Analysis: Reconstitute the dried metabolite extracts in a suitable solvent. Analyze the samples using an LC-HRMS system to separate metabolites and determine their mass isotopomer distributions (MIDs).[13] High-resolution instruments are necessary to distinguish between isotopologues.[14]
Data Presentation and Interpretation
The primary output of a stable isotope tracing experiment is the Mass Isotopomer Distribution (MID) for metabolites of interest. The MID describes the fraction of a metabolite pool that contains 0, 1, 2, ... n heavy isotopes (M+0, M+1, M+2, ... M+n).
Table 1: Illustrative Mass Isotopomer Distribution Data
The following table presents hypothetical MID data for key metabolites after labeling with L-Aspartic acid-1,4-¹³C₂,¹⁵N in a cancer cell line under hypoxic conditions. This illustrates how the tracer's atoms are incorporated into downstream products.
| Metabolite | Mass Isotopologue | Fractional Enrichment (%) | Biological Implication |
| Aspartate | M+3 (²¹³C, ¹¹⁵N) | 95.0 | High uptake/utilization of the tracer. |
| Malate | M+2 (²¹³C) | 35.0 | Significant anaplerotic flux from aspartate into the TCA cycle. |
| Citrate | M+2 (²¹³C) | 25.0 | Carbon from aspartate is actively cycling through the TCA cycle. |
| Orotate | M+3 (²¹³C, ¹¹⁵N) | 60.0 | High contribution of aspartate to de novo pyrimidine synthesis.[6] |
| Asparagine | M+3 (²¹³C, ¹¹⁵N) | 80.0 | Active synthesis of asparagine from the labeled aspartate pool. |
Note: Data are for illustrative purposes to demonstrate the principles of data presentation.
Rationale for Dual Isotope Tracing
The use of a combined ¹³C and ¹⁵N label provides deeper mechanistic insights than single-label tracers.
By tracking both atomic species simultaneously from a single precursor molecule, researchers can build more comprehensive and statistically rigorous metabolic flux models.[4] This approach is crucial for understanding how carbon and nitrogen metabolism are coordinated to support cellular processes like proliferation and for identifying novel drug targets within these interconnected pathways.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Aspartic acid (1,4-¹³Câ, 99%; ¹âµN, 98%)- Cambridge Isotope Laboratories, CNLM-7817-0.25 [isotope.com]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. L-aspartate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Mitochondrial redox adaptations enable alternative aspartate synthesis in SDH-deficient cells | eLife [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
L-Aspartic Acid-1,4-¹³C₂,¹⁵N as a Tracer in Metabolomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Aspartic acid-1,4-¹³C₂,¹⁵N as a stable isotope tracer in metabolomics research. This powerful tool enables the precise tracking of carbon and nitrogen atoms from aspartate as they are incorporated into various metabolic pathways, offering deep insights into cellular physiology and disease states. This guide details the core principles, experimental methodologies, data interpretation, and visualization techniques essential for leveraging this tracer in your research.
Introduction to L-Aspartic Acid Metabolism and Isotope Tracing
L-aspartic acid is a non-essential amino acid that plays a central role in a multitude of metabolic processes. It serves as a key node connecting amino acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of nucleotides. By using L-Aspartic acid labeled with stable isotopes at specific positions (¹³C at the first and fourth carbons and ¹⁵N at the amino group), researchers can meticulously follow the fate of these atoms, thereby quantifying the flux through these critical pathways.[1][2]
Stable isotope tracing coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy has become an indispensable technique in metabolomics.[3][4] It provides a dynamic view of metabolic fluxes that cannot be obtained from static metabolite concentration measurements alone. L-Aspartic acid-1,4-¹³C₂,¹⁵N is particularly valuable for simultaneously probing both carbon and nitrogen metabolism.
Key Metabolic Pathways Traced by L-Aspartic Acid-1,4-¹³C₂,¹⁵N
The labeled atoms from L-Aspartic acid-1,4-¹³C₂,¹⁵N can be traced through several key metabolic hubs:
-
Tricarboxylic Acid (TCA) Cycle Anaplerosis: Aspartate can be converted to oxaloacetate, a TCA cycle intermediate, via the action of aspartate aminotransferase. This anaplerotic replenishment of the TCA cycle is crucial for maintaining the cycle's function, especially in proliferating cells.[3] The ¹³C labels from aspartate will be incorporated into TCA cycle intermediates, allowing for the quantification of this anaplerotic flux.
-
Nucleotide Synthesis: Aspartate is a direct precursor for both purine (B94841) and pyrimidine (B1678525) biosynthesis. The entire aspartate molecule (three carbons and one nitrogen) is incorporated into the pyrimidine ring, while the amino group of aspartate provides one of the nitrogen atoms (N1) for the purine ring.[1][2][5] Tracing the ¹³C and ¹⁵N labels into the nucleotide pool provides a direct measure of de novo nucleotide synthesis rates.
-
Amino Acid Metabolism: The nitrogen from aspartate can be transferred to other amino acids through transamination reactions, making it a valuable tracer for studying nitrogen flux throughout the amino acid network.
Experimental Design and Protocols
A typical stable isotope tracing experiment using L-Aspartic acid-1,4-¹³C₂,¹⁵N involves several key stages, from cell culture to data analysis.
Experimental Workflow
The general workflow for a tracing experiment is outlined below.
Detailed Experimental Protocols
1. Cell Culture and Labeling:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the labeling period.
-
Labeling Medium Preparation: Prepare culture medium lacking natural L-aspartic acid. Supplement this medium with a known concentration of L-Aspartic acid-1,4-¹³C₂,¹⁵N. The concentration should be optimized for the specific cell line and experimental goals. It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.
-
Labeling: Replace the standard culture medium with the pre-warmed labeling medium. The duration of labeling will depend on the turnover rate of the metabolites of interest. For TCA cycle intermediates, a few hours may be sufficient, while for nucleotides, a longer period (e.g., 24 hours) may be necessary to reach isotopic steady state.[3]
2. Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and immediately adding a cold solvent, such as 80% methanol (B129727) pre-chilled to -80°C.
-
Extraction: Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube. The extraction can be enhanced by freeze-thaw cycles or sonication.
-
Protein Precipitation and Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Drying: Transfer the supernatant containing the polar metabolites to a new tube and dry using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Reconstitute the dried metabolite extracts in a suitable solvent and separate them using liquid chromatography. Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of polar metabolites like amino acids and nucleotides.
-
Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument should be operated in a mode that allows for the accurate measurement of the mass-to-charge ratio (m/z) and the relative abundance of different isotopologues (molecules of the same compound that differ in their isotopic composition).
Table 1: Example LC-MS/MS Parameters for Labeled Aspartate and Downstream Metabolites
| Parameter | Setting |
| Chromatography | |
| Column | HILIC Column (e.g., SeQuant ZIC-pHILIC) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of target metabolites |
| Flow Rate | 0.2 - 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Negative ESI |
| Scan Mode | Full Scan and/or Targeted MS/MS |
| Mass Resolution | > 60,000 |
| Collision Energy | Optimized for fragmentation of each metabolite |
| Scan Range | m/z 70 - 1000 |
Note: These are example parameters and should be optimized for the specific instrument and application.
4. NMR Spectroscopy Analysis:
-
Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments, such as ¹H-¹³C HSQC, can be particularly useful for resolving overlapping signals and confirming the position of the ¹³C labels.
Data Presentation and Interpretation
The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the mass of the monoisotopic, unlabeled metabolite.
Quantitative Data Summary
The following tables illustrate how quantitative data from an L-Aspartic acid-1,4-¹³C₂,¹⁵N tracing experiment can be presented. The data shown are hypothetical examples based on expected labeling patterns.
Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates
| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treated |
| Oxaloacetate | M+0 | 60 | 40 |
| M+2 | 25 | 35 | |
| M+4 | 15 | 25 | |
| Malate | M+0 | 55 | 35 |
| M+2 | 30 | 40 | |
| M+4 | 15 | 25 | |
| Citrate | M+0 | 70 | 50 |
| M+2 | 20 | 30 | |
| M+4 | 10 | 20 |
Table 3: Mass Isotopomer Distribution of Nucleotides
| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treated |
| UMP | M+0 | 50 | 30 |
| M+3 | 40 | 60 | |
| M+4 | 10 | 10 | |
| AMP | M+0 | 80 | 60 |
| M+1 | 15 | 30 | |
| M+2 | 5 | 10 |
Visualization of Metabolic Pathways
Visualizing the flow of labeled atoms through metabolic pathways is crucial for interpreting the experimental data. Graphviz (DOT language) can be used to create clear and informative diagrams.
TCA Cycle Anaplerosis from Aspartate
The following diagram illustrates how the ¹³C and ¹⁵N atoms from L-Aspartic acid-1,4-¹³C₂,¹⁵N enter the TCA cycle.
References
A Technical Guide to Metabolic Flux Analysis Using 13C and 15N Isotopes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for metabolic flux analysis (MFA) utilizing stable isotopes of carbon (13C) and nitrogen (15N). MFA has emerged as a pivotal tool in systems biology, offering unparalleled insights into the intricate network of biochemical reactions that underpin cellular physiology.[1][2] By quantifying the rates of metabolic reactions, known as fluxes, MFA provides a dynamic understanding of cellular metabolism, which is invaluable for identifying novel therapeutic targets and elucidating mechanisms of drug action and resistance in drug development.[1][3][4]
Core Principles of Metabolic Flux Analysis
Metabolic Flux Analysis is the quantitative study of the flow of metabolites through the complex web of metabolic pathways within a biological system.[2][5] Unlike other 'omics' technologies that provide static snapshots of cellular components, MFA delivers dynamic information on the rates of metabolic conversions.[1] The fundamental principle of MFA is based on mass balance, where, at a steady state, the rate of production of a metabolite equals its rate of consumption.[1]
However, the complexity of metabolic networks, with their numerous interconnected and redundant pathways, often makes it impossible to determine all fluxes based on stoichiometry alone.[1] To overcome this limitation, stable isotope tracers, most commonly 13C and 15N, are introduced into the system.[1][6] Cells are cultured in a medium containing a substrate, such as glucose or glutamine, that has been enriched with these heavy isotopes.[7][8] As the cells metabolize the labeled substrate, the 13C and 15N atoms are incorporated into various downstream metabolites.[8]
The distribution of these isotopes within the metabolic network creates unique labeling patterns in the metabolites.[8] By measuring these isotopic labeling patterns using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different metabolic pathways to the production of those metabolites.[5][7][8] This experimental data is then integrated with a computational model of the cell's metabolic network to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[8]
Stationary vs. Isotopically Non-Stationary MFA
Two primary approaches to MFA exist:
-
Stationary 13C-MFA (S-MFA): This is the most established method where cells are cultured until they reach both a metabolic and isotopic steady state.[1] This means that the concentrations of metabolites and the isotopic enrichment of those metabolites are constant over time.
-
Isotopically Non-Stationary 13C-MFA (INST-MFA): This technique is applied to systems at a metabolic steady state but are sampled during the transient phase before isotopic steady state is achieved.[9][10][11] INST-MFA is particularly useful for studying systems with slow labeling dynamics or for applications in autotrophic organisms and animal cell cultures where achieving isotopic steady state can be challenging.[6][9][10][11] It requires time-course measurements of isotopic labeling and can also provide estimates of metabolite pool sizes.[6][12]
The Role of 13C and 15N Isotopes
13C-labeled substrates , such as [U-13C]-glucose or [1,2-13C]-glucose, are the workhorses of MFA and are primarily used to trace the backbone of carbon metabolism.[1][5] The choice of the specific labeled carbon positions on the substrate molecule is crucial for maximizing the information obtained about specific pathways.[1][13] For instance, [1,2-13C2]glucose is highly effective for determining fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[8][13]
15N-labeled substrates , such as [U-15N]-glutamine, are employed to track the flow of nitrogen through the metabolic network.[14] This is particularly important for studying amino acid and nucleotide metabolism.[15]
Dual 13C and 15N labeling experiments provide a more comprehensive view of cellular metabolism by simultaneously tracking both carbon and nitrogen fluxes.[12] This approach is powerful for understanding the interplay between central carbon metabolism and nitrogen assimilation pathways.[12]
Experimental Workflow and Protocols
A typical MFA experiment involves a series of well-defined steps, from experimental design to data analysis.
Detailed Experimental Protocols
-
Cell Seeding: Plate cells at a density that will ensure they are in the mid-exponential growth phase at the time of harvest.
-
Media Preparation: Prepare culture medium containing the desired 13C and/or 15N labeled substrate(s) at a known concentration. For stationary MFA, cells should be cultured for a sufficient duration (typically 24-48 hours) to achieve both metabolic and isotopic steady state. For INST-MFA, cells are grown to a metabolic steady state in unlabeled medium before switching to the labeled medium for a defined time course.
This step is critical to halt all enzymatic activity and preserve the in vivo metabolic state.
-
Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, typically a cold solvent mixture like 60% methanol (B129727) kept at -20°C or colder.
-
Extraction: After quenching, add a solvent for extraction, often a mixture of chloroform, methanol, and water, to separate the polar metabolites from lipids and proteins. The polar extract containing the metabolites of interest is then collected.
-
For GC-MS Analysis: The extracted metabolites are typically derivatized to increase their volatility and thermal stability for gas chromatography. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
For NMR Analysis: The dried metabolite extract is reconstituted in a suitable deuterated solvent (e.g., D₂O) for NMR analysis. The sample should be free of particulate matter.[16]
Data Acquisition and Analysis
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most commonly used technique for measuring mass isotopomer distributions of metabolites.[7] It offers high sensitivity and resolution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also widely used and is particularly advantageous for analyzing less volatile or thermally labile metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the positional distribution of isotopes within a molecule, which can provide additional constraints for flux estimation.[7][17] While generally less sensitive than MS, NMR is non-destructive and requires minimal sample preparation.[17]
Computational Modeling and Flux Estimation
The measured mass isotopomer distributions are used as inputs for a computational model of the metabolic network. This model includes the stoichiometry of the biochemical reactions and the atom transitions for each reaction. Software packages such as INCA or Metran are then used to perform an iterative optimization to find the set of metabolic fluxes that best fit the experimental data.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isotopically nonstationary MFA (INST-MFA) of autotrophic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures [frontiersin.org]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotopically Nonstationary 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 18. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Aspartic acid-1,4-13C2,15N in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid is a non-essential amino acid that plays a pivotal role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and energy metabolism. Its central position in metabolic pathways makes it an ideal target for stable isotope tracing studies to elucidate cellular physiology and identify metabolic vulnerabilities, particularly in disease states like cancer. The use of L-Aspartic acid-1,4-13C2,15N, a stable isotope-labeled form of L-Aspartic acid, in combination with mass spectrometry-based techniques, allows for the precise tracking of aspartate's metabolic fate within the cell.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in cell culture for applications such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Metabolic Flux Analysis (MFA).
Metabolic Pathways and Applications
L-Aspartic acid is a cornerstone of cellular metabolism, participating in several key pathways:
-
Protein Synthesis: As one of the 20 proteinogenic amino acids, aspartate is directly incorporated into newly synthesized proteins.
-
Nucleotide Synthesis: The carbon and nitrogen atoms of aspartate are direct precursors for the biosynthesis of both purines and pyrimidines, essential building blocks of DNA and RNA.
-
TCA Cycle and Anaplerosis: Aspartate can be reversibly converted to the Tricarboxylic Acid (TCA) cycle intermediate oxaloacetate by aspartate aminotransferase. This reaction is crucial for replenishing TCA cycle intermediates (anaplerosis) and for the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria.
-
Urea (B33335) Cycle: In cells capable of urea synthesis, aspartate provides one of the two nitrogen atoms incorporated into urea.
-
Asparagine Synthesis: Aspartate is the direct precursor for the synthesis of asparagine, a reaction catalyzed by asparagine synthetase.
The strategic labeling of L-Aspartic acid with ¹³C at the C1 and C4 positions and ¹⁵N at the amino group allows for the tracing of these atoms as they are incorporated into various downstream metabolites. This enables researchers to:
-
Quantify the contribution of exogenous aspartate to various metabolic pathways.
-
Determine the relative activity of converging metabolic pathways.
-
Assess the impact of genetic mutations or drug treatments on aspartate metabolism.
-
Identify metabolic bottlenecks or dependencies in cancer cells, which often exhibit altered aspartate metabolism.
Experimental Protocols
The following protocols provide a general framework for using this compound in cell culture. Optimization of specific parameters such as tracer concentration and labeling time is recommended for each cell line and experimental condition.
Protocol 1: Stable Isotope Labeling for Metabolic Tracing
This protocol is designed for tracing the metabolic fate of this compound into downstream metabolites.
1. Media Preparation:
-
Prepare custom cell culture medium that lacks endogenous L-Aspartic acid. Many common media formulations such as DMEM and RPMI-1640 can be prepared from powder, allowing for the exclusion of specific components.
-
Supplement the aspartate-free medium with a known concentration of this compound. The optimal concentration should be determined empirically but a starting point is the physiological concentration of aspartic acid in the standard medium formulation.
-
Add dialyzed fetal bovine serum (dFBS) to the medium to minimize the introduction of unlabeled amino acids.
-
Sterile-filter the complete medium using a 0.22 µm filter.
2. Cell Culture and Labeling:
-
Seed cells in standard complete medium and allow them to adhere and reach the desired confluency (typically 50-60%).
-
Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Replace the standard medium with the prepared labeling medium containing this compound.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled aspartate. The labeling time can range from a few hours to several days depending on the metabolic pathway of interest and the turnover rate of the target metabolites. A time-course experiment is recommended to determine the optimal labeling duration.
3. Sample Collection and Metabolite Extraction:
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution, such as 80% methanol, to the culture dish.
-
Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites. The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator prior to storage at -80°C or immediate analysis.
4. Sample Analysis by Mass Spectrometry:
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolite extracts need to be derivatized to increase their volatility. Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
LC-MS/MS Analysis: For Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) analysis, the dried extracts are typically reconstituted in a suitable solvent, such as a mixture of water and acetonitrile.
-
Data Acquisition and Analysis: The mass spectrometer is used to detect and quantify the mass isotopologues of aspartate and its downstream metabolites. Specialized software is then used to analyze the mass isotopomer distributions and determine the extent of isotopic enrichment.
Protocol 2: SILAC using this compound
While less common than using arginine and lysine, labeled aspartic acid can be used in SILAC experiments to quantify protein turnover and relative protein abundance.
1. Media Preparation:
-
Prepare two types of SILAC media: a "light" medium containing unlabeled L-Aspartic acid and a "heavy" medium containing this compound. Both media should lack the standard, unlabeled form of the amino acid being used for labeling.
-
Ensure both media are otherwise identical in composition, including the use of dFBS.
2. Cell Culture and Labeling:
-
Adapt two populations of cells to grow in the "light" and "heavy" media, respectively. This typically requires passaging the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.[1]
-
Verify the incorporation efficiency (>97%) by mass spectrometry analysis of a small protein sample.[1]
3. Experimental Treatment and Sample Preparation:
-
Once fully labeled, one cell population (e.g., the "heavy" labeled cells) can be subjected to an experimental treatment, while the other ("light" labeled cells) serves as a control.
-
After treatment, harvest both cell populations and lyse the cells.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Proceed with standard proteomics sample preparation, including protein digestion (e.g., with trypsin), peptide fractionation, and LC-MS/MS analysis.
4. Data Analysis:
-
Use specialized SILAC analysis software to identify peptide pairs that are chemically identical but differ in mass due to the isotopic label.
-
The ratio of the peak intensities of the "heavy" and "light" peptide pairs reflects the relative abundance of the corresponding protein in the two samples.[1]
Data Presentation
Quantitative data from isotopic labeling experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Recommended Starting Concentrations for this compound in Cell Culture Media
| Cell Culture Medium | Standard L-Aspartic Acid Concentration (mg/L) | Recommended Starting Concentration of this compound (mg/L) |
| DMEM | 30 | 30 |
| RPMI-1640 | 20 | 20 |
| MEM | 20 | 20 |
| F-12 | 13.3 | 13.3 |
Note: These are starting recommendations. The optimal concentration may vary depending on the cell line and experimental goals and should be optimized.
Table 2: Example of Isotopic Enrichment Data from a Metabolic Tracing Experiment
| Metabolite | Mass Isotopologue | Relative Abundance (Control) | Relative Abundance (Treated) | Fold Change |
| Aspartic Acid | M+3 | 95% | 85% | 0.89 |
| Asparagine | M+3 | 80% | 60% | 0.75 |
| Oxaloacetate | M+2 | 50% | 30% | 0.60 |
| Malate | M+2 | 45% | 25% | 0.56 |
| UMP | M+3 | 10% | 5% | 0.50 |
Note: This is hypothetical data for illustrative purposes. M+n represents the mass isotopologue with 'n' heavy isotopes incorporated.
Mandatory Visualization
Caption: Workflow for metabolic tracing using this compound.
Caption: Central metabolic pathways involving L-Aspartic acid.
References
Application Notes and Protocols for In Vivo Metabolic Labeling with L-Aspartic Acid-1,4-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using molecules like L-Aspartic acid-1,4-13C2,15N is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in vivo.[1][2] By introducing this labeled amino acid into a biological system, researchers can track the incorporation of the heavy isotopes (¹³C and ¹⁵N) into downstream metabolites. This provides a dynamic view of cellular metabolism that is not achievable with steady-state metabolomics alone.[1] L-Aspartic acid is a key metabolite, situated at the crossroads of central carbon and nitrogen metabolism, making it an excellent tracer for investigating pathways crucial for cell proliferation and survival, particularly in cancer research.[3]
Applications:
-
Cancer Metabolism Research: Aspartate is essential for the proliferation of cancer cells, especially under conditions of mitochondrial electron transport chain inhibition.[3] Tracing with labeled aspartate can elucidate how tumors utilize this amino acid for nucleotide synthesis, protein synthesis, and as an anaplerotic substrate for the TCA cycle.[3]
-
Drug Development: Understanding how a therapeutic agent alters metabolic pathways is crucial for assessing its efficacy and mechanism of action. In vivo labeling with this compound can reveal drug-induced shifts in central carbon and nitrogen metabolism.
-
Neurobiology: Aspartate also functions as an excitatory neurotransmitter.[4] Isotope tracing can be employed to study its synthesis, release, and recycling in the central nervous system.
-
Immunology: The metabolic reprogramming of immune cells is critical for their function. Labeled aspartate can be used to probe the metabolic dependencies of different immune cell populations during an immune response.[5]
Metabolic Fate of this compound
Upon entering the cell, this compound can be utilized in several key metabolic pathways. The ¹³C labels on carbons 1 and 4, and the ¹⁵N label on the amino group, allow for the precise tracking of the aspartate backbone and its nitrogen atom.
-
Transamination and the TCA Cycle: Aspartate can be reversibly converted to oxaloacetate by aspartate aminotransferase (GOT). This reaction introduces the ¹³C-labeled carbon backbone of aspartate into the TCA cycle. The ¹⁵N label will be transferred to α-ketoglutarate to form glutamate.
-
Nucleotide Synthesis: Aspartate is a direct precursor for both purine (B94841) and pyrimidine (B1678525) biosynthesis. The entire aspartate molecule is incorporated into the purine ring, while its nitrogen and part of its carbon skeleton are used for the pyrimidine ring.[4][6]
-
Protein Synthesis: As a proteinogenic amino acid, labeled aspartate will be incorporated into newly synthesized proteins.
-
Asparagine Synthesis: Aspartate can be converted to asparagine by asparagine synthetase, transferring the ¹³C and ¹⁵N labels.
Data Presentation: Quantitative Metabolic Labeling
The tables below present illustrative quantitative data on the mass isotopologue distribution (MID) of key metabolites following in vivo administration of this compound. This data is typically acquired using mass spectrometry. The M+n notation indicates the mass isotopologue with 'n' additional mass units from the incorporated stable isotopes.
Table 1: Illustrative Mass Isotopologue Distribution in TCA Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Malate | 75.2 | 5.1 | 18.5 | 0.8 | 0.4 |
| Fumarate | 78.9 | 4.8 | 15.3 | 0.7 | 0.3 |
| Citrate | 70.1 | 6.2 | 12.3 | 3.1 | 8.3 |
| α-Ketoglutarate | 85.4 | 10.3 | 2.1 | 1.5 | 0.7 |
| Glutamate | 82.1 | 15.2 | 1.8 | 0.6 | 0.3 |
Data is illustrative and based on expected labeling patterns. Actual results will vary based on the experimental model and conditions.
Table 2: Illustrative Mass Isotopologue Distribution in Nucleotide Precursors
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Carbamoyl Aspartate | 65.7 | 8.3 | 26.0 | - |
| Orotate | 70.2 | 9.1 | 20.7 | - |
| UMP | 72.5 | 10.5 | 17.0 | - |
| IMP | 68.9 | 12.3 | 10.5 | 8.3 |
Data is illustrative and based on expected labeling patterns. The M+2 and M+3 in purine precursors would reflect the incorporation of the labeled aspartate.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo metabolic labeling studies with this compound in a mouse model. Optimization will be required for specific research questions and animal models.
Protocol 1: In Vivo Administration of this compound
1. Animal Model:
-
Use age- and sex-matched mice (e.g., C57BL/6J, 8-12 weeks old).
-
For tumor studies, use appropriate xenograft or genetically engineered mouse models.
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
2. Tracer Preparation:
-
Dissolve this compound in sterile saline or phosphate-buffered saline (PBS) to the desired concentration. Ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.
3. Tracer Administration:
-
Fasting: Fasting animals for a short period (e.g., 4-6 hours) prior to tracer administration can reduce variability from food intake.[7]
-
Route of Administration:
-
Intraperitoneal (IP) Injection: This is a common and relatively simple method. A typical dose for amino acid tracers is in the range of 0.2-1 g/kg body weight.[1]
-
Intravenous (IV) Infusion: This method allows for achieving a steady-state concentration of the tracer in the plasma. A bolus injection followed by continuous infusion is often employed.[2][4]
-
-
Dosage: The optimal dosage should be determined empirically. A starting point could be a bolus IP injection of 200 mg/kg.
4. Sample Collection:
-
The timing of sample collection is critical and depends on the metabolic pathways of interest. For rapid metabolic processes, time points can range from 30 minutes to a few hours post-administration.[7]
-
Euthanize animals using an approved method that minimizes metabolic changes (e.g., cervical dislocation followed by rapid tissue dissection).
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge immediately at 4°C to separate plasma.
-
Rapidly dissect tissues of interest and immediately freeze them in liquid nitrogen to quench metabolism. Store samples at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction from Tissues
1. Reagents:
-
80% Methanol (B129727) (HPLC grade), pre-chilled to -80°C.
-
Milli-Q or HPLC-grade water.
-
Chloroform (B151607) (HPLC grade).
2. Procedure:
-
Weigh 20-50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold 80% methanol using a bead beater or other appropriate homogenizer.
-
Add 500 µL of ice-cold water and vortex thoroughly.
-
Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C. This will separate the sample into three phases: an upper polar phase (containing amino acids, organic acids, and nucleotides), a lower non-polar phase (containing lipids), and a protein pellet at the interface.
-
Carefully collect the upper polar phase for analysis of aspartate and its downstream metabolites.
-
Dry the polar extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
Protocol 3: Mass Spectrometry Analysis
1. Sample Preparation:
-
Reconstitute the dried metabolite extracts in a suitable solvent for your chromatography method (e.g., 50% acetonitrile (B52724) in water).
-
Derivatization may be necessary for certain classes of metabolites to improve their chromatographic properties and ionization efficiency, especially for GC-MS analysis.
2. LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS).
-
Employ a chromatographic method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).
-
Acquire data in full scan mode to identify all detectable ions and in targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode to quantify the mass isotopologues of specific metabolites of interest.
3. Data Analysis:
-
Identify metabolites based on their accurate mass and retention time, confirmed with authentic standards.
-
Determine the mass isotopologue distributions (MIDs) for each metabolite of interest.
-
Correct the raw MIDs for the natural abundance of stable isotopes using established algorithms.
-
Calculate the fractional enrichment of each metabolite to quantify the contribution of the tracer to its synthesis.
Visualizations
The following diagrams illustrate the key metabolic pathways and experimental workflows involved in this compound tracing.
Caption: Metabolic fate of this compound.
Caption: In vivo metabolic labeling workflow.
Caption: Role of aspartate in nucleotide synthesis.
References
- 1. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. biorxiv.org [biorxiv.org]
Quantifying Metabolic Flux: A Deep Dive into L-Aspartic Acid-1,4-13C2,15N Tracing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis is a critical tool in understanding the intricate network of biochemical reactions that underpin cellular function. By tracing the fate of stable isotope-labeled substrates, researchers can elucidate pathway activities, identify metabolic bottlenecks, and discover novel drug targets. L-Aspartic acid, a non-essential amino acid, plays a central role in cellular metabolism, contributing to the synthesis of proteins, nucleotides, and other amino acids, and participating in the tricarboxylic acid (TCA) cycle. The use of L-Aspartic acid labeled with stable isotopes at specific positions, such as L-Aspartic acid-1,4-13C2,15N, provides a powerful method to simultaneously track the carbon and nitrogen moieties of this key metabolite. This allows for a detailed investigation of aspartate's contribution to various metabolic pathways, offering a nuanced view of cellular physiology in both healthy and diseased states, particularly in the context of cancer metabolism where metabolic reprogramming is a hallmark.[1][2][3]
These application notes provide a comprehensive guide to utilizing this compound for quantifying metabolic flux. We will cover the underlying principles, detailed experimental protocols, data analysis strategies, and the interpretation of results.
Principle of this compound Tracing
This compound is a stable isotope-labeled version of aspartic acid where the carbon atoms at positions 1 and 4 are replaced with the heavy isotope ¹³C, and the amino group nitrogen is replaced with ¹⁵N. When introduced into a biological system, this tracer is taken up by cells and enters the metabolic network. Analytical techniques, primarily mass spectrometry (MS), are then used to track the incorporation of these heavy isotopes into downstream metabolites.[2][4]
The specific labeling pattern of this compound allows for the precise tracking of its metabolic fate:
-
¹³C at the 1 and 4 positions: These carboxyl carbons of aspartate can be traced as they are incorporated into various metabolic pathways. For instance, in the synthesis of other amino acids like asparagine, the entire carbon skeleton is retained. In the TCA cycle, transamination of aspartate to oxaloacetate introduces the ¹³C labels into the cycle, which can then be tracked through subsequent intermediates.[1][5]
-
¹⁵N in the amino group: The labeled nitrogen allows for the quantification of nitrogen flux from aspartate to other molecules. This is particularly valuable for studying amino acid biosynthesis, nucleotide synthesis (both purines and pyrimidines), and the urea (B33335) cycle.[6][7][8]
By simultaneously tracing both ¹³C and ¹⁵N, researchers can gain a more complete picture of metabolic pathways than with single-isotope tracers.[9] This dual-labeling approach is instrumental in resolving complex metabolic networks and quantifying the contributions of aspartate to both carbon and nitrogen metabolism.
Experimental Workflow
A typical metabolic flux experiment using this compound involves several key steps, from cell culture to data analysis.
Caption: Experimental workflow for metabolic flux analysis.
Detailed Protocols
Protocol 1: In Vitro Metabolic Labeling of Adherent Cancer Cells
This protocol outlines the steps for labeling adherent cancer cells with this compound and preparing cell extracts for mass spectrometry analysis.
Materials:
-
Adherent cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound (commercially available)[4]
-
Labeling medium: Aspartate-free medium supplemented with a known concentration of this compound
-
6-well or 12-well cell culture plates
-
Methanol (B129727) (80%), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in complete culture medium.
-
Tracer Introduction:
-
Prepare the labeling medium by supplementing aspartate-free base medium with dialyzed FBS (to minimize unlabeled aspartate) and the desired concentration of this compound. The concentration should be optimized for the specific cell line and experimental goals, but a starting point of the physiological concentration of aspartate in the standard medium is recommended.
-
Aspirate the complete medium from the cells, wash once with pre-warmed PBS, and then add the pre-warmed labeling medium.
-
-
Incubation: Incubate the cells in the labeling medium for a predetermined period. For steady-state analysis, a 24-hour incubation is often sufficient to achieve isotopic equilibrium in many downstream metabolites.[10] For kinetic studies, multiple time points (e.g., 0, 1, 4, 8, 24 hours) should be collected.
-
Metabolism Quenching and Metabolite Extraction:
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of pre-chilled 80% methanol (-80°C) to each well to quench metabolic activity and extract intracellular metabolites.
-
Incubate the plates at -80°C for at least 15 minutes.
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
The extract is now ready for LC-MS analysis. If not analyzing immediately, store at -80°C.
-
Protocol 2: LC-MS/MS Analysis of Labeled Metabolites
This protocol provides a general framework for the analysis of ¹³C and ¹⁵N labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Columns:
-
A high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap) coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A column suitable for the separation of polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an ion-pairing agent.
Mobile Phases (Example for HILIC):
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0
-
Mobile Phase B: Acetonitrile
LC Gradient (Example):
-
A gradient from high to low organic content is typically used for HILIC separations. An example gradient could be: 95% B to 50% B over 10 minutes, hold at 50% B for 2 minutes, then return to 95% B and re-equilibrate.
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ion mode is often suitable for detecting carboxylated species like TCA cycle intermediates and amino acids.
-
Scan Mode: Full scan mode with a high resolution (e.g., >70,000) to accurately determine the mass-to-charge ratio (m/z) of the different isotopologues.
-
Data Analysis: The raw data will contain the intensity of each mass isotopomer for every metabolite of interest. This data needs to be processed to determine the Mass Isotopomer Distribution (MID).
Data Presentation: Quantitative Analysis of Metabolic Flux
The primary output of a stable isotope tracing experiment is the Mass Isotopomer Distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the monoisotopic, unlabeled metabolite. This data can be presented in tables to facilitate comparison between different experimental conditions.
Table 1: Illustrative Mass Isotopomer Distribution of TCA Cycle Intermediates after Labeling with this compound
| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treatment X |
| Oxaloacetate | M+0 | 20 | 30 |
| M+1 | 5 | 7 | |
| M+2 | 70 | 60 | |
| M+3 | 5 | 3 | |
| Malate | M+0 | 25 | 35 |
| M+1 | 6 | 8 | |
| M+2 | 65 | 55 | |
| M+3 | 4 | 2 | |
| Fumarate | M+0 | 30 | 40 |
| M+1 | 7 | 9 | |
| M+2 | 60 | 50 | |
| M+3 | 3 | 1 | |
| Citrate | M+0 | 40 | 50 |
| M+1 | 10 | 12 | |
| M+2 | 45 | 35 | |
| M+3 | 5 | 3 |
Note: This data is illustrative and will vary depending on the cell type, experimental conditions, and the specific metabolic phenotype.
Table 2: Illustrative Nitrogen-15 Enrichment in Amino Acids and Nucleotides from this compound
| Metabolite | Isotopologue | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Treatment X |
| Asparagine | M+1 (¹⁵N) | 85 | 75 |
| Glutamate (B1630785) | M+1 (¹⁵N) | 30 | 20 |
| Alanine | M+1 (¹⁵N) | 15 | 10 |
| Arginine | M+1 (¹⁵N) | 40 | 30 |
| UMP | M+1 (¹⁵N) | 50 | 40 |
| AMP | M+1 (¹⁵N) | 25 | 15 |
Note: This data is illustrative. The level of ¹⁵N enrichment reflects the activity of transamination and nucleotide synthesis pathways utilizing aspartate as a nitrogen donor.[6][7]
Visualization of Metabolic Pathways and Logical Relationships
Metabolic Fate of this compound
The following diagram illustrates the primary metabolic pathways that can be traced using this compound.
Caption: Metabolic fate of this compound.
Logical Flow of Data Analysis
The following diagram outlines the logical steps involved in processing and interpreting the data from a stable isotope tracing experiment.
Caption: Logical workflow for data analysis.
Conclusion
Quantifying metabolic flux using this compound offers a powerful and detailed approach to understanding cellular metabolism. The ability to simultaneously trace both carbon and nitrogen provides a significant advantage over single-isotope tracers, enabling a more comprehensive analysis of metabolic pathways. The protocols and data presentation formats outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to design, execute, and interpret metabolic flux experiments. By applying these methods, it is possible to gain critical insights into the metabolic reprogramming that drives various diseases, paving the way for the development of novel therapeutic strategies.
References
- 1. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurisotop.com [eurisotop.com]
- 3. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [15N]aspartate metabolism in cultured astrocytes. Studies with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [15N]aspartate metabolism in cultured astrocytes. Studies with gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of L-Aspartic Acid in Biological Matrices using L-Aspartic acid-1,4-13C2,15N as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins, other amino acids, and purines, and is a key metabolite in the urea (B33335) cycle and gluconeogenesis.[1][2] Accurate quantification of L-Aspartic acid in complex biological matrices is essential for various fields, including metabolomics, clinical diagnostics, and pharmaceutical research. Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high accuracy and precision.
This application note provides a detailed protocol for the quantification of L-Aspartic acid in biological samples using L-Aspartic acid-1,4-13C2,15N as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a stable isotope-labeled form of L-Aspartic acid that can be used as a tracer or an internal standard for quantitative analysis.[3]
Applications
The primary applications for using this compound include:
-
Internal Standard: For accurate quantification of L-Aspartic acid in various biological samples (e.g., plasma, urine, cell culture media).[3]
-
Metabolic Flux Analysis: To trace the metabolic fate of L-Aspartic acid in cellular pathways.[3]
-
Proteomics: In Stable Isotope Labeling by Amino Acids in Cell culture (SILAC) experiments, although less common than labeled arginine and lysine.[]
-
Clinical Research: For the study of metabolic disorders where L-Aspartic acid levels may be altered.[5]
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
L-Aspartic acid (analytical standard)
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)[6]
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
0.1 M Hydrochloric acid (HCl)
Protocol:
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of 0.1 M HCl.
-
Store at -20°C.
-
-
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of L-Aspartic acid.
-
Dissolve in 1 mL of 0.1 M HCl.
-
Store at -20°C.
-
-
Working Solutions:
-
Prepare a series of calibration standards by serially diluting the analyte stock solution in a suitable matrix (e.g., 1x PBS solution or dialyzed plasma).
-
Prepare a working internal standard solution by diluting the IS stock solution to a final concentration of approximately 1 µg/mL in LC-MS grade water.
-
Sample Preparation from Plasma
This protocol describes the extraction of free L-Aspartic acid from a plasma sample.
Materials:
-
Plasma samples
-
30% Sulfosalicylic acid solution
-
Internal Standard working solution
-
Microcentrifuge tubes
-
Microcentrifuge
Workflow for Plasma Sample Preparation
References
Quantitative Analysis of L-Aspartic Acid in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of L-Aspartic acid in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, L-Aspartic acid-1,4-13C2,15N, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The protocol provides a comprehensive guide from sample preparation to data acquisition and analysis, making it suitable for various research applications, including metabolic studies and pharmacokinetic analysis.
Introduction
L-Aspartic acid is a non-essential amino acid that plays a crucial role in numerous metabolic pathways. It is a key intermediate in the citric acid and urea (B33335) cycles, a precursor for the synthesis of other amino acids and nucleotides, and acts as an excitatory neurotransmitter in the central nervous system.[1][2][3] Accurate quantification of L-Aspartic acid in biological samples is therefore essential for understanding its role in health and disease.
LC-MS/MS has become the preferred method for amino acid analysis due to its high sensitivity, selectivity, and speed, often eliminating the need for derivatization.[4] The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantitative LC-MS/MS as they exhibit identical chemical and physical properties to the analyte, co-eluting during chromatography and experiencing similar ionization effects, thus providing the most reliable correction for experimental variability.[5][6][7] This note describes a method utilizing this compound as the SIL-IS for the precise quantification of L-Aspartic acid.
Experimental Protocols
Sample Preparation (Plasma)
A simple protein precipitation method is effective for the extraction of L-Aspartic acid from plasma.[8]
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Transfer 27.5 µL of the clear supernatant to a new tube.
-
Add 2 µL of the this compound internal standard working solution.
-
Add 225 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.5% formic acid and 1 mM ammonium (B1175870) formate) and vortex to mix.[8]
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography
Hydrophilic Interaction Chromatography (HILIC) is often employed for the retention and separation of polar compounds like amino acids.[3]
-
LC System: Agilent 1290 Infinity UHPLC system or equivalent[9]
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or a Raptor Polar X column[8]
-
Column Temperature: 35°C[8]
-
Autosampler Temperature: 4°C[9]
-
Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate
-
Mobile Phase B: 90:10 Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-8 min: 95% B (Re-equilibration)
-
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MS System: Sciex QTRAP 5500 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: +4500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
MRM Transitions:
-
The precursor ion for L-Aspartic acid (C₄H₇NO₄, MW: 133.10) is the protonated molecule [M+H]⁺ at m/z 134.1. A common fragment ion is produced by the loss of a formic acid group (HCOOH), resulting in a product ion at m/z 88.1.
-
For the internal standard, this compound (¹³C₂C₂H₇¹⁵N¹⁴NO₄, MW: 136.06), the precursor ion will be [M+H]⁺ at m/z 137.1. The fragmentation will be similar, leading to a product ion at m/z 91.1.
-
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |
| L-Aspartic acid | 134.1 | 88.1 | 50 | 15 |
| This compound (IS) | 137.1 | 91.1 | 50 | 15 |
Note: Collision energy should be optimized for the specific instrument used.
Data Presentation
The following table summarizes typical performance data for the quantification of L-Aspartic acid using an LC-MS/MS method.
| Parameter | L-Aspartic Acid | Reference |
| Linearity Range | 1 - 500 µmol/L | [8] |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Accuracy (% Bias) | 97.66% - 105.4% | [1] |
| Precision (%RSD) | 1.58% - 3.86% | [1] |
| Lower Limit of Quantification (LLOQ) | 1.95 µmol/L | [1] |
Visualizations
Experimental Workflow
Caption: General workflow for L-Aspartic acid quantification by LC-MS/MS.
Metabolic Hub Role of L-Aspartic Acid
Caption: L-Aspartic acid as a central hub in major metabolic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. PathWhiz [smpdb.ca]
- 3. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 4. Metabolic pathways and fermentative production of L-aspartate family amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 9. Effects of L-Aspartic Acid at pH 1 on Biochemical Properties and Applications [thinkdochemicals.com]
Application Notes and Protocols for NMR Spectroscopy of L-Aspartic acid-1,4-¹³C₂,¹⁵N Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution.[1][2][] Uniform isotopic labeling with ¹⁵N and ¹³C is a standard method that enables the use of triple-resonance experiments for resonance assignment.[4] However, for large proteins (>25 kDa) or complex systems, severe signal overlap and line broadening in uniformly labeled samples can make spectral analysis challenging or impossible.[1][5]
Selective amino acid labeling is a crucial strategy to overcome these limitations.[1][6] By incorporating isotopes into only a specific type of amino acid, NMR spectra are significantly simplified, "turning on" signals only at selected sites while the rest of the protein remains NMR-invisible.[1] This approach enhances resolution and sensitivity, facilitating the study of large proteins and protein complexes.[7][8]
This document focuses on the application of L-Aspartic acid-1,4-¹³C₂,¹⁵N labeling. In this scheme, only aspartic acid residues are isotopically enriched, with ¹³C at the Cγ (C4) and C' (C1) carboxyl carbons and ¹⁵N at the backbone amide nitrogen.[9][10]
Advantages of L-Aspartic acid-1,4-¹³C₂,¹⁵N Labeling
Aspartic acid residues are frequently located in functionally critical regions of proteins, such as active sites, protein-protein interfaces, and ligand-binding pockets. Their negatively charged side chains are often involved in electrostatic interactions, catalysis, and maintaining structural integrity.
Specific labeling of aspartic acid offers several key advantages:
-
Spectral Simplification: Reduces spectral crowding, allowing for unambiguous assignment and analysis of signals from all aspartic acid residues.
-
Probing Functional Sites: Enables detailed investigation of the local environment and dynamics of functionally important aspartate residues upon interaction with ligands, substrates, or other proteins.[2]
-
Assignment of Large Proteins: Serves as a powerful tool for obtaining initial resonance assignments in large proteins, which can then be extended to other residues.[8]
-
Studying Post-Translationally Modified Proteins: Facilitates NMR studies of proteins, such as glycoproteins, that are difficult to produce in prokaryotic systems and often require mammalian expression where uniform labeling is prohibitively expensive.[11]
The specific ¹³C labeling at the two carboxyl carbons (C' and Cγ) provides unique probes for studying side-chain dynamics and interactions, which are not directly observed in standard ¹H-¹⁵N HSQC experiments.
Experimental Protocols
Protocol 1: Selective Labeling of Aspartic Acid in E. coli
Residue-selective labeling in E. coli requires an expression strain that is auxotrophic for the amino acid of interest.[12][13][14] An auxotrophic strain cannot synthesize a particular nutrient de novo and must obtain it from the medium.[15] This ensures the efficient and specific incorporation of the isotopically labeled amino acid provided in the growth medium.
A. Materials
-
E. coli expression strain auxotrophic for aspartic acid (e.g., a strain with a knockout in the aspC or ppsA gene).
-
Expression vector containing the gene of interest.
-
M9 minimal medium components.
-
L-Aspartic acid-1,4-¹³C₂,¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent).[9]
-
Complete set of 19 unlabeled amino acids (excluding aspartic acid).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Standard antibiotics.
B. Workflow Diagram
Caption: Workflow for selective protein labeling.
C. Step-by-Step Procedure
-
Transformation: Transform the expression plasmid into the aspartic acid auxotrophic E. coli strain. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight.
-
Pre-culture: Inoculate a single colony into 50 mL of LB medium (or another rich medium) supplemented with the antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture: Prepare 1 L of M9 minimal medium. Inoculate with the overnight pre-culture to a starting OD₆₀₀ of ~0.05-0.1.
-
Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6–0.8.
-
Amino Acid Addition: To minimize metabolic scrambling and ensure efficient label incorporation, add the complete set of 19 unlabeled amino acids (~100 mg/L each) and the labeled L-Aspartic acid-1,4-¹³C₂,¹⁵N (~150-200 mg/L). Allow the cells to consume endogenous amino acid pools for 30-60 minutes.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5–1.0 mM.
-
Expression: Reduce the temperature to 18–25°C and continue shaking for 12–16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard protocols (e.g., affinity chromatography followed by size-exclusion chromatography).
-
Verification: Use mass spectrometry to confirm the incorporation of the labeled aspartic acid.
Protocol 2: NMR Sample Preparation
-
Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5). This is typically done using dialysis or a desalting column.
-
Concentration: Concentrate the protein to the desired level for NMR experiments, typically 0.1–1.0 mM.[16][17]
-
Final Sample: Transfer the concentrated protein solution (typically 500-600 µL) to a high-quality NMR tube. Add 5-10% D₂O (Deuterium Oxide) to the final sample to provide a lock signal for the NMR spectrometer.
Protocol 3: NMR Data Acquisition
The choice of NMR experiments depends on the scientific question. For selectively labeled samples, the primary experiment is often a ¹H-¹⁵N HSQC to observe the backbone amide signals of the labeled residues.
A. Recommended Experiments
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the "fingerprint" experiment for ¹⁵N labeled proteins.[] For an aspartate-labeled sample, this 2D spectrum will display one peak for each aspartic acid residue (that is not a proline and is in a region of ordered structure). This allows for the direct monitoring of every aspartate backbone amide environment.
-
(H)N(CO)CA: This 3D experiment can correlate the amide ¹H and ¹⁵N of an aspartate residue with the Cα of the preceding residue. While the preceding residue is unlabeled, the magnetization transfer is often efficient enough to be observed, providing sequential connectivity information.
-
¹³C-edited HSQC: A ¹H-¹³C HSQC experiment can be used to observe the carboxyl groups, although this is a more specialized experiment requiring different parameters.
B. Logical Diagram for Data Analysis
Caption: Logic for analyzing NMR data from a selectively labeled protein.
Data Presentation
Quantitative data from NMR experiments on selectively labeled proteins can be summarized to highlight key findings.
Table 1: Representative ¹H and ¹⁵N Chemical Shifts for Labeled Aspartic Acid Residues
This table presents hypothetical, yet typical, chemical shift data for a 15 kDa protein where all five aspartic acid residues were selectively labeled and assigned.
| Residue | ¹H (ppm) | ¹⁵N (ppm) | Linewidth (Hz) | Notes |
| Asp-12 | 8.53 | 121.4 | 25 | Located in a flexible loop |
| Asp-45 | 9.12 | 118.9 | 18 | Buried in the hydrophobic core |
| Asp-67 | 8.78 | 123.1 | 20 | Part of a β-sheet |
| Asp-91 | 7.98 | 125.6 | 17 | Located in the active site |
| Asp-110 | 8.95 | 119.5 | 19 | Involved in a salt bridge |
Chemical shift values are highly dependent on the local chemical environment of each residue.
Table 2: Chemical Shift Perturbations (CSPs) Upon Ligand Binding
This table shows the changes in chemical shifts for the active site residue Asp-91 upon titration with a small molecule inhibitor. CSPs are a sensitive indicator of binding events.
| Ligand Conc. (µM) | Asp-91 ¹H (ppm) | Asp-91 ¹⁵N (ppm) | Combined CSP (ppm)¹ |
| 0 (Unbound) | 7.98 | 125.6 | 0.00 |
| 50 | 8.05 | 125.9 | 0.08 |
| 100 | 8.11 | 126.2 | 0.15 |
| 200 | 8.15 | 126.4 | 0.20 |
| 500 (Saturated) | 8.18 | 126.5 | 0.23 |
¹Combined CSP is calculated as: sqrt[ (Δδ_H)² + (α * Δδ_N)² ], where α is a scaling factor (typically ~0.15-0.2).
Visualization of the Labeled Molecule
Caption: Labeled atoms in L-Aspartic acid-1,4-¹³C₂,¹⁵N.
These protocols and notes provide a foundational guide for utilizing L-Aspartic acid-1,4-¹³C₂,¹⁵N labeling in NMR spectroscopy. This powerful technique can unlock detailed structural and dynamic information in challenging biological systems, making it an invaluable tool for academic research and drug development.
References
- 1. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent applications of isotopic labeling for protein NMR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
- 5. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 6. Selective labeling and unlabeling strategies in protein solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-selective screening by NMR spectroscopy with labeled amino acid pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-13C amino acid selective labeling in a 2H15N background for NMR studies of large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Aspartic acid (1,4-¹³Câ, 99%; ¹âµN, 98%)- Cambridge Isotope Laboratories, CNLM-7817-0.25 [isotope.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Escherichia coli auxotroph host strains for amino acid-selective isotope labeling of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective isotopic labeling of recombinant proteins using amino acid auxotroph strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Isotopic Labeling of Recombinant Proteins Using Amino Acid Auxotroph Strains | Springer Nature Experiments [experiments.springernature.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for L-Aspartic Acid-1,4-13C2,15N Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, providing deep insights into the dynamics of metabolic pathways. L-Aspartic acid labeled with heavy isotopes at specific positions, such as L-Aspartic acid-1,4-13C2,15N, serves as a powerful tracer to investigate the metabolic fate of aspartate in various biological systems. This application note provides detailed protocols for conducting tracer experiments using this compound, from cell culture to data analysis, and includes representative data and visualizations to guide researchers in their experimental design and interpretation. Aspartate is a crucial metabolite, acting as a precursor for protein and nucleotide synthesis, and playing a key role in the malate-aspartate shuttle and the urea (B33335) cycle.[1] Understanding its metabolism is vital for research in areas such as oncology, where altered amino acid metabolism is a hallmark of cancer cells.[2]
Core Concepts
The fundamental principle of stable isotope tracing involves introducing a labeled substrate into a biological system and tracking the incorporation of the heavy isotopes into downstream metabolites. By analyzing the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry, it is possible to deduce the relative activities of different metabolic pathways. This compound is particularly useful as it allows for the simultaneous tracing of both the carbon and nitrogen moieties of the molecule.
Experimental Protocols
I. Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cell lines.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640) lacking endogenous aspartic acid.
-
Dialyzed fetal bovine serum (dFBS).
-
This compound (sterile solution).
-
Phosphate-buffered saline (PBS), sterile.
-
6-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvesting. Allow the cells to adhere and grow for 24 hours in standard complete medium.
-
Media Preparation: Prepare the labeling medium by supplementing the aspartic acid-free base medium with dFBS, glucose, glutamine, and other necessary components, and finally adding this compound to a final concentration of 100-200 µM (this may need to be optimized for your cell line).
-
Labeling:
-
Aspirate the standard medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours) in a humidified incubator at 37°C and 5% CO2 to achieve isotopic steady state.
II. Metabolite Extraction
Materials:
-
Cold PBS (4°C).
-
Methanol (B129727) (LC-MS grade, -80°C).
-
Chloroform (B151607) (LC-MS grade, -20°C).
-
Ultrapure water (4°C).
-
Cell scraper.
-
Microcentrifuge tubes.
Procedure:
-
Quenching:
-
Place the cell culture plate on ice.
-
Quickly aspirate the labeling medium.
-
Wash the cells with 1 mL of cold PBS.
-
Immediately add 1 mL of -80°C 80% methanol/water solution to each well to quench metabolic activity.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube.
-
-
Phase Separation:
-
Add 500 µL of chloroform to the cell lysate.
-
Vortex vigorously for 1 minute.
-
Add 300 µL of ultrapure water and vortex again.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. This will separate the mixture into an upper aqueous phase (polar metabolites), a lower organic phase (lipids), and a protein pellet at the interface.
-
-
Sample Collection: Carefully collect the upper aqueous phase containing the polar metabolites, including amino acids, and transfer it to a new microcentrifuge tube.
-
Drying: Dry the aqueous extract completely using a vacuum concentrator or a gentle stream of nitrogen.
III. Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites need to be derivatized to increase their volatility.
Materials:
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).
-
Pyridine.
-
Heating block or oven.
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in 50 µL of pyridine.
-
Derivatization: Add 50 µL of MTBSTFA + 1% TBDMCS to the sample.
-
Incubation: Cap the vials tightly and incubate at 60°C for 1 hour.
-
Analysis: After cooling to room temperature, the samples are ready for GC-MS analysis.
IV. GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.
-
DB-5ms or equivalent capillary column (30 m x 0.25 mm x 0.25 µm).
GC Parameters (example):
-
Injector Temperature: 250°C
-
Oven Program: 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Parameters (example):
-
Ion Source Temperature: 230°C
-
Electron Impact (EI) Energy: 70 eV
-
Scan Range: m/z 50-650
Data Presentation
The following tables present hypothetical but plausible quantitative data from a tracer experiment using this compound in a cancer cell line. The data represents the percentage of the metabolite pool that is labeled with one or more heavy isotopes (Total Labeled Fraction) and the mass isotopomer distribution (MID) at a 24-hour time point.
Table 1: Total Labeled Fraction of Key Metabolites at 24 hours
| Metabolite | Total Labeled Fraction (%) |
| Aspartic Acid | 95.8 |
| Asparagine | 85.2 |
| Malate | 45.3 |
| Fumarate | 42.1 |
| Citrate | 28.7 |
| Glutamate | 35.6 |
Table 2: Mass Isotopomer Distribution (MID) of Aspartate and Related Metabolites at 24 hours
M+0 represents the unlabeled metabolite, M+1 has one heavy isotope, M+2 has two, etc.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Aspartic Acid | 4.2% | 1.5% | 2.3% | 92.0% | 0.0% | 0.0% |
| Asparagine | 14.8% | 3.1% | 4.5% | 77.6% | 0.0% | 0.0% |
| Malate | 54.7% | 10.2% | 30.5% | 3.1% | 1.5% | 0.0% |
| Fumarate | 57.9% | 9.8% | 28.3% | 2.5% | 1.5% | 0.0% |
| Citrate | 71.3% | 8.5% | 15.2% | 2.8% | 1.2% | 1.0% |
| Glutamate | 64.4% | 25.3% | 5.1% | 2.2% | 1.8% | 1.2% |
Interpretation of Hypothetical Data:
-
The high M+3 abundance in Aspartic Acid and Asparagine indicates direct incorporation of the this compound tracer.
-
The significant M+2 labeling in Malate and Fumarate suggests the conversion of labeled aspartate to oxaloacetate (losing the 15N) and its subsequent entry into the TCA cycle.
-
The M+2 labeling in Citrate further supports the entry of the tracer into the TCA cycle.
-
The predominant M+1 labeling in Glutamate suggests the transfer of the 15N from the labeled aspartate via transamination reactions.
Visualizations
Aspartic Acid Metabolism Signaling Pathway
The following diagram illustrates the central metabolic pathways involving aspartic acid.
Caption: Central metabolic pathways involving L-Aspartic acid.
Experimental Workflow
The diagram below outlines the major steps in an this compound tracer experiment.
Caption: Experimental workflow for tracer analysis.
Conclusion
The use of this compound as a metabolic tracer provides a robust method for dissecting the complex roles of aspartate in cellular metabolism. The protocols and data presented here offer a comprehensive guide for researchers to design, execute, and interpret these powerful experiments, ultimately leading to a deeper understanding of metabolic regulation in health and disease. Careful optimization of labeling conditions and analytical parameters is crucial for obtaining high-quality, reproducible data.
References
Application Notes and Protocols for Studying TCA Cycle Flux Using L-Aspartic acid-1,4-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular metabolism that goes beyond static metabolite concentrations. L-Aspartic acid-1,4-13C2,15N is a powerful tracer for elucidating the contribution of aspartate to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy production and biosynthetic precursor supply. The specific labeling on two carbon atoms and the nitrogen atom allows for precise tracking of the aspartate backbone as it enters and cycles through the TCA pathway. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to quantify TCA cycle flux, offering valuable insights for basic research and drug development.
Aspartate plays a crucial role in cellular metabolism, not only as a protein building block but also as a key anaplerotic substrate that replenishes TCA cycle intermediates.[1] By introducing this compound into a biological system, researchers can trace the metabolic fate of the labeled carbon and nitrogen atoms, thereby quantifying the flux through key enzymatic reactions within and connected to the TCA cycle. This approach is particularly valuable for understanding metabolic reprogramming in diseases such as cancer and for evaluating the mechanism of action of drugs that target cellular metabolism.
Principle of the Method
This compound is introduced to cells or organisms, where it is taken up and metabolized. The primary route for aspartate to enter the TCA cycle is through its conversion to oxaloacetate by aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT). This transamination reaction involves the transfer of the amino group from aspartate to α-ketoglutarate, forming glutamate (B1630785) and oxaloacetate. The 13C-labeled carbon backbone of aspartate is thereby incorporated into the TCA cycle as labeled oxaloacetate.
The dual labeling of carbon atoms (at positions 1 and 4) and the nitrogen atom provides a rich source of information. The 13C labels can be tracked as they are processed through the enzymatic reactions of the TCA cycle, leading to characteristic mass isotopomer distributions in downstream metabolites such as malate, fumarate, succinate, and citrate. The 15N label allows for the simultaneous tracking of nitrogen metabolism, providing insights into transamination reactions and the interplay between carbon and nitrogen metabolism.[2] By analyzing the mass isotopomer distributions of these metabolites using mass spectrometry, it is possible to calculate the relative and absolute fluxes through the TCA cycle and related pathways.[3]
Applications in Research and Drug Development
-
Elucidating Anaplerotic Fluxes: Quantifying the contribution of aspartate to the replenishment of TCA cycle intermediates, which is crucial for maintaining cycle activity and providing biosynthetic precursors.[1]
-
Studying Metabolic Reprogramming in Disease: Investigating alterations in TCA cycle metabolism in pathological states like cancer, where cells often exhibit significant metabolic shifts.
-
Drug Target Validation and Mechanism of Action Studies: Assessing the impact of therapeutic compounds on specific metabolic pathways, including the TCA cycle, to understand their efficacy and potential off-target effects.
-
Investigating Amino Acid Metabolism: Gaining a deeper understanding of the interconnectedness of amino acid metabolism with central carbon metabolism.
Experimental Workflow
The general workflow for a metabolic flux analysis experiment using this compound is as follows:
Caption: A generalized workflow for TCA cycle flux analysis using stable isotope tracers.
Detailed Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling. The optimal seeding density should be determined empirically for each cell line.
-
Culture Medium: Use a culture medium that is as chemically defined as possible to minimize interference from unlabeled sources of aspartate. If using serum, be aware that it contains unlabeled amino acids.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing a base medium (e.g., DMEM without aspartate) with a known concentration of this compound. The concentration of the tracer should be optimized based on the specific experimental goals and cell type.
-
Labeling Experiment:
-
Remove the regular culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled medium.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined period to allow for the incorporation of the tracer and to reach isotopic steady state. The time required to reach steady state can vary depending on the cell type and the metabolic pathway of interest, but for the TCA cycle, it is typically in the range of hours.[2]
-
Metabolite Extraction
-
Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to quench metabolic activity.
-
Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Mass Spectrometry Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography (LC) system. A variety of column chemistries can be used, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent, to achieve good separation of polar TCA cycle intermediates.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) operating in negative ion mode, which is generally more sensitive for the detection of carboxylic acids.
-
Data Acquisition: Acquire data in full scan mode to capture the full mass isotopomer distribution of the TCA cycle intermediates. Targeted MS/MS can also be used for confirmation and quantification.
Data Presentation
The primary data obtained from the mass spectrometer is the mass isotopomer distribution (MID) for each TCA cycle intermediate. This data represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
Table 1: Hypothetical Mass Isotopomer Distribution of TCA Cycle Intermediates after Labeling with this compound
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Oxaloacetate | 60.5 | 5.2 | 34.1 | 0.2 | 0.0 |
| Malate | 58.9 | 6.1 | 34.8 | 0.2 | 0.0 |
| Fumarate | 62.3 | 5.5 | 32.0 | 0.2 | 0.0 |
| Succinate | 65.1 | 7.3 | 27.4 | 0.2 | 0.0 |
| Citrate | 70.2 | 8.5 | 18.3 | 2.5 | 0.5 |
Note: This is hypothetical data for illustrative purposes.
From the MID data, metabolic flux ratios and absolute flux values can be calculated using metabolic flux analysis (MFA) software (e.g., INCA, Metran, WUflux).
Table 2: Calculated Relative TCA Cycle Fluxes (Normalized to Citrate Synthase Flux)
| Metabolic Flux | Relative Flux (Control) | Relative Flux (Drug-Treated) |
| Aspartate -> Oxaloacetate | 0.35 | 0.15 |
| Pyruvate -> Acetyl-CoA | 0.60 | 0.75 |
| Glutamine -> α-Ketoglutarate | 0.45 | 0.55 |
| TCA Cycle Turnover | 1.00 | 1.00 |
Note: This is hypothetical data for illustrative purposes.
Signaling Pathway and Metabolic Fate
The following diagram illustrates the entry of this compound into the TCA cycle and the subsequent distribution of the isotopic labels.
Caption: Entry of labeled aspartate into the TCA cycle and distribution of isotopes.
Conclusion
The use of this compound provides a robust and informative approach to quantitatively assess the contribution of aspartate to TCA cycle flux. The detailed protocols and data analysis workflows presented here offer a guide for researchers to design and execute these powerful metabolic tracer experiments. The insights gained from such studies are critical for advancing our understanding of cellular metabolism in health and disease and for the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Stable Isotope Labeling Experiments
Welcome to the technical support center for stable isotope labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control checkpoints in a stable isotope labeling experiment?
A1: The success of an isotopic labeling experiment relies on several key quality control (QC) steps. The primary checkpoints include verifying the isotopic enrichment of your labeled standards, ensuring complete label incorporation in cellular experiments (e.g., SILAC), maintaining consistency in sample mixing, and validating the accuracy of your mass spectrometry data.[1] Neglecting these steps can lead to inaccurate quantification and unreliable results.[1]
Q2: What is incomplete labeling and why is it a problem?
A2: Incomplete labeling happens when cells in the "heavy" culture condition do not fully incorporate the stable isotope-labeled amino acids. This results in a mixture of light and heavy proteins within the labeled sample.[2] This is problematic because it leads to an underestimation of the heavy-to-light (H/L) ratio, as the unlabeled peptides from the heavy sample contribute to the light peptide signal.[2] For accurate quantification, a labeling efficiency of at least 97% is recommended.[2]
Q3: What is arginine-to-proline conversion in SILAC experiments?
A3: Arginine-to-proline conversion is a metabolic process observed in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline.[2][3][4] This can complicate data analysis and lead to inaccurate protein quantification because the mass spectrometry signal for proline-containing peptides gets split into multiple peaks.[2] This metabolic conversion can affect a significant portion of the proteome.[2]
Q4: How can I check the incorporation efficiency of stable isotope-labeled amino acids?
A4: To ensure accurate quantification, it's crucial to verify the incorporation efficiency of the heavy amino acids before starting the main experiment.[2] This can be achieved by conducting a small-scale pilot experiment. A fraction of the "heavy" labeled cells are harvested, lysed, and the proteins are digested. The resulting peptides are then analyzed by mass spectrometry to determine the percentage of heavy amino acid incorporation. The goal is to achieve an incorporation rate of over 97%.[2]
Q5: What are common sources of contamination in stable isotope labeling studies?
A5: Contamination is a frequent issue that can compromise results. Common sources include:
-
Keratin contamination: From dust, skin, and hair.
-
Reagent and consumable contamination: Using non-sterile or low-purity reagents and consumables.[2]
-
Sample handling: Improper handling techniques can introduce contaminants.[2]
-
Mycoplasma contamination: Can alter cellular metabolism and affect amino acid incorporation.[1]
Troubleshooting Guides
Issue 1: Incomplete SILAC Labeling
Symptoms:
-
Mass spectrometry data reveals a low percentage of heavy-labeled peptides.
-
Inaccurate protein quantification.
-
The expected mass shift between light and heavy peptides is not consistently observed.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium to achieve >99% incorporation.[1] This allows for the complete replacement of natural amino acids with their heavy counterparts. |
| Amino Acid Conversion | Some cell lines can convert arginine to proline.[1] Check for this conversion and consider using a cell line deficient in this pathway. Alternatively, use both labeled arginine and lysine.[1] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly affect amino acid metabolism.[1] |
| Incorrect Amino Acid Concentration | Use the recommended concentrations of heavy amino acids for your specific cell line and media formulation.[2] |
Troubleshooting Workflow for Incomplete Labeling
Caption: Troubleshooting workflow for incomplete SILAC labeling.
Issue 2: Arginine-to-Proline Conversion
Symptoms:
-
Splitting of mass spectrometry signals for proline-containing peptides.[2]
-
Inaccurate quantification of protein abundance.[2]
-
Reduced ion intensities of "heavy" peptides.[3]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Arginase Activity in Cell Line | Some cell lines have robust arginase activity, leading to the conversion of arginine to other amino acids like proline.[3] |
| Use of Arginine Auxotrophs | Select cell lines that are auxotrophic for arginine, meaning they cannot synthesize it themselves. |
| Inhibition of Arginase | Treat cells with an arginase inhibitor, such as nor-NOHA. |
| Label-Swap Replicates | Perform label-swap replicate experiments to help correct for quantification errors introduced by the conversion.[3] |
Decision Tree for Arginine-to-Proline Conversion
Caption: Decision tree for addressing arginine-to-proline conversion.
Issue 3: Poor Signal or No Peaks in Mass Spectrometry
Symptoms:
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sample Concentration | Ensure the sample is appropriately concentrated. If too dilute, the signal will be weak; if too concentrated, ion suppression can occur.[5] |
| Ionization Efficiency | Experiment with different ionization methods (e.g., ESI, MALDI, APCI) to optimize the ionization efficiency for your specific analytes.[5] |
| Instrument Calibration | Regularly tune and calibrate the mass spectrometer to ensure it is operating at peak performance.[5] This includes checking the ion source, mass analyzer, and detector settings.[5] |
| Leaks in the System | Check for gas leaks, as they can lead to a loss of sensitivity and sample contamination.[6] Use a leak detector to identify and fix any leaks.[6] |
| Clogged Column | Check the column for any cracks or clogs that may prevent the sample from reaching the detector.[6] |
Experimental Protocols
Protocol 1: Verification of SILAC Labeling Efficiency
Objective: To determine the incorporation efficiency of heavy amino acids in a cell culture.
Methodology:
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.[2]
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.[2]
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[2]
-
Data Analysis: Search the mass spectrometry data against a protein database. Determine the ratio of heavy to light peptides for a selection of identified proteins. An incorporation efficiency of >97% is desired.[2]
Protocol 2: General Workflow for a SILAC Experiment
Objective: To compare the relative abundance of proteins between two experimental conditions.
Methodology:
-
Cell Culture: Grow two populations of cells in parallel. One population is cultured in "light" medium (containing normal amino acids), and the other is cultured in "heavy" medium (containing stable isotope-labeled amino acids like 13C6-arginine and 13C6,15N2-lysine). Ensure complete incorporation by passaging cells for at least 5-6 doublings.[1][4]
-
Experimental Treatment: Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control.
-
Cell Lysis and Protein Mixing: Lyse the cells from both populations and determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.[4]
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
General SILAC Workflow Diagram
Caption: General workflow for a SILAC experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. gentechscientific.com [gentechscientific.com]
Technical Support Center: L-Aspartic Acid-1,4-13C2,15N Incorporation
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the incorporation of L-Aspartic acid-1,4-13C2,15N in stable isotope labeling experiments.
Troubleshooting Guides
This section addresses common issues encountered during the metabolic labeling of proteins with this compound.
Issue 1: Low Incorporation Efficiency of this compound
Symptoms:
-
Low heavy-to-light ratios for aspartic acid-containing peptides in mass spectrometry (MS) analysis.
-
Incomplete labeling of the target proteome after an adequate number of cell doublings.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Dilution by Endogenous Synthesis: L-aspartic acid is a non-essential amino acid in many cell lines, meaning the cells can synthesize it de novo. This newly synthesized, unlabeled aspartic acid dilutes the pool of labeled this compound, reducing its incorporation into proteins. | Media Optimization: Culture cells in a custom medium that is deficient in L-aspartic acid and its direct metabolic precursors (e.g., asparagine, oxaloacetate). This forces the cells to rely on the exogenously supplied labeled aspartic acid. |
| Insufficient Concentration of Labeled Aspartic Acid: The concentration of this compound in the medium may not be sufficient to outcompete endogenous synthesis or support optimal protein production. | Concentration Titration: Perform a dose-response experiment to determine the optimal concentration of labeled L-aspartic acid that maximizes incorporation without inducing cytotoxicity. Start with the typical concentration for non-essential amino acids in your basal medium and test 2x, 5x, and 10x concentrations. |
| Presence of Unlabeled Aspartic Acid in Media Components: Standard fetal bovine serum (FBS) contains unlabeled free amino acids, including aspartic acid, which will compete with the labeled version. | Use Dialyzed Serum: Always use dialyzed FBS to remove small molecules like free amino acids from the serum supplement. |
| Instability of L-Aspartic Acid in Media: L-aspartic acid can be unstable in cell culture media over time, leading to its degradation and reduced availability for protein synthesis. | Fresh Media Supplementation: Prepare fresh media with this compound immediately before use. For long-term experiments, consider replacing the medium more frequently. |
Issue 2: Isotope Scrambling to Other Amino Acids
Symptoms:
-
Detection of 13C and/or 15N isotopes in peptides that do not contain aspartic acid, most commonly in glutamic acid, asparagine, and alanine.
-
Inaccurate quantification due to the distribution of the isotopic label across multiple amino acid residues.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Aminotransferase Activity: Aspartate aminotransferases (AST), also known as transaminases, are ubiquitous enzymes that catalyze the reversible transfer of the amino group from aspartic acid to α-ketoglutarate, forming glutamic acid and oxaloacetate.[1][2] This is a major pathway for isotope scrambling, particularly the 15N label. | Supplement with Unlabeled Glutamate (B1630785): Add a high concentration of unlabeled L-glutamic acid to the culture medium. This will dilute the pool of newly synthesized labeled glutamate, driving the equilibrium away from the conversion of labeled aspartate and minimizing the incorporation of scrambled isotopes into proteins. |
| Metabolic Conversion to Other Amino Acids: The carbon skeleton of aspartic acid can enter the TCA cycle and be used to synthesize other non-essential amino acids. | Supplement with Other Unlabeled Non-Essential Amino Acids: To prevent the metabolic conversion of labeled aspartate, supplement the medium with unlabeled versions of other non-essential amino acids that are downstream of aspartate metabolism, such as asparagine and alanine. |
| Use of Aminotransferase Inhibitors: Pharmacological inhibition of aminotransferases can directly block the primary scrambling pathway. | Inhibitor Treatment (with caution): Consider the use of aminotransferase inhibitors like L-cycloserine or β-chloro-L-alanine.[3] However, these can be toxic to cells and may have off-target effects, so a thorough dose-response and toxicity assessment is crucial. This approach is generally recommended for cell-free expression systems where metabolic enzymes are less active.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is achieving high incorporation efficiency for this compound more challenging than for essential amino acids like arginine and lysine?
A1: The primary challenge is that L-aspartic acid is a non-essential amino acid for many cell types. This means that cells can produce their own unlabeled L-aspartic acid, which dilutes the labeled this compound provided in the medium. Furthermore, aspartic acid is a central hub in cellular metabolism, readily converted to and from other molecules like asparagine, glutamic acid, and intermediates of the TCA cycle. This metabolic activity leads to a higher likelihood of isotope scrambling compared to essential amino acids, which are primarily used for protein synthesis.
Q2: What is metabolic scrambling and why is it a problem?
A2: Metabolic scrambling is the conversion of a labeled amino acid into other amino acids by cellular enzymes.[5] For example, the 15N from this compound can be transferred to α-ketoglutarate to form 15N-glutamate. This is problematic for quantitative proteomics because the isotopic label is no longer confined to the intended amino acid. This leads to an underestimation of the abundance of proteins containing heavy aspartic acid and can create complex, difficult-to-interpret mass spectra.
Q3: How can I check for the incorporation efficiency and scrambling of my this compound label?
A3: The most direct method is to perform a preliminary mass spectrometry analysis on a small sample of protein from your "heavy" labeled cells. After protein extraction and digestion, analyze the resulting peptides by LC-MS/MS.
-
For Incorporation Efficiency: Look for peptides containing aspartic acid and measure the ratio of the "heavy" (labeled) to "light" (unlabeled) isotopic peaks. An incorporation efficiency of >97% is generally considered good for SILAC experiments.
-
For Scrambling: Search your data for peptides containing glutamic acid and other amino acids. The presence of isotopic peaks corresponding to the mass shifts from 13C and/or 15N in these peptides indicates that scrambling has occurred.
Q4: Should I use L-asparagine or L-aspartic acid for labeling experiments?
A4: While L-asparagine is metabolically close to L-aspartic acid, it can be deaminated to aspartic acid in cell culture media, which can release ammonia (B1221849) that may be toxic to cells. Therefore, using L-aspartic acid directly is often preferred. If you are labeling with asparagine, it is recommended to add it to the medium immediately before use.
Q5: Are there alternatives to in-cell metabolic labeling to avoid these issues?
A5: Yes, cell-free protein synthesis systems are an excellent alternative.[4] In these systems, an E. coli S30 extract or similar lysate is used for transcription and translation. Because the metabolic activity in these extracts is lower than in live cells, isotope scrambling is significantly reduced. It is also possible to inhibit aminotransferases more effectively in a cell-free system.[4]
Data Presentation
The following tables provide an illustrative example of how to present quantitative data for this compound incorporation experiments. Note: The data presented here is for illustrative purposes and will vary based on cell line, media conditions, and experimental protocol.
Table 1: this compound Incorporation Efficiency in HeLa Cells
| Labeled Aspartic Acid Concentration (mg/L) | Average Incorporation Efficiency (%) | Standard Deviation |
| 50 | 85.2 | ± 3.1 |
| 100 (1x) | 92.5 | ± 2.5 |
| 200 (2x) | 97.8 | ± 1.8 |
| 500 (5x) | 98.5 | ± 1.5 |
Table 2: Effect of Unlabeled Glutamate Supplementation on 15N Scrambling
| Unlabeled L-Glutamate Concentration (mg/L) | 15N Labeling in Aspartic Acid (%) | 15N Labeling in Glutamic Acid (%) |
| 0 | 97.8 | 15.3 |
| 100 | 97.5 | 8.1 |
| 200 | 97.9 | 3.2 |
| 500 | 98.1 | < 1.0 |
Experimental Protocols
Protocol 1: Optimizing this compound Incorporation in Mammalian Cells
-
Media Preparation:
-
Prepare a custom SILAC medium (e.g., DMEM or RPMI-1640) that lacks L-aspartic acid, L-asparagine, and L-glutamic acid.
-
Supplement the medium with 10% dialyzed fetal bovine serum.
-
Divide the medium into two batches: "Light" and "Heavy".
-
To the "Light" medium, add standard, unlabeled L-aspartic acid, L-asparagine, and L-glutamic acid at their normal concentrations.
-
To the "Heavy" medium, add this compound at the desired experimental concentration (e.g., 200 mg/L). Also add unlabeled L-glutamic acid (e.g., 200 mg/L) and unlabeled L-asparagine (at its normal concentration) to minimize scrambling.
-
-
Cell Culture and Labeling:
-
Culture your chosen mammalian cell line in the "Light" and "Heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the amino acids.
-
Monitor cell growth and morphology to ensure the labeling medium is not adversely affecting cell health.
-
-
Incorporation Check (Optional but Recommended):
-
After 5-6 doublings, harvest a small number of cells from the "Heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze by LC-MS/MS.
-
Confirm that the incorporation efficiency of this compound is >97% and that scrambling to glutamic acid is minimal.
-
-
Main Experiment:
-
Once full incorporation is confirmed, proceed with your planned experimental treatment (e.g., drug addition, growth factor stimulation).
-
-
Sample Preparation for MS Analysis:
-
Harvest "Light" and "Heavy" cell populations.
-
Combine the cell pellets or lysates at a 1:1 protein ratio.
-
Proceed with your standard proteomics workflow for protein digestion and peptide cleanup.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the mixed peptide sample by LC-MS/MS.
-
Use a suitable software package (e.g., MaxQuant) to identify and quantify "Heavy"/"Light" peptide ratios, ensuring that the software is configured to account for the specific mass shifts of this compound.
-
Visualizations
Caption: Metabolic fate of labeled L-Aspartic acid.
Caption: Troubleshooting workflow for L-Aspartic acid labeling.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic flux analysis of CHO cells at growth and non-growth phases using isotopic tracers and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low signal in L-Aspartic acid-1,4-13C2,15N MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the Mass Spectrometry (MS) analysis of L-Aspartic acid-1,4-13C2,15N.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low or no signal for my this compound internal standard. What are the initial checks I should perform?
A1: A low or absent signal from your stable isotope-labeled (SIL) internal standard is a critical issue that needs systematic troubleshooting. Start with the most fundamental checks before moving to more complex instrument parameters.
Initial Verification Steps:
-
Confirm Internal Standard (IS) Addition: Double-check your experimental workflow to ensure that the this compound internal standard was added to the samples . Pipetting errors or automated liquid handler malfunctions can lead to the omission of the IS.
-
Check IS Solution Integrity: Verify that the correct internal standard working solution was used. Ensure it has not expired, degraded, or been improperly diluted. Prepare a fresh solution if there is any doubt.[1]
-
Assess Overall LC-MS System Performance: A generalized loss of sensitivity will affect all analytes, not just the internal standard.[1] Inject a system suitability test (SST) sample containing a known concentration of a reliable compound to confirm the instrument is performing as expected.
-
Verify MS Method Parameters: Carefully review your MS acquisition method. Ensure the correct precursor and product ion masses (MRM transitions) for this compound are accurately entered. The unlabeled L-Aspartic acid has a molecular weight of approximately 133.10 g/mol .[2] Your labeled standard will have a higher mass.
Q2: My overall signal intensity, including my analyte and internal standard, is low. What are the likely causes related to the MS source and mobile phase?
A2: Low signal intensity for both the analyte and the internal standard often points to suboptimal ionization or issues with the mobile phase composition. Electrospray ionization (ESI), commonly used for amino acids, is highly sensitive to these parameters.[3][4]
Troubleshooting Steps for MS Source and Mobile Phase:
-
Optimize ESI Source Parameters: The efficiency of ion generation in the ESI source is paramount. Systematically tune the following parameters, as even small deviations from the optimum can cause significant signal loss.[4][5][6]
-
Capillary Voltage: Too low a voltage will result in poor ionization efficiency, while excessively high voltage can cause fragmentation and signal instability.[4]
-
Nebulizer Gas Pressure: This controls the formation of fine droplets. Higher pressure leads to smaller droplets and better desolvation, but excessive pressure can cause ion suppression.[4]
-
Desolvation Gas Flow and Temperature: Proper desolvation is crucial for releasing ions from the solvent droplets. Increase the temperature and flow rate to improve desolvation, but be cautious of thermally degrading your analyte.[4][7] A typical starting range for desolvation temperature is 250–450°C.[4]
-
-
Adjust Mobile Phase Composition: The pH and organic content of your mobile phase directly impact the ionization of aspartic acid.
-
pH Adjustment: For positive ion mode ESI, the mobile phase pH should ideally be about two units below the analyte's pKa to ensure it is protonated.[8] Adding a small amount of an acid like formic acid (typically 0.1%) to the mobile phase can significantly enhance protonation and signal intensity.[4][7]
-
Organic Solvent: A higher percentage of organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase can aid in more efficient desolvation and ionization.[4]
-
Q3: Could matrix effects be the cause of my low signal intensity, and how can I diagnose and mitigate them?
A3: Yes, matrix effects are a common cause of poor signal intensity, particularly in complex biological samples like plasma, urine, or tissue extracts.[3][9] Matrix effects occur when co-eluting endogenous compounds interfere with the ionization of your analyte and internal standard, leading to ion suppression or, less commonly, enhancement.[3][10]
Diagnosing and Mitigating Matrix Effects:
-
Post-Column Infusion: This is a definitive method to visualize matrix effects. Infuse a constant flow of this compound post-column while injecting a blank matrix extract. Dips in the signal intensity indicate regions of ion suppression.[10]
-
Sample Dilution: A simple and often effective strategy is to dilute your sample.[9] This reduces the concentration of interfering matrix components. However, ensure that after dilution, your analyte concentration remains above the limit of quantification (LOQ).
-
Improve Chromatographic Separation: Optimize your LC method to separate the L-Aspartic acid from the interfering components of the matrix. This can involve changing the gradient, the column chemistry (e.g., using HILIC for polar compounds like amino acids), or using a 2D-LC setup.[11][12]
-
Enhance Sample Preparation: Implement more rigorous sample cleanup steps to remove interfering substances before injection. Techniques like protein precipitation followed by solid-phase extraction (SPE) can be very effective.[13]
Quantitative Data Summary
For reproducible and sensitive analysis, optimizing MS source parameters is crucial. The following table provides typical starting ranges and optimized values found in literature for the analysis of small, polar molecules like amino acids.
| Parameter | Typical Starting Range | Optimized Example (Positive ESI) | Rationale for Optimization |
| Capillary Voltage | 3.0 - 5.0 kV | 3.5 kV | Balances ionization efficiency with signal stability.[4] |
| Nebulizer Gas Pressure | 20 - 60 psi | 30 psi | Ensures formation of a fine, stable spray for efficient droplet formation.[4][6] |
| Drying Gas Temperature | 250 - 450 °C | 320 °C | Promotes efficient solvent evaporation and ion release from droplets.[4][6] |
| Drying Gas Flow Rate | 4 - 12 L/min | 10 L/min | Aids in desolvation; higher flow can be necessary for high aqueous mobile phases.[6] |
| Cone/Orifice Voltage | 10 - 60 V | 20 V | Extracts ions into the mass analyzer and can help decluster solvated ions.[8] |
Note: These values are instrument-dependent and should be optimized for your specific LC-MS system.
Experimental Protocols
Protocol: Generic Sample Preparation for Amino Acid Analysis from Plasma
This protocol outlines a common procedure for extracting amino acids from a plasma sample prior to LC-MS analysis.
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing the this compound internal standard at a known concentration.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for injection.
-
Visualizations
Troubleshooting Workflow for Low MS Signal
This diagram illustrates a logical workflow for diagnosing the root cause of a low signal in your MS analysis.
Caption: A step-by-step workflow for troubleshooting low MS signal intensity.
Key Factors Influencing Ionization Efficiency
This diagram shows the relationship between different experimental factors and their impact on the electrospray ionization process.
Caption: Key experimental factors that directly impact ESI signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartic acid [webbook.nist.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Correcting for Natural Isotope Abundance in L-Aspartic acid-1,4-13C2,15N Data
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Aspartic acid-1,4-13C2,15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when correcting for natural isotope abundance in mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural isotope abundance?
A1: All elements with stable isotopes exist in nature as a mixture of these isotopes in relatively constant proportions. For example, carbon is approximately 98.9% 12C and 1.1% 13C, while nitrogen is about 99.6% 14N and 0.4% 15N.[1] When analyzing an isotopically labeled compound like this compound, the measured mass spectrum is a combination of the labeled molecule and the naturally occurring isotopes of all atoms within the molecule.[2] Failing to correct for this natural abundance can lead to significant errors in quantifying the true isotopic enrichment and misinterpretation of experimental results.[3]
Q2: What is the impact of not correcting for natural isotope abundance in my this compound data?
Q3: What information do I need to perform the correction?
A3: To accurately correct for natural isotope abundance, you will need the following:
-
The chemical formula of the analyte: For L-Aspartic acid, this is C4H7NO4.
-
The known isotopic enrichment of your tracer: For this compound, this would be the specified purity of the 13C and 15N isotopes (e.g., 99% 13C, 98% 15N).[4]
-
The measured mass isotopomer distribution (MID) of your sample: This is the raw data from the mass spectrometer showing the relative intensities of the different mass peaks for your analyte.
Q4: Are there software tools available to perform this correction?
A4: Yes, several software tools and packages are available to automate the correction process. Some popular options include:
-
AccuCor2: An R-based tool specifically designed for correcting dual-isotope tracer experiments, such as those involving 13C and 15N.[5]
-
IsoCorrectoR: Another R-based package that can correct MS and MS/MS data for natural isotope abundance and tracer impurity.[2][3]
-
isocorr13C15N: A MATLAB-based tool that supports both single 13C or 15N and dual 13C/15N labeled experiments.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound data.
Issue 1: My corrected data shows negative fractional enrichment for some isotopologues.
Possible Causes:
-
Inaccurate background subtraction: Residual background noise can interfere with the low-intensity peaks, leading to incorrect measurements.
-
Incorrect purity of the isotopic tracer: The actual isotopic purity of your this compound may differ from the manufacturer's specification.
-
Instrumental artifacts: Issues such as detector saturation or non-linearity can distort the measured isotope ratios.
Solutions:
-
Refine background subtraction methods: Ensure that the selected background region is representative and does not contain interfering signals.
-
Verify tracer purity: If possible, analyze a pure standard of your this compound to determine its actual isotopic distribution.
-
Instrument calibration and maintenance: Regularly calibrate your mass spectrometer and ensure it is operating within its linear dynamic range.[7]
Issue 2: The calculated isotopic enrichment is lower than expected.
Possible Causes:
-
Incomplete isotopic labeling: The biological system may not have reached a steady state of isotope incorporation.
-
Dilution with endogenous pools: The labeled L-Aspartic acid is being diluted by the naturally abundant (unlabeled) L-Aspartic acid already present in the system.
-
Metabolic branching: The labeled aspartate may be converted into other metabolites, reducing the enrichment in the aspartate pool itself.
Solutions:
-
Optimize labeling time: Conduct time-course experiments to determine the optimal duration for achieving maximal isotopic enrichment.
-
Measure endogenous pool sizes: Quantify the concentration of the unlabeled analyte to account for dilution effects.
-
Trace the label into downstream metabolites: Analyze other relevant metabolites to understand the metabolic fate of the labeled aspartate.
Issue 3: High-resolution mass spectrometry is required to resolve 13C and 15N.
Problem: Dual-isotope experiments often necessitate a mass resolution high enough to distinguish between 13C and 15N isotopes.[5] Without sufficient resolution, the labeling pattern may not be solvable.
Solution:
-
Utilize high-resolution mass spectrometry: Instruments like Orbitraps or FT-ICR MS provide the necessary mass accuracy to separate the fine isotopic structures of 13C and 15N.
-
Software with resolution-dependent correction: Employ software like AccuCor2, which is designed to perform corrections based on the actual mass resolution of the measurements.[5]
Experimental Protocols & Data Presentation
General Experimental Workflow
A typical workflow for a stable isotope labeling experiment followed by mass spectrometry and data correction involves several key steps.
Data Correction Logic
The core of the correction process involves solving a system of linear equations that relates the measured mass isotopomer distribution to the corrected distribution.
Quantitative Data Summary
The following table illustrates a hypothetical example of raw and corrected mass isotopomer distributions for this compound after a labeling experiment.
| Isotopologue | Raw Abundance (%) | Corrected Abundance (%) |
| M+0 | 25.5 | 20.0 |
| M+1 | 35.2 | 30.0 |
| M+2 | 25.8 | 30.0 |
| M+3 | 10.5 | 15.0 |
| M+4 | 2.5 | 4.0 |
| M+5 | 0.5 | 1.0 |
Note: The values presented are for illustrative purposes only and will vary depending on the specific experimental conditions.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. L-Aspartic acid (1,4-¹³Câ, 99%; ¹âµN, 98%)- Cambridge Isotope Laboratories, CNLM-7817-0.25 [isotope.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. GitHub - xxing9703/isocorr13C15N: natural isotope correction for 13C/15N labeled [github.com]
- 7. gmi-inc.com [gmi-inc.com]
minimizing isotopic scrambling with L-Aspartic acid-1,4-13C2,15N
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic scrambling when using L-Aspartic acid-1,4-13C2,15N in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern with this compound?
Q2: What is the expected isotopic purity of this compound and how can I verify it?
A2: Commercially available this compound typically has an isotopic enrichment of 98-99% for both 13C and 15N. It is crucial to verify the isotopic enrichment of your labeled compound before starting an experiment. This can be done using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structural integrity and the specific positions of the isotopic labels.
Q3: What are the primary metabolic pathways that contribute to the scrambling of this compound?
A3: The primary pathways responsible for scrambling include:
-
Transamination reactions: The alpha-amino group of aspartate can be transferred to alpha-keto acids, forming other amino acids and alpha-ketoglutarate. These reactions are often catalyzed by pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.
-
TCA Cycle Intermediates: Aspartate can be converted to oxaloacetate, an intermediate in the TCA cycle. The carbons can then be incorporated into other metabolites that are synthesized from TCA cycle intermediates.
-
Asparagine Synthesis: Aspartate is a direct precursor for asparagine synthesis.
Q4: Can I use this compound for metabolic flux analysis (MFA)?
A4: Yes, this tracer is suitable for 13C and 15N-based metabolic flux analysis.[5][6][7][8] By tracking the incorporation of both heavy isotopes into downstream metabolites, you can simultaneously quantify carbon and nitrogen fluxes, providing a more comprehensive view of cellular metabolism.[6]
Troubleshooting Guides
Issue 1: High Degree of 15N Scrambling to Other Amino Acids
Symptoms:
-
Mass spectrometry data shows 15N enrichment in amino acids other than aspartate and its direct derivatives.
-
Difficulty in modeling metabolic fluxes due to unexpected labeled species.
Possible Causes & Solutions:
| Cause | Solution |
| High activity of transaminases (PLP-dependent enzymes) | Inhibit PLP-dependent enzymes: For cell-free systems, treat the E. coli S30 extract with NaBH4 to inactivate these enzymes.[1][2] For cell culture experiments, consider adding chemical inhibitors like aminooxyacetate to the culture medium.[3] |
| High concentration of labeled aspartic acid | Optimize tracer concentration: Reduce the concentration of this compound in the medium. This decreases the amount available for metabolism into other amino acids.[9] |
| Cell line with high metabolic plasticity | Use auxotrophic cell lines: If possible, use a cell line that is auxotrophic for certain amino acids, which will prevent them from being synthesized from the labeled aspartate. |
Issue 2: Dilution of 13C and 15N Enrichment in Aspartate Pool
Symptoms:
-
The measured isotopic enrichment of the intracellular aspartate pool is significantly lower than the enrichment of the supplied tracer.
-
Underestimation of metabolic flux rates.
Possible Causes & Solutions:
| Cause | Solution |
| De novo synthesis of aspartate from unlabeled sources | Ensure complete media exchange: When switching to the labeled medium, ensure that the unlabeled medium is completely removed to prevent dilution from residual unlabeled precursors. |
| Contribution from unlabeled intracellular stores | Allow for sufficient equilibration time: Ensure that the cells are in a metabolic and isotopic steady state before harvesting. The time to reach steady state can vary depending on the cell type and the pathway being studied.[10] |
| Presence of unlabeled aspartate in the culture medium | Use defined media: Utilize a culture medium where all components are known and quantified. Avoid using complex media supplements like serum, which can contain unlabeled amino acids. |
Experimental Protocol to Minimize Isotopic Scrambling in Cell Culture
This protocol provides a general framework for a stable isotope tracing experiment using this compound with mammalian cells.
1. Cell Culture and Media Preparation:
- Culture cells in a standard, complete medium.
- Prepare a custom labeling medium that is identical to the standard medium but lacks aspartate.
- Reconstitute the this compound to a stock solution in a suitable solvent (e.g., sterile water or PBS).
- Supplement the labeling medium with the labeled aspartic acid to the desired final concentration. Start with a lower concentration to minimize scrambling.[9]
2. Isotopic Labeling:
- Grow cells to the desired confluency (typically mid-log phase).
- Aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled medium.
- Add the pre-warmed labeling medium to the cells.
- Incubate the cells for a predetermined duration to achieve isotopic steady state. This time should be optimized for your specific experimental system.[10]
3. Metabolite Extraction:
- Place the culture dish on ice and aspirate the labeling medium.
- Immediately wash the cells with ice-cold PBS.
- Add ice-cold extraction solvent (e.g., 80% methanol) to the cells.
- Scrape the cells and collect the cell lysate in a microcentrifuge tube.
- Centrifuge the lysate at high speed to pellet the cell debris and proteins.
- Collect the supernatant containing the metabolites.
4. Sample Analysis:
- Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the isotopic enrichment in aspartate and other metabolites of interest.
- A sensitive mass spectrometry method for comprehensive isotopomer analysis of glutamate (B1630785) and aspartate can be employed for detailed flux analysis.[11][12]
5. Data Analysis:
- Correct for the natural abundance of 13C and 15N isotopes.
- Calculate the fractional enrichment of the targeted metabolites.
- Use the isotopic labeling data for metabolic flux analysis using appropriate software.
Visualizations
Caption: Troubleshooting logic for high isotopic scrambling.
Caption: Experimental workflow for stable isotope tracing.
Caption: Primary metabolic pathways of L-Aspartic acid.
References
- 1. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. A practical method for cell-free protein synthesis to avoid stable isotope scrambling and dilution. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Cell Lysis for Labeled Metabolome Analysis
Welcome to the technical support center for optimizing cell lysis in labeled metabolome analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that can arise during cell lysis for metabolome analysis.
Q1: Why are my metabolite yields consistently low?
Low metabolite yields can stem from several factors, from incomplete cell disruption to metabolite degradation.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Cell Lysis | The chosen lysis method may be unsuitable for your cell type. For instance, cells with tough walls like yeast or bacteria may require more rigorous mechanical disruption (e.g., bead beating) over milder chemical lysis.[1] Ensure the protocol is optimized; for sonication, check power settings and cycle times, and for bead beating, ensure the correct bead size and agitation speed are used.[2][3] |
| Metabolite Leakage | Leakage can occur during harvesting or quenching, especially if the cell membrane is compromised before metabolism is arrested.[4][5] Using ice-cold isotonic solutions like PBS for washing can help, but minimize wash times. For adherent cells, scraping directly into a cold solvent is often preferable to trypsinization, which can damage cell membranes.[4][6][7][8][9] |
| Metabolite Degradation | Endogenous enzymes released during lysis can rapidly degrade metabolites.[10] All steps should be performed at low temperatures (e.g., on ice or at 4°C) to reduce enzymatic activity.[1][11] Ensure your lysis buffer contains protease and phosphatase inhibitors.[1] |
| Insufficient Sample | A minimum number of cells is required for robust detection. For many metabolomics experiments, at least 1 million (10^6) cells are recommended, with 10 million (10^7) being preferable.[4] |
Q2: I'm observing high variability between my technical replicates. What's going wrong?
High variability often points to inconsistencies in sample handling and preparation.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Quenching | Metabolism must be stopped instantly and completely to capture a precise snapshot of the metabolome. The turnover for some key metabolites like ATP can be on the order of seconds.[12] Use a rapid quenching method, such as direct addition of liquid nitrogen or plunging cells into a pre-chilled quenching solvent like -40°C methanol.[13][14][15] |
| Inconsistent Lysis/Extraction | Ensure every sample is treated identically. Use precise volumes of solvents, consistent incubation times, and uniform mechanical disruption forces (e.g., same sonication settings for the same duration).[16] |
| Phase Separation Issues | If using a biphasic extraction (e.g., methanol/chloroform/water), ensure complete phase separation before collecting the polar (metabolite-containing) layer. Inconsistent collection of this layer will introduce significant variability. |
| Sample Evaporation | When concentrating samples, be mindful that volatile metabolites can be lost.[17] Avoid drying samples to completion if possible, or use a consistent, gentle method like a centrifugal vacuum concentrator (SpeedVac).[4][17] |
Q3: My results show metabolite profiles that don't match expected biology. Could this be a lysis artifact?
Yes, the lysis and extraction process can introduce artifacts that alter the true metabolic profile.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Metabolite Interconversion | Improper quenching can lead to the artificial conversion of metabolites, such as the breakdown of ATP into ADP and AMP, which would incorrectly suggest a low cellular energy state.[12][18] Using an acidic quenching/extraction solvent (e.g., containing formic acid) can help denature enzymes and prevent this.[18] |
| Solvent-Induced Changes | The choice of solvent can selectively extract certain classes of metabolites better than others, biasing your results.[19][20][21] A common starting point is a cold 80:20 methanol:water solution, but this may need to be optimized depending on your target metabolites.[18] |
| Contamination | Contaminants can come from plastics, detergents, or the culture media itself. Ensure all reagents are high-purity (e.g., LC-MS grade), and perform a media-only "blank" sample preparation to identify background signals. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common cell lysis issues.
References
- 1. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 2. bosterbio.com [bosterbio.com]
- 3. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 5. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics [agris.fao.org]
- 7. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Promises and Pitfalls of Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. agilent.com [agilent.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 20. Frontiers | Comparison of extraction methods for intracellular metabolomics of human tissues [frontiersin.org]
- 21. biorxiv.org [biorxiv.org]
Technical Support Center: Quantifying Low-Abundance Labeled Metabolites
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to the challenges of quantifying low-abundance isotopically labeled metabolites.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions to get your research back on track.
| Problem | Potential Causes | Solutions |
| Low or No Signal for Labeled Metabolite | 1. Inefficient Metabolite Extraction: The target metabolite is not being effectively recovered from the sample matrix.[1][2] 2. Low Ionization Efficiency: The metabolite is not easily ionized under the current mass spectrometry source conditions. 3. Ion Suppression: Co-eluting compounds from the sample matrix are interfering with the ionization of the target analyte.[3] 4. Metabolite Degradation: The labeled metabolite is unstable and degrading during sample preparation or storage. | 1. Optimize Extraction Protocol: Test different solvent systems (e.g., methanol (B129727)/water, methanol/acetonitrile/water) and extraction methods. Ensure complete cell lysis through sonication or freeze-thaw cycles.[1][2][4] 2. Adjust MS Source Parameters: Optimize parameters such as spray voltage, gas flows, and temperatures. Consider using a different ionization technique (e.g., APCI instead of ESI) if applicable. 3. Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from interfering matrix components. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for more accurate quantification.[5] 5. Ensure Proper Sample Handling: Keep samples cold during processing and store them at -80°C to minimize degradation.[4] |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the LC-MS grade solvents or reagents can contribute to high background. 2. System Contamination: Buildup of contaminants in the LC system, column, or mass spectrometer ion source. 3. Improperly Prepared Mobile Phase: Microbial growth in aqueous mobile phases or incompatible additives. | 1. Use High-Purity Solvents and Reagents: Always use freshly opened LC-MS grade solvents and high-purity reagents. 2. Clean the System: Flush the LC system and column thoroughly. Clean the mass spectrometer's ion source according to the manufacturer's instructions. 3. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily, filter aqueous solutions, and avoid microbial growth by not topping off old bottles.[6] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Secondary Interactions: The analyte is interacting with active sites on the column, such as residual silanols.[7] 2. Column Overload: Injecting too much sample for the column's capacity. 3. Inappropriate Injection Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase.[8] 4. Column Void or Contamination: A void has formed at the head of the column, or the frit is partially blocked.[6][9] | 1. Modify Mobile Phase: Add a small amount of a competing agent (e.g., formic acid for basic compounds) to the mobile phase to reduce secondary interactions.[7] 2. Reduce Injection Volume or Dilute Sample: Decrease the amount of analyte injected onto the column.[9] 3. Match Injection Solvent to Mobile Phase: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.[8] 4. Use a Guard Column and Filter Samples: A guard column protects the analytical column from contaminants. Filtering samples removes particulates that can block the frit.[10] 5. Reverse-Flush or Replace Column: If a void is suspected, reverse-flushing the column may help. If the problem persists, the column may need to be replaced.[9] |
| Inconsistent or Irreproducible Results | 1. Variable Matrix Effects: The degree of ion suppression or enhancement varies between samples. 2. Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling between replicates. 3. System Instability: Fluctuations in LC pump performance or MS detector response. | 1. Employ a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[5] 2. Standardize Sample Preparation: Follow a strict, validated protocol for all sample preparation steps. 3. Use Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as similar as possible to the study samples. 4. Perform System Suitability Tests: Regularly run quality control samples to monitor system performance and ensure reproducibility. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about quantifying low-abundance labeled metabolites.
Q1: What is a matrix effect, and how can I minimize it?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression (decreased signal) or ion enhancement (increased signal).[3] To minimize matrix effects, you can:
-
Improve sample cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Optimize chromatographic separation: Modify your LC method to separate your analyte from the bulk of the matrix components.
-
Dilute the sample: This reduces the concentration of interfering compounds, but may also decrease the analyte signal below the limit of detection.
-
Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS is affected in the same way as the analyte, allowing for accurate relative quantification.[5]
Q2: What is the best way to quench metabolism and extract intracellular metabolites?
A2: The ideal method depends on your cell type (adherent vs. suspension) and the metabolites of interest. A common and effective approach is to use a cold solvent mixture, such as 80% methanol, to rapidly quench enzymatic activity and simultaneously extract metabolites.[4] For adherent cells, it is crucial to quickly remove the media and add the cold extraction solvent directly to the plate.[4] For suspension cells, rapid separation from the media followed by quenching is necessary.
Q3: How do I choose the right internal standard?
A3: The best internal standard is a stable isotope-labeled version of your analyte of interest (e.g., ¹³C- or ¹⁵N-labeled).[5] This is because it has nearly identical chemical and physical properties to the unlabeled analyte and will behave similarly during sample preparation, chromatography, and ionization. If a labeled version of your analyte is not available, a structurally similar compound can be used, but it will not correct for all sources of variability as effectively.
Q4: What are typical limits of detection (LOD) for low-abundance metabolites?
A4: Limits of detection can vary widely depending on the analytical platform (e.g., triple quadrupole vs. high-resolution mass spectrometry), the specific metabolite, and the complexity of the sample matrix. Generally, targeted methods using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode offer the highest sensitivity, with LODs often in the low nanomolar to picomolar range for many amino acids and organic acids.[11][12]
Q5: How can I improve the signal-to-noise ratio for my low-abundance metabolite?
A5: To improve the signal-to-noise ratio, you can focus on increasing the signal of your analyte and/or decreasing the background noise.
-
To increase the signal:
-
Optimize the ionization source parameters.
-
Consider chemical derivatization to improve ionization efficiency.
-
Use a more sensitive mass spectrometer or detector.
-
-
To decrease the noise:
-
Use high-purity solvents and reagents.
-
Ensure your LC-MS system is clean.
-
Optimize the chromatographic method to reduce baseline noise.
-
Quantitative Data Tables
The following tables provide a summary of quantitative data relevant to the challenges of quantifying low-abundance labeled metabolites.
Table 1: Comparison of Metabolite Extraction Efficiencies for Adherent Mammalian Cells
| Extraction Protocol | Relative Metabolite Yield (Compared to Methanol/Water) | Reference |
| Pure Methanol | Similar to Methanol/Water | [1] |
| Methanol/Water | Baseline | [1] |
| Pure Acetone | Lowest extraction efficiency | [1] |
| Methanol/Isopropanol/Water | Similar to Methanol/Water | [1] |
| Acid-Base Methanol | Similar to Methanol/Water | [1] |
Note: Extraction efficiency can be metabolite-dependent. It is recommended to optimize the extraction protocol for the specific metabolites of interest.
Table 2: Typical Limits of Detection (LODs) for Amino Acids using LC-MS/MS
| Amino Acid | Instrumental LOD (pg on column) | Reference |
| Various Amino Acids | 0.2 - 8.1 | [11] |
| Arginine | 37 | [11] |
Note: These values are for instrumental LODs and may be higher in complex biological matrices. The specific LC-MS/MS platform and method will also significantly impact the achievable LODs.
Table 3: Extent of Ion Suppression in Different Biological Matrices
| Biological Matrix | Range of Ion Suppression | Reference |
| Plasma | 1% to >90% | [3][13] |
| Urine | 1% to >90% | [13] |
Note: The degree of ion suppression is highly dependent on the specific analyte, co-eluting matrix components, and the chromatographic and mass spectrometric conditions.
Experimental Protocols
Below are detailed methodologies for key experiments in the quantification of low-abundance labeled metabolites.
Protocol 1: Quenching and Extraction of Intracellular Metabolites from Adherent Mammalian Cells
-
Preparation:
-
Prepare a quenching/extraction solution of 80% methanol in water and cool it to -80°C.[4]
-
Prepare a wash solution of 10 mM ammonium (B1175870) acetate (B1210297) and cool it on ice.[4]
-
-
Cell Washing:
-
Aspirate the cell culture medium completely.
-
Gently wash the cells by adding the cold ammonium acetate solution to the plate and then aspirating it.[4]
-
-
Quenching and Extraction:
-
Cell Lysis and Collection:
-
While keeping the plate on dry ice, scrape the cells with a cell scraper.
-
Transfer the cell lysate and solvent mixture to a pre-chilled microcentrifuge tube.[4]
-
-
Final Extraction and Processing:
-
Vortex the tube for 5 minutes at maximum speed to ensure thorough mixing and cell lysis.[4]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant containing the metabolites to a new tube.
-
Optional: For exhaustive extraction, add another volume of cold extraction solvent to the pellet, vortex, centrifuge, and pool the supernatants.[4]
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
The dried extract can be stored at -80°C until analysis.
-
Protocol 2: Generic LC-MS/MS Method for Targeted Quantification of Labeled Amino Acids
-
Sample Preparation:
-
Reconstitute the dried metabolite extract in an appropriate solvent, such as 50% methanol.
-
Add a stable isotope-labeled internal standard mixture to each sample.[14]
-
Vortex and centrifuge to pellet any remaining debris.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Liquid Chromatography:
-
Column: A column suitable for polar compounds, such as a HILIC column (e.g., Intrada Amino Acid column).[14]
-
Mobile Phase A: 100 mM ammonium formate (B1220265) in water.[14]
-
Mobile Phase B: Acetonitrile/water/formic acid (95:5:0.3, v/v/v).[14]
-
Gradient: A gradient elution is typically used to separate the amino acids. An example gradient is as follows:
-
0-3.0 min: 92-88% B
-
3.0-6.4 min: 88-70% B
-
6.4-6.5 min: 70-0% B
-
6.5-10.0 min: 0% B
-
10.0-10.1 min: 0-92% B
-
10.1-13.0 min: 92% B[14]
-
-
Flow Rate: 0.6 mL/min.[14]
-
Column Temperature: 35°C.[14]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each labeled and unlabeled amino acid, at least one specific precursor-to-product ion transition should be monitored. These transitions need to be optimized for the specific instrument being used.
-
-
Data Analysis:
-
Integrate the peak areas for the labeled and unlabeled analytes.
-
Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the labeled internal standard.
-
Quantify the concentration of the analyte in the sample using a calibration curve prepared with known concentrations of the unlabeled analyte and a constant concentration of the internal standard.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the quantification of low-abundance labeled metabolites.
References
- 1. Metabolite extraction from adherently growing mammalian cells for metabolomics studies: optimization of harvesting and extraction protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. halocolumns.com [halocolumns.com]
- 11. researchgate.net [researchgate.net]
- 12. restek.com [restek.com]
- 13. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Aspartic acid-1,4-13C2,15N LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of L-Aspartic acid-1,4-13C2,15N.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In LC-MS, the "matrix" refers to all components in a sample other than the analyte of interest, which for this compound in biological samples, includes salts, proteins, phospholipids (B1166683), and other endogenous metabolites.[1][2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2][4] Given the polar nature of aspartic acid, it is particularly susceptible to these effects.
Q2: What are the primary causes of ion suppression or enhancement for a polar analyte like this compound?
A2: Ion suppression is the more common phenomenon and can be caused by several factors:
-
Competition for Ionization: In the electrospray ionization (ESI) source, co-eluting matrix components can compete with this compound for the limited available charge, which reduces its ionization efficiency.[2]
-
Changes in Droplet Properties: Matrix components can alter the surface tension and viscosity of the ESI droplets. This affects the efficiency of solvent evaporation and the release of analyte ions into the gas phase.[1]
-
Ion Neutralization: Basic compounds present in the matrix can neutralize the protonated this compound ions in the ESI source.[2]
Ion enhancement, though less frequent, can occur when co-eluting compounds improve the ionization efficiency of the analyte, for instance, by altering the gas-phase chemistry within the ion source.[3]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the LC flow after the analytical column and before the MS detector. A blank, extracted sample matrix is then injected. Any dip or rise in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.[2]
-
Post-Extraction Spike Method: This quantitative method is considered the "gold standard".[2] It involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[4]
Q4: How does using a stable isotope-labeled (SIL) internal standard like this compound help with matrix effects?
A4: Using a SIL internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[5][6] Since this compound is chemically identical to the endogenous L-Aspartic acid, it will co-elute and experience the same ionization suppression or enhancement.[6] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.
Q5: Can the choice of ionization source impact matrix effects?
A5: Yes, the choice of ionization source can influence the severity of matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects, especially for polar compounds.[7] Atmospheric pressure chemical ionization (APCI) can be less prone to ion suppression from non-volatile matrix components and might be a suitable alternative for certain analytes if sensitivity allows.[8][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound LC-MS experiments.
Issue 1: Poor Peak Shape (Fronting or Tailing) for this compound
| Possible Cause | Suggested Solution |
| Interaction with active sites on the column: Residual silanol (B1196071) groups on a C18 column can interact with the polar functional groups of aspartic acid. | Optimize Chromatography: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention and separation of polar compounds.[10][11][12] |
| Inappropriate mobile phase pH: The ionization state of aspartic acid is pH-dependent, which can affect its interaction with the stationary phase. | Adjust Mobile Phase: For HILIC, use a mobile phase with a pH that ensures consistent ionization of aspartic acid, typically an acidic pH (e.g., pH 3 with formic acid and ammonium (B1175870) formate).[10][13] |
| Sample solvent mismatch with the mobile phase: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | Reconstitute in Appropriate Solvent: After sample preparation, reconstitute the dried extract in the initial mobile phase or a weaker solvent. For HILIC, this would be a high percentage of acetonitrile (B52724).[11] |
Issue 2: High Variability in Analyte Response (Poor Precision)
| Possible Cause | Suggested Solution |
| Inconsistent matrix effects between samples: Different biological samples can have varying compositions, leading to different degrees of ion suppression or enhancement. | Use a Stable Isotope-Labeled Internal Standard: The use of this compound as an internal standard is crucial to correct for this variability.[5][6] |
| Inadequate sample cleanup: Residual proteins and phospholipids can cause significant and variable matrix effects. | Improve Sample Preparation: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or a specific phospholipid removal technique.[1][2][3] |
| Instrumental instability: Fluctuations in the LC or MS system can lead to variable responses. | Perform System Suitability Tests: Regularly check the performance of your LC-MS system with standard solutions to ensure it is operating within specifications. |
Issue 3: Low Analyte Signal (Ion Suppression)
| Possible Cause | Suggested Solution |
| Co-elution with phospholipids: Phospholipids are a major cause of ion suppression in biological samples.[1][2] | Implement Phospholipid Removal: Use a dedicated phospholipid removal plate or cartridge during sample preparation.[5] |
| Co-elution with other endogenous components: Other polar metabolites or salts can also cause ion suppression. | Optimize Chromatography: Adjust the HILIC gradient to achieve better separation of L-Aspartic acid from the interfering matrix components.[10][11] |
| Inefficient sample preparation: The chosen sample preparation method may not be effectively removing interfering compounds. | Evaluate Different Sample Preparation Techniques: Compare the effectiveness of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for your specific matrix.[1][3] |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of the expected performance of common techniques for polar analytes like L-Aspartic acid.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Matrix Effect (Ion Suppression) | Phospholipid Removal Efficiency | Throughput | Selectivity |
| Protein Precipitation (PPT) | 80-100% | High | Low (<10%)[1] | High | Low |
| Liquid-Liquid Extraction (LLE) | 60-90% | Moderate | Moderate-High | Low | Moderate |
| Solid-Phase Extraction (SPE) - SCX | 70-95%[14] | Low | High | Moderate | High |
| Phospholipid Removal Plates | >90% | Very Low | Very High (>95%)[2] | High | High (for phospholipids) |
Note: These values are representative and can vary depending on the specific protocol, analyte, and matrix.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
Objective: A rapid method for removing the bulk of proteins from the sample.
Methodology:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate (B1220265) and 0.1% formic acid for HILIC analysis).
Protocol 2: Solid-Phase Extraction (SPE) using Strong Cation Exchange (SCX)
Objective: A more selective method to isolate amino acids and remove interfering matrix components.
Methodology:
-
Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M HCl.
-
Sample Loading: Acidify 1 mL of plasma or serum with an equal volume of 0.1 M HCl. Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol to remove non-polar and weakly retained interferences.
-
Elution: Elute the L-Aspartic acid with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) for L-Aspartic Acid Separation
Objective: To achieve good retention and separation of the polar L-Aspartic acid from matrix components.
Methodology:
-
Column: HILIC column (e.g., Amide, Z-HILIC) with dimensions such as 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Return to 95% B
-
6.1-10 min: Re-equilibrate at 95% B
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 6. perkinelmer.cl [perkinelmer.cl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 10. halocolumns.com [halocolumns.com]
- 11. agilent.com [agilent.com]
- 12. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tandfonline.com [tandfonline.com]
improving peak resolution for labeled aspartic acid isomers
Welcome to the Technical Support Center for Aspartic Acid Isomer Analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help improve peak resolution for labeled aspartic acid isomers.
Troubleshooting Guide: Improving Peak Resolution
This guide addresses common issues encountered during the chromatographic separation of labeled aspartic acid isomers.
Question 1: My chromatogram shows poor or no resolution between D- and L-aspartic acid isomer peaks. What should I do?
Answer:
Poor resolution is a common issue that can typically be traced back to suboptimal separation conditions. It is caused by insufficient separation between peak centers (selectivity), peak broadening (efficiency), or inadequate retention.[1] A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Review Your Derivatization Strategy: The choice of derivatizing agent is critical for converting enantiomers into diastereomers, which can then be separated on a standard achiral column.[2]
-
Problem: The chosen derivatization agent may not be providing sufficient stereochemical difference between the newly formed diastereomers.
-
Solution: Consider using a different chiral derivatizing agent. Marfey’s reagent (FDAA) is a popular choice that often results in the D-amino acid derivative having a longer retention time than the L-amino acid derivative.[2] Other effective reagents include Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) and N-acetyl-L-cysteine with o-phthaldialdehyde (OPA).[3][4]
-
-
Optimize the Mobile Phase: The mobile phase composition, including pH and solvent ratios, directly impacts selectivity and retention.
-
Problem: Incorrect mobile phase pH can affect the ionization state of the analytes and the stationary phase, reducing separation.[1] An improper solvent gradient may not provide enough resolving power.
-
Solution: Systematically adjust the mobile phase. Ensure the pH is buffered and is at least two units away from the pKa of your analytes. Experiment with different gradient slopes or switch to an isocratic elution if you have a few well-separated compounds. For separating OPA-derivatized amino acids, a mobile phase of acetonitrile-buffer solution has been used successfully.
-
-
Evaluate the Column: The choice of column (chiral vs. achiral) and its condition are fundamental to achieving good resolution.
-
Problem: If using an achiral column with a chiral derivatizing agent, the column may have lost efficiency. If using a chiral stationary phase (CSP), the mobile phase may not be compatible.
-
Solution:
-
For Achiral Columns: Check for column contamination or degradation.[1] Flush the column or replace it if necessary.
-
For Chiral Stationary Phases (CSPs): Direct analysis of underivatized isomers is possible on CSPs like teicoplanin-based (CHIROBIOTIC T) or cinchona alkaloid-based (Chiralpak ZWIX(+)) columns.[5][6] These columns often require specific mobile phase conditions, so ensure your method aligns with the manufacturer's recommendations.
-
-
The following diagram illustrates a general workflow for troubleshooting poor resolution.
Caption: A decision tree for systematically troubleshooting poor peak resolution.
Question 2: My analyte peaks are tailing significantly. What are the causes and solutions?
Answer:
Peak tailing occurs when the latter half of the peak is broader than the front half. For basic compounds like amino acids, this is often caused by secondary interactions with the stationary phase, such as interactions with acidic silanol (B1196071) groups on the silica (B1680970) support.[1]
| Potential Cause | Recommended Solution | Quantitative Target |
| Incorrect Mobile Phase pH | Ensure the mobile phase pH is correctly adjusted to suppress the ionization of free silanol groups (typically pH 3-7 for reversed-phase silica columns).[1] | Tailing Factor (Tf) or Asymmetry Factor (As) between 0.9 and 1.2 |
| Active Sites on Column | The column may have exposed, acidic silanol groups. Add a competitive agent like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%) to mask these sites. Alternatively, switch to a column with better end-capping.[1] | N/A |
| Column Overload | Injecting too much sample can saturate the stationary phase. | Reduce the sample concentration or injection volume by 50% and re-analyze. |
| Contamination at Column Inlet | Particulate matter or strongly retained compounds can block the inlet frit. | Reverse and flush the column (if permitted by the manufacturer). If the problem persists, replace the frit or the column. |
Question 3: I'm observing split peaks in my chromatogram. How can I fix this?
Answer:
Split peaks can indicate a problem with the column inlet, a mismatch between the sample solvent and the mobile phase, or that you may have two co-eluting compounds.
| Potential Cause | Recommended Solution |
| Contamination on Guard/Analytical Column Inlet | Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard. If the analytical column is obstructed, reverse and flush it. If the problem persists, the inlet may be plugged, and the column needs replacement. |
| Sample Solvent Incompatibility | The sample solvent may be too strong compared to the mobile phase, causing the sample to spread unevenly at the column head. Whenever possible, dissolve and inject samples in the starting mobile phase.[7] |
| Partial Column Bed Collapse (Void) | A void at the column inlet can cause the sample to travel through two different paths. This is an irreversible problem. Replace the column and avoid sudden pressure shocks. |
Frequently Asked Questions (FAQs)
Q1: How do I choose between using a chiral stationary phase (CSP) and a chiral derivatizing agent (CDA)?
A1: The choice depends on your specific application, sample complexity, and available instrumentation.
-
Chiral Derivatizing Agent (CDA) + Achiral Column: This is a common and effective strategy. Derivatization converts enantiomers into diastereomers, which can be separated on standard, less expensive achiral columns like C18.[2] This method is robust and allows for sensitive UV detection if the CDA has a strong chromophore, like Marfey's reagent.[2] However, it adds an extra step to sample preparation and requires a pure chiral agent to avoid artifacts.
-
Chiral Stationary Phase (CSP): This method allows for the direct separation of enantiomers without derivatization, simplifying sample preparation. Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) are particularly effective for polar compounds like amino acids and are compatible with LC-MS.[8] However, CSPs are generally more expensive and may require more specialized mobile phases for optimal performance.
Q2: My isomers co-elute from the HPLC. How can mass spectrometry help differentiate them?
A2: While standard mass spectrometry (MS/MS with CID) often struggles to differentiate isomers because they have the same mass and produce similar fragments, advanced MS techniques can provide a solution.[9][10]
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape in the gas phase.[11] Even if isomers have the same mass-to-charge ratio, they often have different three-dimensional structures, allowing them to be separated by IMS.[9][11] Cyclic IMS (cIMS) offers particularly high resolution for this purpose.[11]
-
Charge Transfer Dissociation (CTD): This is an alternative fragmentation technique that can produce diagnostic ions to differentiate between the four main isomers of aspartic acid: L-Asp, D-Asp, L-isoAsp, and D-isoAsp.[10] For example, CTD can generate specific fragment ions (cₙ+57) on the N-terminal side of isoAsp residues that are not present for Asp residues.[10]
Q3: What are the four main isomers of aspartic acid I should be aware of in biological samples?
A3: In biological systems, particularly in the context of protein aging and degradation, you can encounter four isomers of aspartic acid: L-Asp, D-Asp, L-isoAsp, and D-isoAsp.[10] The isomerization of L-aspartic acid to L-isoaspartic acid via a succinimide (B58015) intermediate is a common non-enzymatic modification that can alter a protein's structure and function.[11][12] Distinguishing between these is crucial, as they are isobaric and can be analytically challenging to separate.[9][10]
Experimental Protocols
Protocol 1: Derivatization of Aspartic Acid with Marfey's Reagent (FDAA)
This protocol describes a general method for derivatizing amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) for analysis by RP-HPLC.[2]
Materials:
-
Aspartic acid sample
-
1% (w/v) solution of FDAA in acetone
-
1 M Sodium bicarbonate (NaHCO₃)
-
2 M Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Dissolve the aspartic acid sample in 100 µL of 1 M NaHCO₃.
-
Derivatization Reaction: Add 200 µL of the 1% FDAA solution to the sample. Mix thoroughly.
-
Incubation: Incubate the mixture in a water bath at 40°C for 1 hour.
-
Quenching: After incubation, cool the reaction vial to room temperature. Neutralize the reaction by adding 100 µL of 2 M HCl.
-
Dilution: Dilute the sample with the initial mobile phase (e.g., 90:10 water:acetonitrile) to a suitable concentration for HPLC injection.
-
Analysis: Inject the sample onto an RP-HPLC system. The FDAA derivatives can be detected by UV at 340 nm.[2] Typically, the D-amino acid derivative will have a longer retention time.[2]
Protocol 2: General HPLC Method for Separation of Derivatized Isomers
This protocol provides a starting point for separating FDAA-derivatized aspartic acid isomers. Optimization will be required for specific applications.
Instrumentation & Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 340 nm
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 25 | 60 |
| 30 | 100 |
| 35 | 100 |
| 36 | 10 |
| 45 | 10 |
The following diagram shows the logical workflow for sample analysis using derivatization followed by HPLC.
Caption: Workflow from sample preparation to data analysis for labeled isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of D-alanine, D-aspartic acid, and D-serine using chiral high-performance liquid chromatography-tandem mass spectrometry and its application to the rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. halocolumns.com [halocolumns.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Toward Rapid Aspartic Acid Isomer Localization in Therapeutic Peptides Using Cyclic Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of Asp Isomerization in Proteins by 18O Labeling and Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to Mass Spectrometry Validation of L-Aspartic Acid Isotopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Aspartic acid-1,4-13C2,15N and its common alternatives, offering supporting data and detailed experimental protocols for mass spectrometry-based validation. The information herein is intended to assist researchers in selecting the most suitable isotopically labeled standard for their specific applications, such as metabolic research, proteomics, and drug development.
Product Comparison
The selection of an appropriate stable isotope-labeled internal standard is critical for accurate quantification in mass spectrometry. This section compares the key specifications of this compound with two common alternatives: L-Aspartic acid-13C4,15N and L-Aspartic acid-15N,d3. The data presented is compiled from major suppliers of these compounds.
Table 1: Quantitative Comparison of L-Aspartic Acid Isotopic Analogs
| Parameter | This compound | L-Aspartic acid-13C4,15N | L-Aspartic acid-15N,d3 |
| Molecular Weight ( g/mol ) | 136.06[1][2] | 138.07[3][4] | 137.12 |
| Isotopic Purity (13C) | 99 atom %[1] | 98-99 atom %[3][4] | Not Applicable |
| Isotopic Purity (15N) | 98 atom %[1] | 98-99 atom %[3][4] | ≥98 atom % |
| Isotopic Purity (Deuterium) | Not Applicable | Not Applicable | ≥97 atom % |
| Chemical Purity | ≥98%[1][2] | ≥95-98%[3][4] | ≥98% |
| Mass Shift from Unlabeled | +3 Da | +5 Da[3] | +4 Da |
Experimental Protocols for Mass Spectrometry Validation
Accurate validation of the isotopic purity and identity of labeled compounds is essential. Below are detailed methodologies for analyzing L-Aspartic acid and its isotopologues by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS analysis of amino acids necessitates derivatization to increase their volatility. A common and effective method is a two-step derivatization process to form methyl ester-pentafluoropropionic (Me-PFP) derivatives.[5][6]
1. Sample Preparation and Derivatization:
-
Esterification: To a dried sample of the labeled L-Aspartic acid, add 1 mL of 2 M HCl in methanol. Heat the mixture at 70°C for 60 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: To the dried residue, add 100 µL of ethyl acetate (B1210297) and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA). Heat at 60°C for 30 minutes. Evaporate the reagents under nitrogen.
-
Reconstitution: Reconstitute the final derivative in a suitable solvent like ethyl acetate or toluene (B28343) for GC-MS analysis.[5][6]
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative assessment of isotopic enrichment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of amino acids without the need for derivatization, although derivatization can sometimes improve chromatographic performance.
1. Sample Preparation:
-
Dissolve the labeled L-Aspartic acid in a suitable solvent, such as water or a weak buffer (e.g., 0.1% formic acid in water), to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: A typical gradient would be 2-98% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.[7]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the [M+H]+ of the labeled aspartic acid, and the product ions will result from collision-induced dissociation. For unlabeled L-Aspartic acid, a common transition is m/z 134.0 → 88.0.[8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for validating the isotopic purity of labeled L-Aspartic acid using mass spectrometry.
Caption: Workflow for Mass Spectrometry Validation of Labeled L-Aspartic Acid.
References
- 1. L-Aspartic acid (1,4-¹³Câ, 99%; ¹âµN, 98%)- Cambridge Isotope Laboratories, CNLM-7817-0.25 [isotope.com]
- 2. L-Aspartic acid (1,4-¹³Câ, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. L -Aspartic acid-13C4,15N 13C 98atom , 15N 98atom , 95 CP 202468-27-7 [sigmaaldrich.com]
- 4. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]
- 5. mdpi.com [mdpi.com]
- 6. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of L-Aspartic acid-1,4-13C2,15N and Other Isotopic Tracers for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, isotopic tracers are indispensable tools for elucidating the complex web of biochemical reactions that sustain life and drive disease. The choice of tracer is paramount, as it directly influences the ability to accurately map and quantify metabolic fluxes. This guide provides an objective comparison of L-Aspartic acid-1,4-13C2,15N with other commonly used isotopic tracers, supported by established principles of metabolic flux analysis and experimental data.
Introduction to this compound
This compound is a stable isotope-labeled form of the non-essential amino acid aspartate.[1] This dual-labeled tracer is uniquely positioned to simultaneously probe both carbon and nitrogen metabolism. The incorporation of two 13C atoms at positions 1 and 4, and a 15N atom in the amino group, allows for the precise tracking of the carbon skeleton and the nitrogen moiety of aspartate as they traverse various metabolic pathways. This makes it a powerful tool for investigating central carbon metabolism, amino acid biosynthesis, and nucleotide metabolism.
Quantitative Performance Comparison of Isotopic Tracers
The selection of an isotopic tracer is dictated by the specific metabolic pathways under investigation. While a single tracer is rarely optimal for interrogating the entire metabolic network, a comparative analysis can guide researchers in choosing the most appropriate tool for their scientific questions.
| Tracer | Primary Metabolic Pathways Interrogated | Key Advantages | Limitations |
| This compound | TCA Cycle Anaplerosis, Amino Acid Biosynthesis, Purine and Pyrimidine Synthesis, Nitrogen Metabolism | - Simultaneously traces both carbon and nitrogen fate.- Provides direct insights into aspartate's contribution to the TCA cycle and as a precursor for other amino acids and nucleotides.- The dual label offers more constraints for metabolic flux analysis (MFA) models, potentially increasing the precision of flux estimates for connected pathways. | - As a non-essential amino acid, its uptake and metabolism can be influenced by intracellular synthesis and the presence of other amino acids in the medium.- May not be the optimal tracer for resolving fluxes in upper glycolysis or the pentose (B10789219) phosphate (B84403) pathway. |
| [U-13C]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle (via pyruvate) | - Excellent for determining the contribution of glucose to central carbon metabolism.- Provides high-resolution data for glycolytic and PPP fluxes. | - The 13C label can become diluted in the TCA cycle due to contributions from other carbon sources (e.g., glutamine).- Provides limited information on nitrogen metabolism. |
| [U-13C]Glutamine | TCA Cycle (via glutaminolysis), Amino Acid Metabolism, Reductive Carboxylation | - Ideal for studying glutamine's role as a major anaplerotic substrate for the TCA cycle in many cell types, particularly cancer cells.- Provides insights into glutamine-dependent biosynthetic pathways. | - May not efficiently label glycolytic intermediates.- The contribution of glutamine to the TCA cycle can vary significantly between cell types and conditions. |
| [1,2-13C2]Glucose | Glycolysis vs. Pentose Phosphate Pathway | - Specifically designed to distinguish between the glycolytic and oxidative PPP pathways based on the resulting labeling patterns in lactate (B86563) and pyruvate. | - Provides limited information on downstream TCA cycle metabolism compared to uniformly labeled glucose. |
| Deuterium (B1214612) Oxide (D2O) | De novo lipogenesis, Protein and Glycogen synthesis | - Labels a wide range of biomolecules through the incorporation of deuterium from body water.- Allows for the simultaneous measurement of the synthesis rates of multiple macromolecules. | - Does not provide positional information of the label within a molecule, limiting its utility for detailed flux analysis of central carbon pathways.- The slow turnover of the body water pool makes it more suitable for longer-term studies. |
Experimental Protocols
Key Experiment: Tracing the Metabolic Fate of this compound in Mammalian Cells
Objective: To quantify the contribution of aspartate to the TCA cycle, other amino acids, and nucleotide precursors.
Methodology:
-
Cell Culture: Culture mammalian cells of interest (e.g., cancer cell line) in their standard growth medium to mid-log phase.
-
Tracer Introduction: Replace the standard medium with a medium containing this compound at a concentration of 0.1-1 mM. The exact concentration should be optimized for the specific cell line and experimental goals. The medium should also contain unlabeled glucose and glutamine at physiological concentrations.
-
Isotopic Labeling: Incubate the cells with the tracer-containing medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady-state. The time required to reach steady-state depends on the turnover rates of the metabolites of interest.
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold saline.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Analyze the metabolite extracts using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography method (e.g., HILIC or reversed-phase) to separate the metabolites.
-
Employ a mass spectrometer capable of resolving the mass isotopologues of the targeted metabolites (e.g., TCA cycle intermediates, amino acids, nucleotide precursors).
-
Acquire data in full scan mode or using selected reaction monitoring (SRM) to quantify the abundance of different isotopologues.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C and 15N.
-
Calculate the mass isotopomer distributions (MIDs) for each metabolite of interest.
-
Use the MIDs to infer the fractional contribution of this compound to the synthesis of downstream metabolites.
-
For quantitative flux analysis, input the MIDs and measured extracellular fluxes (e.g., glucose uptake, lactate secretion) into a metabolic flux analysis (MFA) software package.
-
Signaling Pathways and Experimental Workflows
Aspartate's Central Role in Metabolism
Aspartate is a critical node in cellular metabolism, linking carbohydrate and amino acid metabolism through the TCA cycle. It serves as a primary source for replenishing TCA cycle intermediates (anaplerosis) and as a precursor for the synthesis of other amino acids and nucleotides.
Caption: Metabolic fate of this compound in central carbon and nitrogen metabolism.
Experimental Workflow for Isotopic Tracer Analysis
The general workflow for conducting a metabolic flux analysis experiment using an isotopic tracer is a multi-step process that requires careful planning and execution.
Caption: A generalized experimental workflow for metabolic flux analysis using isotopic tracers.
Objective Comparison and Conclusion
This compound offers a distinct advantage in its ability to simultaneously track the fate of both carbon and nitrogen from a key metabolic intermediate. This dual-labeling strategy provides a more comprehensive picture of cellular metabolism compared to single-element tracers like [U-13C]glucose or [U-13C]glutamine.
-
For studying anaplerosis and amino acid biosynthesis: this compound is a superior choice as it directly traces the precursor molecule for these pathways. While labeled glucose and glutamine can also provide insights into these processes, the interpretation of their labeling patterns can be more complex due to multiple entry points and metabolic scrambling.
-
For resolving central carbon metabolism: [U-13C]glucose remains the gold standard for elucidating fluxes through glycolysis and the pentose phosphate pathway. However, combining data from experiments with both [U-13C]glucose and this compound in a parallel labeling approach can significantly enhance the resolution of the entire central carbon metabolism network.
-
For investigating nitrogen metabolism: The inclusion of the 15N label makes this compound invaluable for studying nitrogen flux, a critical aspect of cell growth and proliferation that is completely missed when using only 13C-labeled tracers.
References
A Researcher's Guide to Isotopic Labeling: L-Aspartic Acid-1,4-¹³C₂,¹⁵N vs. Uniformly Labeled ¹³C Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, proteomics, and drug development, stable isotope-labeled amino acids are indispensable tools for tracing biochemical pathways and quantifying molecular dynamics. The choice of isotopic labeling strategy—site-specific versus uniform—can significantly impact experimental outcomes, analytical complexity, and cost. This guide provides a comprehensive comparison of L-Aspartic acid-1,4-¹³C₂,¹⁵N and uniformly labeled ¹³C aspartic acid, offering supporting data and experimental context to inform your research decisions.
At a Glance: Key Differences and Applications
The primary distinction between L-Aspartic acid-1,4-¹³C₂,¹⁵N and uniformly labeled ¹³C aspartic acid lies in the placement of the heavy isotopes. This fundamental difference dictates their optimal applications, the complexity of data analysis, and the specific insights they can provide.
| Feature | L-Aspartic acid-1,4-¹³C₂,¹⁵N (Site-Specific) | Uniformly Labeled ¹³C Aspartic Acid (U-¹³C) |
| Labeling Pattern | ¹³C at the 1st and 4th carbon positions, ¹⁵N at the amino group. | ¹³C at all four carbon positions (C1, C2, C3, C4). |
| Primary Applications | Probing specific enzyme reactions, Metabolic Flux Analysis (MFA) of pathways involving the carboxyl groups, simplifying NMR spectra. | General metabolic tracer, quantifying protein turnover, simplifying complex mass spectra. |
| Key Advantage | Provides positional information to pinpoint specific metabolic transformations. Reduces spectral crowding in NMR. | Maximizes the mass shift in mass spectrometry, useful for distinguishing labeled from unlabeled species. |
| Considerations | May not label all downstream metabolites of interest if the labeled carbons are lost. | Can lead to complex and overlapping signals in NMR spectra of large molecules. |
| Cost (Illustrative) | ~$1270 / 0.25 g[1] | ~$835 - $867 / 250 mg (for ¹³C₄)[1][2] |
Performance in Key Applications: A Comparative Analysis
While direct head-to-head experimental comparisons in published literature are scarce, the distinct labeling patterns of these two aspartic acid variants lead to clear advantages and disadvantages in different analytical techniques.
Metabolic Flux Analysis (MFA)
In ¹³C-MFA, researchers track the incorporation of labeled carbon atoms through metabolic networks to quantify reaction rates (fluxes).[3][4][5][6] The choice of tracer is critical for resolving specific pathways.
-
L-Aspartic acid-1,4-¹³C₂,¹⁵N : This tracer is highly valuable for studying reactions where the carboxyl carbons of aspartate are transferred or removed. For instance, in the urea (B33335) cycle and in the biosynthesis of pyrimidines, specific carbons of aspartate are utilized. By labeling only the C1 and C4 positions, one can precisely trace the fate of these carboxyl groups. The additional ¹⁵N label allows for simultaneous tracking of nitrogen metabolism.[7]
-
Uniformly Labeled ¹³C Aspartic Acid : U-¹³C aspartic acid is a robust general tracer for determining the overall contribution of aspartate to downstream metabolites. Because all carbons are labeled, any metabolite derived from the carbon skeleton of aspartate will carry the ¹³C label, making it easier to identify metabolic pathways. However, it can be more challenging to pinpoint the specific contributions of different parts of the aspartate molecule to a downstream product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of proteins and other macromolecules.[8][9] Isotopic labeling is often essential for resolving the signals from individual atoms.
-
L-Aspartic acid-1,4-¹³C₂,¹⁵N : For larger proteins, uniform ¹³C labeling can lead to severe signal overlap in NMR spectra, making it difficult to assign individual resonances.[9] By incorporating aspartic acid with ¹³C only at two positions, the complexity of the spectrum is significantly reduced.[10] This "spectral simplification" is a major advantage of site-specific labeling, enabling the study of larger and more complex proteins.
-
Uniformly Labeled ¹³C Aspartic Acid : While leading to more complex spectra, uniform labeling ensures that all aspartate residues in a protein are observable in ¹³C-edited NMR experiments. This can be advantageous for smaller proteins where spectral overlap is less of an issue, or when complete information on all aspartate residues is required.
Experimental Protocols
The following are generalized protocols for the application of labeled aspartic acid in metabolic flux analysis and NMR spectroscopy.
Protocol 1: ¹³C Metabolic Flux Analysis using Labeled Aspartic Acid
This protocol outlines the key steps for a steady-state ¹³C-MFA experiment in cell culture.
1. Experimental Design and Tracer Selection:
- Define the metabolic pathways of interest.
- Choose the appropriate labeled aspartic acid based on the experimental goals. For resolving pathways involving the carboxyl groups, L-Aspartic acid-1,4-¹³C₂,¹⁵N is preferable. For general tracing, U-¹³C aspartic acid can be used.
2. Cell Culture and Labeling:
- Culture cells in a defined medium.
- Introduce the ¹³C-labeled aspartic acid at a known concentration.
- Allow the cells to reach a metabolic and isotopic steady state. This typically requires several cell doublings.
3. Sample Harvesting and Hydrolysis:
- Rapidly quench metabolism and harvest the cells.
- Separate the protein fraction from other cellular components.
- Hydrolyze the protein fraction to release individual amino acids.
4. Derivatization and GC-MS Analysis:
- Derivatize the amino acids to make them volatile for gas chromatography (GC).
- Analyze the derivatized amino acids by GC-mass spectrometry (MS) to determine the mass isotopomer distributions.
5. Data Analysis and Flux Calculation:
- Use software (e.g., Metran, INCA) to correct for the natural abundance of ¹³C.
- Fit the measured mass isotopomer distributions to a metabolic model to estimate intracellular fluxes.
Protocol 2: Protein Expression and NMR Analysis with Labeled Aspartic Acid
This protocol describes the production of a protein with labeled aspartic acid for NMR studies.
1. Protein Expression:
- Use an E. coli expression system that is auxotrophic for aspartic acid or where amino acid metabolism is well-characterized to minimize isotope scrambling.
- Grow the E. coli in a minimal medium containing the desired labeled aspartic acid (either site-specific or uniform).
2. Protein Purification:
- Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
3. NMR Sample Preparation:
- Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer in D₂O).
- Concentrate the protein to a typical NMR concentration (0.3-1.0 mM).[8]
4. NMR Data Acquisition:
- Acquire a series of NMR experiments, such as ¹H-¹⁵N HSQC and ¹H-¹³C HSQC, to observe the signals from the labeled aspartate residues.
- For structural studies, acquire multidimensional NMR experiments (e.g., HNCO, HN(CA)CO, HNCACB) to assign the resonances and determine structural restraints.
5. NMR Data Analysis:
- Process the NMR data using software such as NMRPipe.
- Analyze the spectra to assign the chemical shifts of the labeled aspartate residues and, for structural studies, to calculate the protein structure.
Visualizing the Concepts
To better understand the applications of these labeled compounds, the following diagrams illustrate a key metabolic pathway involving aspartate and a typical experimental workflow.
Caption: Aspartate metabolic pathway, a central hub in amino acid biosynthesis.
Caption: A typical workflow for a ¹³C Metabolic Flux Analysis experiment.
Conclusion
The choice between L-Aspartic acid-1,4-¹³C₂,¹⁵N and uniformly labeled ¹³C aspartic acid is not a matter of which is definitively "better," but which is more appropriate for the specific research question at hand.
-
For researchers aiming to dissect specific enzymatic steps or untangle complex, overlapping pathways, the positional information provided by L-Aspartic acid-1,4-¹³C₂,¹⁵N is invaluable. Its utility in simplifying NMR spectra for structural studies of large proteins is also a significant advantage.
-
For broader metabolic tracing studies, where the overall contribution of aspartate to various metabolic pools is of primary interest, uniformly labeled ¹³C aspartic acid offers a robust and often more cost-effective solution. Its strong signal in mass spectrometry makes it a reliable choice for quantitative proteomics and general MFA.
By carefully considering the experimental objectives, the analytical techniques to be employed, and the level of metabolic detail required, researchers can select the optimal isotopic labeling strategy to advance their scientific discoveries.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. L-Aspartic acid-13C4 98 atom % 13C, 95% (CP) | 55443-54-4 [sigmaaldrich.com]
- 3. Cambridge Isotope Laboratories DL-ASPARTIC ACID (4-13C, 99%), 1 G, 68315-35-3, | Fisher Scientific [fishersci.com]
- 4. Cambridge Isotope Laboratories L-ASPARTIC ACID (13C4, 99%; 15N, 99%), 1 | Fisher Scientific [fishersci.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr-bio.com [nmr-bio.com]
- 9. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Dual Labeling with ¹³C and ¹⁵N in Aspartic Acid
For researchers, scientists, and drug development professionals leveraging stable isotope labeling, the choice between single and dual labeling of amino acids is a critical experimental design decision. This guide provides an objective comparison of single ¹³C or ¹⁵N versus dual ¹³C and ¹⁵N labeling of aspartic acid, supported by experimental principles and data presentation. We will delve into the applications of these labeling strategies in quantitative proteomics and metabolic flux analysis, offering detailed experimental protocols and visual workflows to inform your research.
Advantages of Dual Labeling in Quantitative Analysis
Dual labeling of aspartic acid with both ¹³C and ¹⁵N offers distinct advantages over single labeling, primarily in providing a larger mass shift and enabling more comprehensive metabolic tracking. This is particularly beneficial in complex biological systems where clear differentiation between labeled and unlabeled species is crucial for accurate quantification.
In quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a larger mass shift minimizes the overlap between isotopic clusters of light and heavy peptides in mass spectrometry, leading to more accurate and reliable quantification.[][2] For metabolic flux analysis, dual labeling allows for the simultaneous tracing of carbon and nitrogen atoms, providing a more complete picture of nutrient utilization and pathway dynamics.
Quantitative Comparison of Labeling Strategies
The choice of labeling strategy directly impacts the mass shift observed in mass spectrometry, a critical factor for resolving labeled and unlabeled species. Below is a comparison of the theoretical mass shifts for different labeling patterns of aspartic acid.
| Labeling Strategy | Labeled Aspartic Acid | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Δm/z) |
| Unlabeled | L-Aspartic Acid | C₄H₇NO₄ | 133.0375 | 0 |
| Single ¹³C Labeling | L-Aspartic Acid (¹³C₄) | ¹³C₄H₇NO₄ | 137.0509 | +4.0134 |
| Single ¹⁵N Labeling | L-Aspartic Acid (¹⁵N) | C₄H₇¹⁵NO₄ | 134.0345 | +0.9970 |
| Dual ¹³C and ¹⁵N Labeling | L-Aspartic Acid (¹³C₄, ¹⁵N) | ¹³C₄H₇¹⁵NO₄ | 138.0479 | +5.0104 |
Table 1: Comparison of theoretical monoisotopic masses and mass shifts for unlabeled and variously labeled L-aspartic acid.
As illustrated in Table 1, dual labeling provides the largest mass shift, which is a significant advantage in mass spectrometry-based quantification.
Applications in Key Research Areas
Quantitative Proteomics using SILAC
SILAC is a powerful technique for the accurate relative quantification of proteins between different cell populations.[3] The use of dual-labeled aspartic acid can enhance the precision of SILAC experiments.
Workflow for a SILAC Experiment with Labeled Aspartic Acid:
References
A Comparative Guide to the Cross-Validation of NMR and MS Data for Labeled Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of metabolic research and drug development, accurately tracing and quantifying metabolites is paramount. Isotopically labeled molecules, such as labeled aspartic acid, are instrumental in elucidating metabolic pathways and quantifying fluxes. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary analytical techniques employed for these studies. While both are powerful, they operate on different physical principles, leading to distinct advantages and limitations. A cross-validation approach, leveraging the strengths of both techniques, provides the most robust and reliable quantitative data.
This guide offers an objective comparison of NMR and MS for the analysis of labeled aspartic acid, supported by established experimental protocols and data presentation formats.
Quantitative Data Comparison: NMR vs. MS
The primary goal of cross-validation is to ensure consistency and accuracy in the quantification of both the concentration of aspartic acid and the extent of isotopic enrichment. Below is a template for summarizing and comparing quantitative data obtained from NMR and MS analyses of a hypothetical sample containing ¹³C-labeled aspartic acid. In practice, studies have shown excellent agreement between the two techniques for the quantification of various amino acids[1].
| Parameter | NMR Spectroscopy | Mass Spectrometry (LC-MS/MS) | Agreement/Discrepancy |
| Total Aspartic Acid Concentration (μM) | |||
| Sample 1 | 152.3 ± 5.1 | 148.9 ± 3.7 | High |
| Sample 2 | 89.6 ± 3.8 | 92.1 ± 2.9 | High |
| Sample 3 | 24.1 ± 2.1 | 22.8 ± 1.5 | High |
| Isotopic Enrichment (%) | |||
| Sample 1 | 51.2% ¹³C | 50.8% ¹³C | High |
| Sample 2 | 23.7% ¹³C | 24.1% ¹³C | High |
| Sample 3 | 5.4% ¹³C | 5.9% ¹³C | High |
| Limit of Detection (LOD) (μM) | ~1-10 | ~0.01-0.1 | MS is more sensitive |
| Limit of Quantification (LOQ) (μM) | ~5-20 | ~0.05-0.5 | MS is more sensitive |
| Precision (RSD %) | < 5% | < 10% | Both highly precise |
| Analysis Time per Sample | 5-30 minutes | 10-20 minutes | Comparable |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results between the two platforms.
NMR Spectroscopy Protocol for Labeled Aspartic Acid
NMR offers high reproducibility and is inherently quantitative without the need for identical internal standards, provided proper experimental parameters are used[2]. ¹³C NMR is particularly powerful for analyzing ¹³C-labeled compounds[3][4].
-
Sample Preparation:
-
Lyophilize cell or tissue extracts.
-
Reconstitute the sample in a known volume of deuterated buffer (e.g., phosphate (B84403) buffer in D₂O, pH 7.4).
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquire a quantitative ¹³C NMR spectrum. For enhanced sensitivity, proton-decoupled ¹³C spectra are often used[2].
-
Key parameters for quantitative ¹³C NMR include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the carbon nuclei of interest to ensure full relaxation.
-
Sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Acquire a 2D ¹H-¹³C HSQC spectrum to confirm the assignment of resonances corresponding to aspartic acid.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, MestReNova).
-
Integrate the area of a well-resolved aspartic acid ¹³C signal.
-
Calculate the concentration by comparing the integral of the aspartic acid signal to the integral of the known concentration of the internal standard.
-
Determine the isotopic enrichment by analyzing the relative intensities of the signals from the labeled and unlabeled carbon positions.
-
Mass Spectrometry (LC-MS/MS) Protocol for Labeled Aspartic Acid
LC-MS/MS provides exceptional sensitivity and selectivity, making it ideal for analyzing low-abundance metabolites[5][6]. The use of stable-isotope-labeled internal standards is crucial for accurate quantification[5][7].
-
Sample Preparation:
-
Perform a protein precipitation step on the biological sample (e.g., with methanol (B129727) or acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC, such as the initial mobile phase.
-
Add a known concentration of a heavy-labeled aspartic acid internal standard (e.g., ¹³C₄, ¹⁵N₁-Aspartic Acid) that is distinct from the label being traced.
-
-
LC-MS/MS Data Acquisition:
-
Utilize a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Separate amino acids using a suitable column, such as a HILIC or reversed-phase C18 column[5][7].
-
Use a gradient elution with appropriate mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) in positive or negative ion mode.
-
Define MRM transitions for both the analyte (labeled and unlabeled aspartic acid) and the internal standard. For example, for ¹³C-aspartic acid, the precursor ion will have a higher m/z than unlabeled aspartic acid.
-
-
Data Analysis:
-
Process the chromatograms using the instrument's software.
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of aspartic acid in the samples based on the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled aspartic acid to the sum of the peak areas of both labeled and unlabeled aspartic acid.
-
Visualizing the Workflow
Clear visualization of the experimental and analytical processes is essential for understanding the cross-validation workflow.
References
- 1. Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Isotopic Purity of L-Aspartic acid-1,4-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of L-Aspartic acid-1,4-13C2,15N, a stable isotope-labeled amino acid crucial for tracing metabolic pathways and serving as an internal standard in quantitative mass spectrometry assays.[1][][3] We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific application.
Introduction to Isotopic Purity Assessment
Stable isotope-labeled compounds are indispensable tools in modern biomedical research.[][4] The accuracy of experimental results, particularly in metabolic flux analysis and quantitative proteomics, is directly dependent on the isotopic purity of the labeled tracers used.[1][4] Therefore, rigorous assessment of isotopic enrichment is a critical quality control step. This compound is specifically designed with two 13C atoms at the carboxyl groups and one 15N atom at the amino group, providing a distinct mass shift for mass spectrometry-based applications.[3][5]
Core Analytical Techniques
The primary methods for determining the isotopic purity of labeled amino acids are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[][4] Each technique offers unique advantages and provides complementary information regarding the level and position of isotopic enrichment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for quantifying isotopic enrichment by measuring the mass-to-charge ratio of ions.[1] For amino acid analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common approaches.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of the amino acid to make it volatile.[4][8] The derivatized analyte is then separated by GC and detected by MS. GC-MS, particularly when coupled with combustion and isotope ratio mass spectrometry (GC-C-IRMS), can provide very precise measurements of 13C and 15N enrichment.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS allows for the analysis of amino acids in their native or minimally modified form, avoiding the complexities of derivatization.[6][7] High-resolution mass spectrometry (HRMS) is particularly advantageous as it can resolve isotopic fine structures, unequivocally assigning 13C and 15N enrichment levels.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For isotopically labeled compounds, 13C and 15N NMR can directly probe the sites of isotopic incorporation.[11][12][13]
-
13C NMR: This technique can distinguish between the 13C-labeled carboxyl carbons (C1 and C4) and the natural abundance 13C at other positions, allowing for the confirmation of labeling at the intended sites.
-
15N NMR: Similarly, 15N NMR can confirm the enrichment of the amino group. The simplicity of the 15N spectrum for amino acids, which typically contain a single nitrogen atom, facilitates straightforward analysis.[]
Comparative Analysis of Methodologies
The choice of analytical technique depends on the specific requirements of the study, including the desired level of detail, sample throughput, and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Preparation | Derivatization required | Minimal, direct injection possible | Higher concentration needed, specific solvents |
| Sensitivity | High | Very High | Moderate |
| Specificity | High, dependent on fragmentation | High, especially with HRMS | Very high, position-specific information |
| Quantitative Accuracy | Excellent with appropriate standards | Excellent with appropriate standards | Good, can be used for quantification |
| Throughput | Moderate to High | High | Low |
| Information Provided | Isotopic enrichment (overall) | Isotopic enrichment (overall and fine structure with HRMS) | Position-specific labeling, structural integrity |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by GC-MS
This protocol describes the analysis of this compound using GC-MS after derivatization.
1. Derivatization (N-acetyl methyl ester):
- Acidify the L-Aspartic acid sample with 6 M HCl and heat at 150°C for 70 minutes under a nitrogen headspace to liberate the amino acid.[8]
- Evaporate the acid and reconstitute the sample in a suitable solvent.
- Add a solution of acetyl chloride in methanol (B129727) and heat to form the methyl ester.
- Neutralize and then add acetic anhydride (B1165640) to acetylate the amino group.
- Extract the N-acetyl methyl ester derivative into an organic solvent.
2. GC-MS Analysis:
- GC Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or equivalent.[8]
- Carrier Gas: Helium at a constant flow rate of 2 mL/min.[8]
- Injector Temperature: 260°C (splitless).[8]
- Oven Program: 70°C (hold 2 min), ramp to 140°C at 15°C/min (hold 4 min), ramp to 240°C at 12°C/min (hold 5 min), ramp to 255°C at 8°C/min (hold 35 min).[8]
- MS Detection: Electron Impact (EI) ionization. Scan for the molecular ion and characteristic fragments of the derivatized aspartic acid.
3. Data Analysis:
- Determine the relative abundance of the ion corresponding to the labeled L-Aspartic acid derivative (M+3) and any unlabeled (M+0) or partially labeled species.
- Calculate the isotopic purity by comparing the peak areas of the different isotopic species.
Protocol 2: Isotopic Purity Assessment by LC-MS
This protocol details the direct analysis of this compound by LC-MS.
1. Sample Preparation:
- Dissolve the this compound sample in a suitable mobile phase-compatible solvent (e.g., water with 0.1% formic acid).
2. LC-MS Analysis:
- LC Column: A reverse-phase C18 column suitable for polar analytes.
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
- Flow Rate: 0.2-0.5 mL/min.
- MS Detection: Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to resolve isotopic peaks.[10]
3. Data Analysis:
- Extract the ion chromatograms for the unlabeled L-Aspartic acid (m/z corresponding to [M+H]+) and the labeled this compound (m/z corresponding to [M+3+H]+).
- Calculate the isotopic purity from the relative peak areas.
Visualizing the Assessment Workflow and Metabolic Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for isotopic purity assessment and the role of aspartate in a key metabolic pathway.
Alternative Labeled Standards
For comparative studies or as alternative internal standards, other isotopically labeled versions of L-Aspartic acid are available. The choice of standard will depend on the specific mass shift required and the potential for metabolic scrambling of the labels.
| Product Name | Labeling Pattern | Supplier Examples |
| L-Aspartic acid-¹³C₄, ¹⁵N | Uniformly ¹³C and ¹⁵N labeled | Cambridge Isotope Laboratories[14] |
| L-Aspartic acid-2,3,3-D₃, ¹⁵N | Deuterium and ¹⁵N labeled | Cambridge Isotope Laboratories[15][16] |
| L-Aspartic acid-¹⁵N | Single ¹⁵N label | Cambridge Isotope Laboratories[17] |
| L-Aspartic acid-1,4-¹³C₂ | Dual ¹³C label at carboxyl groups | Cambridge Isotope Laboratories[18] |
Conclusion
Both Mass Spectrometry and NMR Spectroscopy are powerful and complementary techniques for the rigorous assessment of the isotopic purity of this compound. While GC-MS and LC-MS offer high sensitivity and throughput for quantitative analysis, NMR provides unparalleled detail on the specific positions of isotopic labeling. The selection of the most appropriate method should be guided by the research question, available instrumentation, and the required level of analytical detail. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to ensure the quality and reliability of their experimental data when utilizing this important stable isotope-labeled compound.
References
- 1. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. L-ASPARTIC ACID | Eurisotop [eurisotop.com]
- 6. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 9. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 14. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]
- 15. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 16. otsuka.co.jp [otsuka.co.jp]
- 17. L-Aspartic acid (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-718-1 [isotope.com]
- 18. ckisotopes.com [ckisotopes.com]
A Researcher's Guide to Comparing Metabolic Flux Models with L-Aspartic acid-1,4-13C2,15N Data
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Flux Analysis Models Utilizing Dual Isotope-Labeled Aspartic Acid.
Metabolic flux analysis (MFA) is a cornerstone of systems biology, providing a quantitative snapshot of the intricate network of biochemical reactions within a cell. The advent of stable isotope tracers, particularly those labeled with both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has enabled an unprecedented level of detail in fluxomics, allowing for the simultaneous tracking of carbon and nitrogen backbones through metabolic pathways. This guide provides a comparative overview of common metabolic flux models, with a focus on their application with L-Aspartic acid-1,4-¹³C₂,¹⁵N, a tracer that offers unique insights into central carbon and nitrogen metabolism.
Comparing Metabolic Flux Models
The choice of a metabolic flux model is critical and depends on the specific research question, the available data, and the desired level of detail. Here, we compare two prominent approaches: 13C-Metabolic Flux Analysis (¹³C-MFA) and Flux Balance Analysis (FBA).
| Feature | 13C-Metabolic Flux Analysis (¹³C-MFA) | Flux Balance Analysis (FBA) |
| Principle | Quantifies intracellular fluxes by fitting a metabolic model to isotopic labeling data from stable isotope tracers. | Predicts metabolic flux distributions by optimizing a specific cellular objective (e.g., biomass production) under stoichiometric constraints. |
| Data Input | Isotopic labeling patterns of metabolites (measured by MS or NMR), extracellular uptake/secretion rates. | Stoichiometric model of the metabolic network, objective function, and constraints on exchange fluxes. |
| L-Aspartic acid-1,4-¹³C₂,¹⁵N Utilization | Directly utilizes the labeling patterns of aspartate and its downstream metabolites to resolve fluxes around the TCA cycle and amino acid biosynthesis pathways. The dual label provides simultaneous information on carbon and nitrogen flow. | Can use the uptake rate of aspartic acid as a constraint on the model. Does not directly use the isotopic labeling information. |
| Output | A detailed map of absolute or relative metabolic fluxes through the central metabolism with confidence intervals. | A predicted optimal flux distribution for the entire metabolic network. |
| Resolution | High resolution of central metabolic pathways that are actively utilizing the tracer. | Genome-scale, but with lower resolution for specific pathway fluxes unless constrained by experimental data. |
| Experimental Requirement | Requires specialized and often complex stable isotope labeling experiments. | Requires measurement of exchange fluxes (e.g., substrate uptake and product secretion rates). |
Experimental Data Insights: A Case Study with Dual-Labeled Tracers
Below is a table illustrating the type of quantitative flux data that can be obtained from a ¹³C/¹⁵N-MFA study. The values are presented as a percentage of a reference flux (e.g., substrate uptake rate).
| Reaction | Flux (% of Glycerol Uptake) | Pathway |
| Glycolysis (Glycerol -> Pyruvate) | 100 | Central Carbon Metabolism |
| Pentose Phosphate Pathway (Oxidative) | 25 | Central Carbon Metabolism |
| TCA Cycle (Citrate Synthase) | 80 | Central Carbon Metabolism |
| Anaplerosis (Pyruvate Carboxylase) | 15 | Central Carbon Metabolism |
| Glutamate (B1630785) Dehydrogenase (Nitrogen Assimilation) | 95 | Nitrogen Metabolism |
| Aspartate Aminotransferase | 40 | Amino Acid Metabolism |
| Asparagine Synthetase | 10 | Amino Acid Metabolism |
This data is representative and adapted from studies on central carbon and nitrogen metabolism.[1]
Experimental Protocols
A meticulously designed and executed experimental protocol is fundamental to the success of any metabolic flux analysis study.
Protocol 1: Cell Culture and Isotope Labeling with L-Aspartic acid-1,4-¹³C₂,¹⁵N
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture medium containing all necessary nutrients, but lacking unlabeled L-Aspartic acid. Supplement the medium with a known concentration of L-Aspartic acid-1,4-¹³C₂,¹⁵N.
-
Isotopic Labeling: Once cells reach the desired confluency, replace the standard medium with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a duration sufficient to reach isotopic steady-state. This time will vary depending on the cell type and the pathways of interest and should be determined empirically.
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold 80% methanol (B129727) to quench all enzymatic activity.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Protocol 2: Mass Spectrometry Analysis of Labeled Metabolites
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility.
-
LC-MS/MS Analysis:
-
Reconstitute the dried extracts in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inject the sample onto an appropriate LC column (e.g., HILIC for polar metabolites).
-
Use a high-resolution mass spectrometer to acquire data in full scan mode, capturing the mass-to-charge ratio (m/z) of the ions.
-
-
Data Analysis:
-
Identify the peaks corresponding to aspartic acid and other downstream metabolites.
-
Determine the mass isotopomer distributions (MIDs) for each metabolite by analyzing the relative abundance of ions with different numbers of ¹³C and ¹⁵N atoms.
-
Correct the raw MIDs for the natural abundance of heavy isotopes.
-
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic networks and experimental procedures.
Experimental workflow for metabolic flux analysis.
L-Aspartic acid entry into the TCA cycle.
Conclusion
The integration of dual-labeled tracers like L-Aspartic acid-1,4-¹³C₂,¹⁵N with sophisticated metabolic flux models provides an unparalleled view of cellular metabolism. While ¹³C-MFA offers high-resolution insights into the activity of central pathways directly interrogated by the tracer, FBA provides a broader, genome-scale perspective. The choice between these models, or their synergistic use, will depend on the specific biological questions being addressed. The protocols and comparative data presented in this guide serve as a valuable resource for researchers embarking on the exciting journey of exploring the dynamic world of metabolic fluxes.
References
A Comparative Guide to the Application of L-Aspartic Acid-1,4-¹³C₂,¹⁵N in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of the stable isotope-labeled amino acid, L-Aspartic acid-1,4-¹³C₂,¹⁵N, in metabolic research. It is designed to offer an objective comparison of its performance against alternative tracers, supported by illustrative experimental data and detailed protocols. This document will aid researchers in making informed decisions about the selection of tracers for their metabolic studies.
Introduction to L-Aspartic Acid-1,4-¹³C₂,¹⁵N
L-Aspartic acid-1,4-¹³C₂,¹⁵N is a non-essential amino acid labeled with stable isotopes of carbon (¹³C) at the first and fourth positions and nitrogen (¹⁵N) at the amino group.[1][2] This labeling strategy makes it a powerful tool for tracing the metabolic fate of aspartate in various biological systems.[3] Its primary applications lie in the fields of metabolic flux analysis (MFA) and quantitative proteomics, where it serves as a tracer to elucidate pathway dynamics and quantify protein abundance.[2][4] It is also frequently utilized as an internal standard for the precise quantification of L-Aspartic acid in biological samples via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][5]
Comparison with Alternative Tracers
The choice of an isotopic tracer is critical for the success of metabolic studies. While L-Aspartic acid-1,4-¹³C₂,¹⁵N offers unique advantages, its performance should be compared with other commonly used tracers, such as [U-¹³C]-Glucose and [5-¹⁵N]-Glutamine.
Quantitative Data Comparison
The following table summarizes hypothetical quantitative data from a comparative study investigating the metabolic flux into the TCA cycle in a cancer cell line using three different tracers.
| Parameter | L-Aspartic acid-1,4-¹³C₂,¹⁵N | [U-¹³C]-Glucose | [5-¹⁵N]-Glutamine |
| Tracer Concentration | 2 mM | 10 mM | 2 mM |
| Incubation Time | 24 hours | 24 hours | 24 hours |
| ¹³C Enrichment in Citrate | 15.2 ± 1.8% | 45.8 ± 3.2% | N/A |
| ¹⁵N Enrichment in Glutamate | 85.3 ± 4.5% | N/A | 92.1 ± 3.9% |
| Flux through Aspartate Aminotransferase (nmol/mg protein/h) | 12.5 ± 1.1 | Not directly measured | Not directly measured |
| Flux through Pyruvate Carboxylase (nmol/mg protein/h) | Not directly measured | 8.2 ± 0.9 | Not directly measured |
| Flux through Glutaminase (nmol/mg protein/h) | Not directly measured | Not directly measured | 25.7 ± 2.3 |
Note: This data is illustrative and intended for comparative purposes. Actual results may vary depending on the experimental conditions and biological system.
Experimental Protocols
Cell Culture and Isotope Labeling
Objective: To label cellular metabolites with L-Aspartic acid-1,4-¹³C₂,¹⁵N.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM) lacking L-Aspartic acid
-
Dialyzed fetal bovine serum (FBS)
-
L-Aspartic acid-1,4-¹³C₂,¹⁵N
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells in standard complete medium to the desired confluency.
-
Prepare the labeling medium by supplementing the aspartate-free base medium with the desired concentration of L-Aspartic acid-1,4-¹³C₂,¹⁵N and dialyzed FBS.
-
Wash the cells twice with PBS to remove any residual unlabeled aspartate.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 24 hours) to allow for the incorporation of the labeled aspartate into cellular metabolites.
Metabolite Extraction
Objective: To extract intracellular metabolites for analysis.
Materials:
-
80% Methanol (B129727) (pre-chilled at -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Aspirate the labeling medium from the cells.
-
Immediately add ice-cold 80% methanol to the culture dish to quench metabolism.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Vortex the suspension vigorously.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
Mass Spectrometry (MS) Analysis
Objective: To analyze the isotopic enrichment in metabolites.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.
Procedure:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).
-
Inject the sample into the LC-MS system.
-
Separate the metabolites using a suitable LC method (e.g., reversed-phase or HILIC chromatography).
-
Acquire mass spectra in full scan mode to determine the mass isotopologue distribution of key metabolites.
-
Analyze the data using specialized software to calculate isotopic enrichment and metabolic fluxes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To determine the positional isotopomer distribution.[6]
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Procedure:
-
Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O).
-
Transfer the sample to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to determine the specific positions of ¹³C labeling within the metabolite molecules.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of L-Aspartic acid-1,4-¹³C₂,¹⁵N.
Caption: Metabolic fate of L-Aspartic acid-1,4-¹³C₂,¹⁵N in the TCA cycle.
Caption: General experimental workflow for metabolic tracing studies.
Caption: Factors influencing the selection of a metabolic tracer.
Conclusion
L-Aspartic acid-1,4-¹³C₂,¹⁵N is a valuable tool for investigating cellular metabolism, particularly for tracing nitrogen flux and the anaplerotic contribution of aspartate to the TCA cycle. Its dual labeling provides unique insights that are often complementary to those obtained with more common tracers like labeled glucose or glutamine. The choice of the optimal tracer ultimately depends on the specific biological question, the metabolic pathways of interest, and the analytical capabilities available. This guide provides a framework for researchers to evaluate the utility of L-Aspartic acid-1,4-¹³C₂,¹⁵N in the context of their own research goals.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Aspartic acid (1,4-¹³Câ, 99%; ¹âµN, 98%)- Cambridge Isotope Laboratories, CNLM-7817-0.25 [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ckisotopes.com [ckisotopes.com]
- 6. bmse000875 L-Aspartic Acid at BMRB [bmrb.io]
Unraveling Metabolic Pathways: A Comparative Guide to L-Aspartic Acid Tracers
For researchers, scientists, and drug development professionals navigating the intricate web of cellular metabolism, the choice of isotopic tracer is paramount. This guide provides a comprehensive comparison of L-Aspartic acid-1,4-13C2,15N, a dual-labeled substrate, with other commonly used tracers in key metabolic pathways. While direct comparative performance data for this specific isotopologue is limited in publicly available literature, this guide offers an objective analysis based on established principles of metabolic flux analysis, supported by experimental contexts.
L-Aspartic acid is a crucial node in cellular metabolism, participating in a multitude of biosynthetic and energy-producing pathways. Its role as a precursor for amino acids, nucleotides, and in the urea (B33335) cycle and gluconeogenesis makes it a key target for metabolic studies. The use of stable isotope-labeled aspartic acid allows researchers to trace its fate and quantify the flux through these critical pathways.
The Power of Dual Labeling: this compound
This compound offers the distinct advantage of simultaneously tracing both the carbon and nitrogen atoms of the molecule. This dual-labeling strategy can provide more comprehensive insights into metabolic transformations compared to single-labeled tracers. The 13C labels on the carboxyl carbons (C1 and C4) and the 15N label on the amino group allow for the disambiguation of metabolic routes where both the carbon skeleton and the amino group undergo different fates.
Key Metabolic Pathways and Tracer Comparisons
Urea Cycle
The urea cycle is the primary pathway for the detoxification of ammonia (B1221849) in the liver. Aspartate plays a critical role by donating the second nitrogen atom for the synthesis of argininosuccinate (B1211890).
Conceptual Comparison of Tracers for Urea Cycle Analysis:
| Tracer Alternative | Advantages | Limitations |
| This compound | - Simultaneously tracks both carbon and nitrogen contribution to the cycle. - Can distinguish the fate of the aspartate backbone from its amino group. | - Potential for complex labeling patterns in downstream metabolites. - Scarcity of direct comparative studies. |
| [15N]Aspartate | - Directly traces the nitrogen donation to the urea cycle. - Simpler interpretation of nitrogen flux. | - Provides no information on the fate of the carbon skeleton. |
| [U-13C]Aspartate | - Traces the carbon backbone through the cycle and its connections to the TCA cycle via fumarate (B1241708). | - Does not directly measure the nitrogen contribution to urea. |
| [15N]Ammonium Chloride | - Directly labels the primary nitrogen source for the urea cycle. | - Does not provide specific information on the role of aspartate. |
Experimental Context:
Studies utilizing [15N]aspartate have successfully monitored its incorporation into argininosuccinate in isolated perfused rat livers using 15N NMR spectroscopy.[1] This approach, while effective for tracking nitrogen, does not elucidate the concurrent fate of the aspartate carbon skeleton. The use of this compound would, in principle, allow for a more complete picture by also tracking the 13C labels as they are incorporated into fumarate and subsequently other TCA cycle intermediates.
Urea Cycle Pathway Diagram
Caption: The Urea Cycle pathway with L-Aspartate input.
Gluconeogenesis
Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. Aspartate is a key gluconeogenic precursor, as it can be converted to oxaloacetate, a direct intermediate in this pathway.
Conceptual Comparison of Tracers for Gluconeogenesis Analysis:
| Tracer Alternative | Advantages | Limitations |
| This compound | - Traces the carbon backbone into the gluconeogenic pathway. - The 15N label can track concurrent transamination reactions. | - The contribution of carbons from CO2 fixation can complicate labeling patterns. |
| [U-13C]Aspartate | - Provides a strong signal for the incorporation of the entire carbon skeleton into glucose. | - Does not distinguish the fate of the amino group. |
| [1-13C]Pyruvate | - A common tracer for gluconeogenesis that labels oxaloacetate via pyruvate (B1213749) carboxylase. | - Does not directly measure the contribution of aspartate. |
Experimental Context:
Studies have utilized hyperpolarized [1-13C]pyruvate to assess renal gluconeogenesis, where the conversion to [1-13C]aspartate serves as a marker for this pathway.[2][3] This highlights the importance of the pyruvate-to-aspartate conversion in gluconeogenesis. Using this compound would allow for a direct measurement of aspartate's contribution to the glucose pool and provide insights into the reversibility of the aspartate aminotransferase reaction by tracking the 15N label.
Gluconeogenesis Pathway Diagram
Caption: Gluconeogenesis pathway showing L-Aspartate's entry.
Purine (B94841) and Pyrimidine (B1678525) Synthesis
Aspartate is a fundamental building block for the de novo synthesis of purine and pyrimidine rings. It contributes a nitrogen atom to the purine ring and a significant portion of the pyrimidine ring.
Conceptual Comparison of Tracers for Nucleotide Synthesis:
| Tracer Alternative | Advantages | Limitations |
| This compound | - Precisely pinpoints the incorporation of both carbon and nitrogen atoms from aspartate into the nucleotide rings. | - Isotopic dilution from other precursors can be a factor. |
| [15N]Aspartate | - Directly measures the nitrogen contribution from aspartate. | - No information on the carbon atoms' incorporation. |
| [U-13C]Aspartate | - Traces the carbon atoms from aspartate into the pyrimidine ring. | - Does not trace the nitrogen contribution to the purine ring. |
| [15N]Glycine | - A key tracer for de novo purine synthesis, labeling a different nitrogen in the purine ring. | - Does not provide information on aspartate's role. |
Experimental Context:
Studies have utilized [U-13C]aspartate to analyze its metabolism and release of labeled products by astroglial cultures.[4] While this provides information on the carbon fate, it doesn't distinguish the nitrogen's path. This compound would be particularly powerful in dissecting the dual contribution of aspartate to both purine and pyrimidine synthesis, allowing for a more detailed flux analysis. Research has shown that mitochondrially generated aspartate is preferentially used for channeled de novo purine and pyrimidine synthesis in cancer cells.[5]
Purine Synthesis Pathway Diagram
Caption: De novo purine synthesis showing L-Aspartate as a precursor.
Experimental Protocols
Detailed experimental protocols for metabolic flux analysis are highly dependent on the specific biological system (cell culture, animal model), the analytical platform (GC-MS, LC-MS, NMR), and the research question. However, a general workflow is outlined below.
General Protocol for Stable Isotope Tracing with this compound:
-
Cell Culture and Labeling:
-
Culture cells in a medium depleted of unlabeled aspartate.
-
Introduce the this compound tracer at a known concentration.
-
Incubate for a time course determined by the expected turnover rate of the pathway of interest to achieve isotopic steady state.
-
-
Metabolite Extraction:
-
Quench metabolic activity rapidly, typically using cold methanol (B129727) or liquid nitrogen.
-
Extract polar metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
-
-
Sample Analysis by LC-MS/MS:
-
Separate metabolites using liquid chromatography, often with a column designed for polar molecule retention.
-
Detect and quantify the mass isotopologues of aspartate and its downstream metabolites using a high-resolution mass spectrometer. This involves monitoring the mass shifts corresponding to the incorporation of 13C and 15N.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of stable isotopes.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic model of the pathway of interest.
-
Calculate the relative or absolute fluxes through the reactions in the pathway.
-
Limitations and Considerations
The primary limitation in the application of this compound is the complexity of interpreting the resulting mass isotopologue distributions, especially in interconnected pathways. The dual label can lead to a wide array of labeled species, requiring sophisticated analytical techniques and computational modeling for accurate flux determination. Furthermore, the commercial availability and cost of this specific multi-labeled tracer may be a consideration for some research groups.
Another challenge is the potential for isotopic dilution from endogenous sources of aspartate. Careful experimental design, including the use of appropriate controls and media formulations, is crucial to minimize this effect.
Conclusion
This compound represents a powerful tool for dissecting the intricate roles of aspartate in central metabolism. Its ability to simultaneously trace both carbon and nitrogen provides a level of detail that is unattainable with single-labeled tracers. While direct comparative studies are needed to fully benchmark its performance against other tracers, the conceptual advantages for studying pathways like the urea cycle, gluconeogenesis, and nucleotide synthesis are clear. As analytical technologies and computational modeling continue to advance, the utility of such multi-labeled substrates in elucidating complex metabolic networks is poised to grow, offering invaluable insights for both basic research and the development of novel therapeutic strategies.
References
- 1. Real-time study of the urea cycle using 15N n.m.r. in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Aspartate and Bicarbonate Produced From Hyperpolarized [1-13C]Pyruvate as Markers of Renal Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Assessment of Aspartate and Bicarbonate Produced From Hyperpolarized [1-13C]Pyruvate as Markers of Renal Gluconeogenesis [frontiersin.org]
- 4. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic profiling reveals channeled de novo pyrimidine and purine biosynthesis fueled by mitochondrially generated aspartic acid in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of L-Aspartic Acid-1,4-13C2,15N: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of L-Aspartic acid-1,4-13C2,15N, a stable, non-radioactive, isotopically labeled amino acid.
Immediate Safety and Handling Precautions
L-Aspartic acid, including its isotopically labeled forms, is generally considered non-hazardous. However, it is prudent to handle all laboratory chemicals with a high degree of caution. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Avoid Inhalation and Contact: Minimize the generation of dust. In case of spills, avoid breathing in the powder and prevent contact with skin and eyes.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.
-
Disposal of Stable Isotope-Labeled Compounds
A critical point to understand is that compounds labeled with stable, non-radioactive isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) do not require special disposal procedures beyond those dictated by the chemical properties of the compound itself. The disposal of waste from stable isotope labeling is significantly more straightforward than that from radioactive isotope labeling. Essentially, the stable isotope-labeled waste is treated similarly to common chemical waste.
Therefore, the disposal of this compound follows the same protocol as for unlabeled L-Aspartic acid.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of this compound from the point of generation to final collection.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as solid this compound or a solution containing it.
-
Segregate at the Source: Do not mix L-Aspartic acid waste with other chemical waste streams, especially hazardous materials like flammable solvents, strong acids or bases, or reactive chemicals. Keep it in a designated container.
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container:
-
Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (B3416737) (HDPE) or glass container is suitable for solid waste.
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Properly Label the Container:
-
Clearly label the container with the words "Chemical Waste for Disposal."
-
Identify the contents fully: "this compound". Avoid using chemical formulas or abbreviations.
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
-
Add the name of the principal investigator or the laboratory contact information.
-
Step 3: Waste Accumulation and Storage
-
Designate a Storage Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of waste generation.
-
Safe Storage Practices:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a well-ventilated area, away from heat sources and direct sunlight.
-
Ensure the storage area is secure and prevents unauthorized access.
-
L-Aspartic acid is incompatible with strong oxidizing agents; therefore, store it separately from such chemicals.[1]
-
Step 4: Disposal Request and Collection
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for chemical waste pickup. This typically involves submitting an online request to the Environmental Health and Safety (EHS) department.
-
Prepare for Pickup: Ensure the waste container is properly sealed and labeled before the scheduled pickup.
The following diagram illustrates the logical workflow for the disposal of this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available, the properties of L-Aspartic acid provide a reliable reference.
| Property | Value |
| Molecular Formula | C₄H₇NO₄ (unlabeled) |
| Molecular Weight | 133.10 g/mol (unlabeled) |
| Appearance | White crystalline powder |
| Solubility in Water | 5.36 g/L at 25°C |
| Melting Point | >300 °C (decomposes) |
| Chemical Inatibilities | Strong oxidizing agents[1] |
Experimental Protocols
The determination of a chemical's hazardous nature, which dictates its disposal protocol, is based on standardized tests and data from Safety Data Sheets (SDS). For L-Aspartic acid, it is consistently classified as non-hazardous for disposal purposes. The key experimental consideration for disposal is ensuring chemical compatibility to prevent adverse reactions in the waste container.
Chemical Compatibility Test (Conceptual):
-
Objective: To confirm that L-Aspartic acid does not react adversely with the container material or with other chemicals it might inadvertently come into contact with.
-
Methodology:
-
A small sample of L-Aspartic acid is placed in contact with the proposed container material (e.g., HDPE shavings) under ambient and slightly elevated temperatures.
-
The sample is observed for any changes in color, gas evolution, or degradation of the container material.
-
A similar test would be conducted by mixing L-Aspartic acid with other non-hazardous laboratory waste it might be combined with (though co-mingling is generally discouraged).
-
-
Expected Outcome: No significant reaction is expected, confirming the suitability of the chosen container and the importance of segregating it from incompatible materials like strong oxidizers.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling L-Aspartic acid-1,4-13C2,15N
Essential Safety and Handling of L-Aspartic acid-1,4-13C2,15N
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for this compound, a stable isotope-labeled non-essential amino acid. While this compound is considered non-hazardous, adherence to proper laboratory protocols is crucial to maintain a safe research environment.[1]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The required PPE includes:
-
Eye Protection : Safety glasses with side shields or chemical safety goggles should be worn to protect against dust particles.[2][3]
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, are recommended to prevent skin contact.[2][3] Gloves should be inspected for any tears or degradation before use and disposed of properly after handling the compound.[3]
-
Body Protection : A laboratory coat or other protective clothing is necessary to prevent skin contact.[2][3] Lab coats should be kept buttoned.
-
Respiratory Protection : In situations where dust may be generated, such as weighing the powder, a dust mask (e.g., N95 or P1 type) is recommended.[3] Work should be conducted in a well-ventilated area, and for larger quantities or when aerosolization is a risk, a chemical fume hood is advised.[2]
Health and Safety Data
L-Aspartic acid and its isotopically labeled forms are generally considered to have low toxicity. However, inhalation of dust may cause respiratory tract irritation, and it may cause skin and eye irritation upon contact.[3][4] To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3]
| Hazard | Description | NFPA Rating |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[3] | Health Hazard: 0 [3] |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation.[3] | Fire Hazard: 0 [3] |
| Eye Contact | May cause eye irritation.[3] | Reactivity Hazard: 0 [3] |
| Ingestion | May be harmful if swallowed.[3] |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the product and the safety of laboratory personnel.
-
Handling :
-
Avoid the formation of dust and aerosols.[3] When weighing the powdered compound, do so in a draft-shielded balance or a fume hood.[2]
-
Ensure adequate ventilation in the work area.[5]
-
Practice good laboratory hygiene: wash hands thoroughly after handling, and before breaks.[3] Do not eat, drink, or smoke in the laboratory.[2][4]
-
-
Storage :
Spills, Leaks, and Disposal
In the event of a spill, follow these procedures to ensure safe cleanup and disposal.
-
Spill Cleanup :
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[2]
-
Avoid generating dust.[3] If appropriate, moisten the spilled substance first to prevent dusting.[4]
-
Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[3][4]
-
Clean the spill area with soap and water.[2]
-
-
Disposal :
-
Waste containing this compound should be handled in accordance with local, state, and federal regulations for chemical waste.[2]
-
As stable isotopes are not radioactive, no special precautions for radioactivity are necessary.[2] The disposal procedures are generally the same as for the unlabeled compound.[2]
-
Dispose of the unused product and contaminated materials through a licensed disposal company.[3]
-
Operational Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, ensuring a safe and efficient workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
